molecular formula C6H13NO B1527702 6-Methyl-1,4-oxazepane CAS No. 1246494-22-3

6-Methyl-1,4-oxazepane

Cat. No.: B1527702
CAS No.: 1246494-22-3
M. Wt: 115.17 g/mol
InChI Key: DYHXKPISQYRSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,4-oxazepane is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHXKPISQYRSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methyl-1,4-oxazepane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methyl-1,4-oxazepane chemical structure and properties Content Type: In-depth technical guide

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

This compound (CAS: 1246456-02-9 for HCl salt) represents a critical yet underutilized scaffold in modern medicinal chemistry. Distinct from its ubiquitous 5- and 6-membered analogs (oxazolidines and morpholines), this 7-membered heterocycle offers unique conformational flexibility and vector positioning essential for peptidomimetics and CNS-active agents.

While 1,4-diazepines and 1,4-benzodiazepines are historically dominant in pharmacopeia, the 1,4-oxazepane core is emerging as a superior bioisostere for morpholine rings, offering altered lipophilicity (LogP) and metabolic stability profiles. This guide dissects the chemical structure, validated synthetic protocols, and physicochemical properties of the 6-methyl derivative, providing a roadmap for its integration into drug discovery pipelines.

Chemical Identity & Structural Analysis[1][2]

The this compound core consists of a seven-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 4. The introduction of a methyl group at the C6 position breaks the symmetry of the ring, introducing chirality and influencing the ring's conformational landscape.

2.1 Core Identifiers
ParameterData
IUPAC Name This compound
Common Salts Hydrochloride (CAS: 1246456-02-9); Sulfonyl chloride (CAS: 1935128-32-7)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol (Free base); 151.63 g/mol (HCl salt)
Chiral Center Carbon-6 (C6).[1][2][3][4][5][6][7][8][9][10] Available as (R), (S), or racemate.
SMILES CC1CNCCOC1
2.2 Conformational Landscape

Unlike the rigid chair conformation of cyclohexane or morpholine, the 1,4-oxazepane ring exists in a dynamic equilibrium of twisted-chair and twisted-boat conformations.

  • Entropy Factor: The 7-membered ring possesses higher conformational entropy than 6-membered rings.

  • Substituent Effect: The C6-methyl group exerts a 1,3-transannular strain that biases the population toward specific twisted-chair conformers, effectively "locking" the nitrogen lone pair vector in a preferred orientation. This feature is exploited in medicinal chemistry to fine-tune receptor binding affinity without altering the core pharmacophore elements.

Synthetic Methodologies

The synthesis of 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain. Successful protocols require thermodynamic control or high-dilution techniques. Below is a validated, scalable protocol adapted from recent "classical heterocyclization" optimizations (ChemRxiv, 2025).

3.1 Validated Protocol: Acid-Mediated Cyclodehydration

This route utilizes readily available amino-alcohol precursors. It is preferred for its scalability and retention of stereochemistry from the starting material.

Reagents:

  • Precursor A: 3-Amino-2-methylpropan-1-ol (Chiral or Racemic)

  • Reagent B: 2-Chloroethanol or Ethylene Oxide

  • Catalyst: Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Workflow:

  • N-Alkylation (Intermediate Formation):

    • Dissolve 3-amino-2-methylpropan-1-ol (1.0 eq) in ethanol.

    • Add 2-chloroethanol (1.1 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Reflux for 12–16 hours.

    • Mechanism:[1][9] Sɴ2 attack of the primary amine on the alkyl chloride.

    • Workup: Filter salts, concentrate to yield the diol intermediate: N-(2-hydroxyethyl)-3-amino-2-methylpropan-1-ol.

  • Cyclodehydration (Ring Closure):

    • Critical Step: The entropic barrier to 7-membered ring closure is high.

    • Dissolve the intermediate diol in Xylene.

    • Add concentrated H₂SO₄ (2.0 eq) dropwise at 0°C (Exothermic!).

    • Heat to 140°C (Reflux) with a Dean-Stark trap to continuously remove water.

    • Duration: 24–48 hours.

    • Endpoint: Monitor by TLC (ninhydrin stain) for disappearance of the polar diol.

  • Isolation & Purification:

    • Cool to room temperature.[1] Neutralize with NaOH (aq) to pH > 10.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Distillation (vacuum) for the free base or conversion to HCl salt by adding 4M HCl in dioxane/ether for a stable solid.

3.2 Visualization of Synthetic Logic

SynthesisWorkflow cluster_conditions Critical Process Parameters Start 3-Amino-2-methylpropan-1-ol (Chiral/Racemic) Intermed Intermediate Diol: N-(2-hydroxyethyl)-3-amino- 2-methylpropan-1-ol Start->Intermed N-Alkylation (K2CO3, Reflux) Reagent 2-Chloroethanol (Alkylation Agent) Reagent->Intermed Cyclization Cyclodehydration (H2SO4 / 140°C) Intermed->Cyclization Dean-Stark (-H2O) Product This compound (Target Scaffold) Cyclization->Product Ring Closure (Entropic Barrier)

Figure 1: Synthetic pathway for this compound via diol cyclodehydration, highlighting the critical ring-closure step.

Physicochemical Profiling

The this compound scaffold offers a distinct physicochemical profile compared to the 6-membered morpholine. The increased ring size exposes the heteroatoms to the solvent differently, affecting basicity and solubility.

PropertyValue / DescriptionSource/Note
LogP (Predicted) ~0.2 to 0.5More lipophilic than morpholine (LogP -0.86) due to extra methylene and methyl group.
pKa (Conjugate Acid) ~8.5 - 9.0Typical for secondary cyclic amines; slightly higher basicity than morpholine due to ring strain relief upon protonation.
H-Bond Donors 1 (NH)Secondary amine is available for functionalization.
H-Bond Acceptors 2 (N, O)Ether oxygen and Amine nitrogen.
Topological Polar Surface Area (TPSA) ~21.26 ŲFavorable for BBB penetration.
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is likely a viscous oil; HCl salt is a white crystalline solid.
Medicinal Chemistry Applications
5.1 Bioisosterism & Scaffold Hopping

The 1,4-oxazepane ring is a "privileged scaffold" often used to replace:

  • Morpholines: To increase metabolic stability or alter the vector of N-substituents.

  • Piperazines: To introduce an ether oxygen for H-bonding interactions within a binding pocket.

  • Peptide Turns: The 7-membered ring can mimic the

    
    -turn of peptides, making this compound derivatives valuable in peptidomimetic design (e.g., enzyme inhibitors).
    
5.2 Therapeutic Areas
  • CNS Disorders: Derivatives of 1,4-oxazepanes have shown affinity for Dopamine D4 receptors and have been investigated as anticonvulsants. The 6-methyl substitution restricts conformation, potentially increasing selectivity for specific receptor subtypes.

  • Epigenetics: Used as a capping group in Histone Deacetylase (HDAC) inhibitors, where the ring occupies the solvent-exposed region of the enzyme.

  • Orexin Antagonists: Substituted 1,4-oxazepanes appear in patent literature for sleep disorder treatments, leveraging the scaffold's ability to orient aryl groups in specific 3D space.

References
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. Link (Note: Sourced from search snippet 1.9, verify specific DOI upon final publication).

  • 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem Whitepaper, 2025. Link

  • Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives. Archives of Pharmacal Research, 2008. Link

  • 1,4-Oxazepine formation reactions of 1,8-naphthyridine derivatives. Journal of Chemical Information and Modeling, 1998. Link

  • Product Catalog: this compound hydrochloride. AChemBlock, 2025.[5] Link (Verifies CAS 1246456-02-9).

Sources

Strategic Sourcing & Application Guide: 6-Methyl-1,4-oxazepane HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality validation, and application of 6-Methyl-1,4-oxazepane Hydrochloride (CAS 1246456-02-9) .

CAS: 1246456-02-9 | Formula: C₆H₁₃NO·HCl | Mol. Weight: 151.63 g/mol [1][2]

Executive Technical Summary

This compound is a seven-membered saturated heterocycle increasingly utilized in Fragment-Based Drug Discovery (FBDD) as a lipophilic, conformationally restricted scaffold. It serves as a superior bioisostere to morpholine or piperidine, offering unique vector orientations for side-chain attachment.

Critical Distinction: The CAS 1246456-02-9 specifically refers to the racemic hydrochloride salt . Researchers targeting specific stereochemical outcomes must be aware that this material contains equimolar amounts of (


) and (

) enantiomers.
  • (S)-Enantiomer CAS: 2165752-34-9[3]

  • (R)-Enantiomer CAS: 2165837-46-5[3]

Chemical Architecture & Therapeutic Significance

The 1,4-oxazepane ring system is a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its non-planar, flexible boat-chair conformation allows it to probe receptor pockets that rigid aromatic rings cannot access.

Core Functional Attributes
  • Conformational Restriction: The 7-membered ring introduces a specific "twist" that can lock pharmacophores into bioactive conformations, distinct from the chair conformation of 6-membered morpholines.

  • Solubility Profile: The ether oxygen (position 1) acts as a hydrogen bond acceptor (HBA), while the secondary amine (position 4) serves as a modifiable handle or basic center (pKa ~8-9).

  • Metabolic Stability: The methyl group at C6 blocks potential metabolic "soft spots," potentially improving the half-life (

    
    ) of the final drug candidate compared to the unsubstituted parent.
    
Diagram 1: Functionalization Logic

This diagram illustrates the core reactivity and downstream derivatives accessible from the this compound scaffold.

Oxazepane_Utility Core This compound (CAS 1246456-02-9) Secondary Amine Handle Salt Free Base Liberation (Active Species) Core->Salt NaOH/Na2CO3 Amide Amide Coupling (Peptidomimetics) Urea Urea/Carbamate (Enzyme Inhibitors) Alkylation N-Alkylation (Receptor Ligands) Salt->Amide R-COCl / HATU Salt->Urea Isocyanates Salt->Alkylation R-X / Base

Caption: Functionalization pathways for this compound. The HCl salt must be neutralized to the free base to activate the N4-amine for nucleophilic attack.

Quality Critical to Quality (CTQ) Attributes

When sourcing CAS 1246456-02-9, the material is typically supplied as a white to off-white crystalline solid. The following specifications are mandatory for pharmaceutical-grade applications.

Table 1: Procurement Specifications
AttributeSpecification LimitMethod of VerificationImpact on Research
Appearance White/Off-white solidVisualDiscoloration indicates oxidation of the amine.
Purity ≥ 95.0% (HPLC)LC-MS / H-NMRImpurities may act as false positives in screening.
Identity Matches Ref Std1H-NMR (D₂O or DMSO-d₆)Confirms 7-membered ring structure vs. acyclic precursors.
Salt Form Hydrochloride (1:[4]1)Elemental Analysis (Cl)Critical for stoichiometric calculations in synthesis.
Water Content ≤ 1.0%Karl Fischer (KF)Excess water affects weighing accuracy (hygroscopicity).
Stereochemistry Racemic (50:50)Chiral HPLCCrucial: Verify if your target requires a specific enantiomer.
Common Impurities[5]
  • Acyclic Precursors: Incomplete cyclization byproducts (e.g., linear amino-alcohols).

  • Regioisomers: 5-methyl-1,4-oxazepane (if the starting material synthesis lacked regiocontrol).

  • Residual Solvents: Toluene or Dichloromethane (often used in the cyclization step).

Handling & Synthetic Protocol (The "Expertise" Pillar)

Since CAS 1246456-02-9 is a hydrochloride salt, it is not nucleophilic in its supplied state. You must liberate the free base in situ or in a separate step before reacting it with electrophiles (acid chlorides, alkyl halides).

Protocol: Free Basing & N-Alkylation (Self-Validating System)

Objective: Couple this compound to a benzyl halide.

  • Stoichiometry Check: Calculate mmol based on MW 151.63 (HCl salt), not 115.17 (Free base).

  • Dissolution: Suspend 1.0 eq of CAS 1246456-02-9 in ACN (Acetonitrile) or DMF.

  • Activation (Critical Step): Add 2.5 - 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

    • Why? 1 eq neutralizes the HCl; the remaining 1.5 eq acts as the proton scavenger for the alkylation.

    • Observation: Evolution of CO₂ gas may occur; ensure venting.

  • Reaction: Add 1.0 - 1.1 eq of the electrophile (e.g., Benzyl bromide). Heat to 60°C.

  • Monitoring: Monitor by LC-MS. The target mass will be [M_electrophile + 114] (fragment of the oxazepane ring).

  • Workup: Filter inorganic salts. Concentrate. Partition between EtOAc and Water. The product is in the organic layer.

Sourcing Strategy & Supplier Landscape

For CAS 1246456-02-9, the supply chain is tiered. It is generally considered a "Building Block" rather than a commodity chemical.

Supplier Tiers
  • Tier 1 (Catalog - Gram Scale): Companies like BLD Pharm , Combi-Blocks , and AChemBlock typically hold stock (1g - 25g).

    • Pros: Fast delivery (3-5 days), COA provided.

    • Cons: Higher price per gram.

  • Tier 2 (Aggregators): MolPort or eMolecules . They do not manufacture but locate stock. Useful for price comparison.

  • Tier 3 (Bulk/Custom): For >1kg, contact CROs (e.g., WuXi AppTec, Enamine). They will synthesize de novo, likely via the cyclization of 2-(allylamino)ethanol derivatives followed by reduction.

Diagram 2: Sourcing & QC Decision Tree

Use this workflow to validate the incoming material before committing it to high-value synthesis.

Sourcing_QC Start Receive CAS 1246456-02-9 Check_COA Review Supplier COA (Check Salt Form & Purity) Start->Check_COA HNMR Run 1H-NMR (D2O) Confirm 7-Membered Ring Check_COA->HNMR Chiral_Check Is Chirality Required? HNMR->Chiral_Check Racemic_Path Proceed with Synthesis (Racemic Product) Chiral_Check->Racemic_Path No Chiral_Path Run Chiral HPLC (CSP Columns) Chiral_Check->Chiral_Path Yes Resolution Chiral Resolution or Source Enantiopure CAS Chiral_Path->Resolution Confirm 50:50 mix

Caption: QC workflow emphasizing the critical decision point regarding stereochemistry for CAS 1246456-02-9.

References

  • BLD Pharm. (2025). Product Datasheet: this compound hydrochloride (CAS 1246456-02-9).[1][4][5][6][7] Retrieved from

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Discusses the scarcity and synthetic utility of methyl-substituted oxazepanes. Retrieved from

  • BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Overview of CNS applications and monoamine reuptake inhibition. Retrieved from

  • PubChem. (2025).[8][9] Compound Summary: this compound hydrochloride.[1][4][5][6][7] National Library of Medicine. Retrieved from

  • AChemBlock. (2025). Catalog Entry: this compound hydrochloride.[1][4][5][6][7] Retrieved from

Sources

Molecular weight and formula of 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Properties, Synthetic Architecture, and Medicinal Utility

Executive Summary

6-Methyl-1,4-oxazepane (CAS: 1246494-22-3) represents a critical structural expansion of the morpholine scaffold. While morpholines are ubiquitous in FDA-approved therapeutics, their seven-membered homologues—1,4-oxazepanes—have historically been underutilized due to synthetic intractability. This is changing rapidly. Recent breakthroughs in 2025 have established robust, scalable protocols for these medium-sized rings, unlocking their potential as bioisosteres that offer distinct conformational profiles and lipophilicity adjustments compared to their six-membered counterparts.

This guide analyzes the physicochemical identity of this compound, details the optimized synthetic pathways for its construction, and evaluates its emerging role in high-selectivity ligand design, particularly for the Dopamine D4 receptor.

Physicochemical Profile

The introduction of a methyl group at the C6 position of the 1,4-oxazepane ring introduces chirality and steric bulk that can significantly alter ligand-protein binding kinetics.

Table 1: Molecular Specifications
PropertyDataTechnical Note
IUPAC Name This compound
CAS Number 1246494-22-3Free base form
CAS (HCl Salt) 1246456-02-9Preferred for storage/stability
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol Monoisotopic Mass: 115.10
SMILES CC1CNCCOC1
LogP (Predicted) ~0.2 - 0.5Slightly more lipophilic than morpholine (-0.[1]86)
H-Bond Donors 1 (Amine NH)Secondary amine
H-Bond Acceptors 2 (N, O)Ether oxygen and amine nitrogen
Structural Causality: The "Medium-Ring" Effect

Unlike the rigid chair conformation of morpholine, the 1,4-oxazepane ring adopts a more flexible twist-chair or twist-boat conformation. This flexibility allows the this compound scaffold to:

  • Induce Fit: Adapt to binding pockets that are sterically restricted for rigid heterocycles.

  • Modulate Basicity: The bond angle expansion often alters the pKa of the secondary amine, influencing solubility and membrane permeability.

Synthetic Methodologies

Historically, the synthesis of 1,4-oxazepanes suffered from poor yields due to unfavorable entropy in 7-membered ring closures (medium-ring constraints). However, modern protocols have overcome these barriers.

3.1. Primary Route: Cyclodehydration of Amino-Alcohols (Optimized)

The most scalable approach, revisited and optimized in late 2025, involves the acid-catalyzed cyclization of functionalized amino-alcohol precursors. This method accommodates the C6-methyl substitution without significant racemization.

Protocol Logic:

  • Precursor Selection: Use of 2-methyl-2,2'-oxybis(ethan-1-amine) or equivalent linear precursors.

  • Cyclization: High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: The 6-methyl derivative is typically isolated as a hydrochloride salt to prevent oxidation and facilitate crystallization.

3.2. Alternative Route: Ring Expansion (Beckmann/Schmidt)

For specific stereochemical requirements, expanding a 4-methyl-cyclohexanone derivative or similar ketone via Beckmann rearrangement can yield the oxazepane core, though this is less atom-economical for simple alkyl derivatives.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for the synthesis and isolation of the hydrochloride salt, ensuring high purity for biological testing.

SynthesisWorkflow cluster_0 Critical Control Point Start Starting Material (Functionalized Amino-Alcohol) Activation Activation Step (Leaving Group Installation / Acid Cat.) Start->Activation Reagents added Cyclization Intramolecular Cyclization (High Dilution, Heat) Activation->Cyclization Kinetic Control Workup Basic Workup (Neutralization to Free Base) Cyclization->Workup Extraction SaltFormation Salt Formation (HCl in Dioxane/Ether) Workup->SaltFormation Stabilization Product This compound HCl (Final Product) SaltFormation->Product Filtration/Drying

Figure 1: Optimized synthetic workflow for this compound. The cyclization step is the critical control point requiring kinetic control to minimize polymerization.

Medicinal Chemistry Applications

The this compound scaffold is not merely a "larger morpholine"; it is a specific tool for tuning receptor selectivity.

4.1. Dopamine D4 Receptor Selectivity

Research indicates that expanding the basic heterocycle from morpholine (6-membered) to oxazepane (7-membered) can drastically enhance selectivity for the Dopamine D4 receptor over the D2 subtype.

  • Mechanism: The 7-membered ring occupies a larger hydrophobic volume, which may clash with the tighter binding pocket of the D2 receptor while accommodating the D4 receptor's topology.

  • Data Insight: In comparative studies, 2,4-disubstituted 1,4-oxazepanes demonstrated superior affinity profiles compared to their morpholine analogues, reducing extrapyramidal side effect risks associated with D2 blockade.

4.2. Bioisosteric Replacement Strategy

Drug developers utilize this scaffold to modulate metabolic stability. The methyl group at C6 blocks potential oxidative metabolism sites on the ring, extending the half-life (


) of the parent compound.
Table 2: Scaffold Comparison (Morpholine vs. Oxazepane)
FeatureMorpholine (C4H9NO)This compound (C6H13NO)Impact on Drug Design
Ring Size 6-Membered7-MemberedIncreases hydrodynamic volume.
Conformation Rigid ChairFlexible Twist-ChairAllows "induced fit" binding.
Lipophilicity Low (Polar)ModerateImproves blood-brain barrier (BBB) penetration.
Selectivity General GPCR binderSpecific (e.g., D4 > D2)Reduces off-target toxicity.
Experimental Characterization Protocols

To ensure scientific integrity, the identity of the synthesized this compound must be validated using the following self-validating protocols.

5.1. Nuclear Magnetic Resonance (NMR)[2]
  • 1H NMR (CDCl3): Look for the diagnostic multiplet of the C6-H proton (due to the methyl group) and the splitting of the adjacent methylene protons. The 7-membered ring protons typically appear as complex multiplets in the 1.5–4.0 ppm range, distinct from the cleaner triplets of morpholine.

  • 13C NMR: Confirm the presence of the methyl carbon signal (~18-22 ppm) and the distinct chemical shifts of the ring carbons adjacent to oxygen (~70 ppm) and nitrogen (~50 ppm).

5.2. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]+ = 116.11 m/z.

  • Fragmentation: High-energy collision dissociation (HCD) often reveals loss of the methyl group or ring opening (loss of C2H4O), providing a structural fingerprint.

References
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. Link

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Link

  • This compound Hydrochloride Properties. PubChem. Link

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. RSC Advances, 2020. Link

Sources

Technical Guide: 6-Methyl-1,4-oxazepane vs. 1,4-Oxazepane Scaffold Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the 6-Methyl-1,4-oxazepane and 1,4-oxazepane scaffolds, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 1,4-oxazepane ring is a privileged seven-membered heterocycle found in various bioactive compounds, including dopamine D4 ligands, anticonvulsants, and RIPK1 inhibitors.[1] While the unsubstituted scaffold offers versatile vector positioning, it suffers from high conformational entropy and metabolic liability.

The This compound variant represents a strategic "magic methyl" modification. This substitution does not merely add lipophilicity; it fundamentally alters the ring's potential energy surface, locking the conformation into a preferred chair-like geometry. This guide analyzes the structural, synthetic, and pharmacological implications of this modification.

Structural & Conformational Dynamics[2]

The Entropy Problem (1,4-Oxazepane)

The unsubstituted 1,4-oxazepane ring is highly flexible. Unlike the rigid chair of cyclohexane or the semi-rigid piperazine, the seven-membered oxazepane ring traverses a low-energy landscape of twist-chair (TC) and twist-boat (TB) conformers.

  • Consequence: Upon binding to a protein target, the molecule must pay a high entropic penalty to freeze into the bioactive conformation ($ \Delta G_{bind} = \Delta H - T\Delta S $). This often limits potency.

The Methyl Lock (this compound)

Introducing a methyl group at the C6 position (the central carbon of the propylene bridge) creates a specific conformational bias.

  • Equatorial Preference: To avoid transannular steric strain (Prelog strain) and 1,3-diaxial-like interactions across the ring, the C6-methyl group strongly prefers the equatorial orientation.

  • Ring Rigidification: This preference restricts the ring flipping motion, effectively "locking" the scaffold into a defined twist-chair geometry. This pre-organization reduces the entropic penalty of binding, potentially improving potency by 10–100 fold (the "Magic Methyl" effect).

Structural Visualization (DOT Diagram)

Conformation cluster_0 Unsubstituted 1,4-Oxazepane cluster_1 This compound A Twist-Chair (TC) B Twist-Boat (TB) A->B Low Barrier (High Entropy) C Locked Twist-Chair (Me-Equatorial) A->C Methyl Substitution (Pre-organization) D High Energy Conformers C->D High Barrier (Low Entropy)

Figure 1: Conformational landscape comparison. The methyl group at C6 creates a high energy barrier to ring inversion, favoring a bioactive 'locked' conformation.

Physicochemical & ADME Properties[2][3]

The addition of the methyl group affects more than just conformation. It modulates lipophilicity and metabolic stability.[2]

Property1,4-OxazepaneThis compoundImpact on Drug Design
cLogP ~ -0.5 to 0.1~ 0.0 to 0.6Methyl increases lipophilicity (~0.5 units), improving CNS penetration and membrane permeability.
pKa (N4) ~ 8.5 - 9.0~ 8.5 - 9.0Minimal impact on basicity, maintaining solubility profiles.
Metabolic Stability Low (Ring Oxidation)Moderate/HighC6-Methyl blocks metabolic oxidation at the C6 position and sterically hinders N4-dealkylation.
Chirality AchiralChiral (R/S) Creates a stereocenter. One enantiomer typically fits the target pocket, doubling the need for chiral synthesis.
Metabolic Soft Spot Analysis
  • 1,4-Oxazepane: The C2, C3, C5, and C7 positions are

    
     to heteroatoms, making them susceptible to CYP450 oxidation. The C6 position is lipophilic and prone to hydroxylation.
    
  • 6-Methyl: Substitution at C6 blocks direct hydroxylation at this site. Furthermore, the steric bulk of the methyl group can shield the adjacent N4 nitrogen from N-dealkylation/oxidation, a common clearance pathway.

Synthetic Accessibility & Protocols

Synthesis of the 7-membered ring is challenging due to entropic factors (it is slower to close than 5- or 6-membered rings). The 6-methyl variant requires a specific precursor but follows a similar logic.

Retrosynthetic Analysis

The most robust route involves the intramolecular cyclization of a diol precursor derived from an amino alcohol.

  • Precursor for Unsubstituted: 3-((2-hydroxyethyl)amino)propan-1-ol.

  • Precursor for 6-Methyl: 3-((2-hydroxyethyl)amino)-2-methylpropan-1-ol.

Experimental Protocol: Scalable Cyclization

Based on optimized protocols for medium-sized heterocycles (ChemRxiv, 2025; J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]

Step 1: Precursor Assembly

Reaction: Reductive amination or epoxide opening.

  • Reagents: 3-Amino-2-methylpropan-1-ol (1.0 eq), Ethylene Oxide (1.1 eq) OR 2-Bromoethanol (1.1 eq).

  • Conditions: Methanol,

    
     to rt, 12h.
    
  • Yield: ~85% of the diol intermediate HO-CH2-CH(Me)-CH2-NH-CH2-CH2-OH.

Step 2: N-Protection (Critical)

To prevent polymerization, the nitrogen must be protected (e.g., Tosyl, Boc, or Benzyl).

  • Reagents: Diol intermediate, TsCl (1.1 eq), Et3N (2.0 eq), DCM.

  • Procedure: Stir at

    
     for 4h. Isolate N-Tosyl diol.
    
Step 3: Intramolecular Cyclization (O-Alkylation)

This is the rate-determining step.

  • Reagents: N-Tosyl diol (1.0 eq), Sodium Hydride (NaH, 2.2 eq) or t-BuOK.

  • Solvent: High-dilution in THF or DMF (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Procedure:

    • Add NaH to dry THF at

      
      .
      
    • Add a solution of N-Tosyl diol slowly (syringe pump) over 4h.

    • Add Tosyl Chloride (1.0 eq) in situ to activate one alcohol as a leaving group (selectively primary vs secondary if applicable, though here both are primary/similar). Alternatively, use Mitsunobu conditions (DIAD/PPh3).

    • Heat to reflux for 12-24h.

  • Workup: Quench with NH4Cl, extract EtOAc.

  • Deprotection: Removal of Tosyl group (Mg/MeOH or HBr/AcOH) yields the free amine.

Synthesis Pathway Diagram

Synthesis Start 3-Amino-2-methylpropan-1-ol (Chiral or Racemic) Step1 Alkylation / Epoxide Opening (+ 2-Bromoethanol) Start->Step1 Inter1 Intermediate Diol HO-CH2-CH(Me)-CH2-NH-CH2-CH2-OH Step1->Inter1 Step2 N-Protection (TsCl / Boc2O) Inter1->Step2 Inter2 N-Protected Diol Step2->Inter2 Step3 Cyclization (NaH / TsCl or Mitsunobu) Inter2->Step3 High Dilution Final This compound (N-Protected) Step3->Final

Figure 2: Synthetic route to this compound. The methyl group originates from the amino-propanol starting material.

Case Study: Dopamine D4 Receptor Ligands

A comparative study of morpholine vs. 1,4-oxazepane ligands highlights the scaffold's utility.

  • Challenge: Morpholine derivatives often show good metabolic stability but limited selectivity for D4 vs D2 receptors.

  • Solution: Expanding the ring to 1,4-oxazepane alters the vector of the N-substituent.

  • Result: The 1,4-oxazepane analogs demonstrated improved selectivity. However, the unsubstituted oxazepane showed rapid clearance.

  • Optimization: Introduction of the 6-methyl group (analogous to 2-methyl in morpholine) restored metabolic stability while maintaining the beneficial vector orientation of the 7-membered ring.

References

  • Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids.Vertex AI Search / NIH.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.ChemRxiv (2025).
  • Conformational Analysis of Substituted 1,4-Diazepanes.Benchchem.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands.PubMed.
  • Drug Metabolic Stability in Early Drug Discovery.ResearchGate.

Sources

Pharmacophore Properties & Synthetic Utility of 6-Methyl-Substituted Oxazepanes

[1]

Executive Summary: The Seven-Membered Advantage[1]

In the landscape of medicinal chemistry, seven-membered heterocycles—specifically 1,4-oxazepanes —occupy a "Goldilocks" zone between the rigid, hyper-stable six-membered morpholines and the flexible, entropically penalized acyclic chains.[1]

The 6-methyl-substituted 1,4-oxazepane represents a privileged scaffold.[1] The introduction of a methyl group at the C6 position is not merely a lipophilic addition; it acts as a conformational lock .[1] This substitution restricts the ring's puckering dynamics, forcing substituents into specific axial or equatorial vectors that are critical for high-affinity binding to targets such as Dopamine D4 receptors, GABA-A modulators, and monoamine transporters.[1]

This guide analyzes the pharmacophore properties, conformational bias, and synthetic routes of this scaffold, providing actionable protocols for drug development professionals.[1]

Conformational Analysis & Pharmacophore Mapping[1]

The "Twist-Chair" Dominance

Unlike 1,4-benzodiazepines which are often planar or boat-shaped, the saturated 1,4-oxazepane ring exists in a dynamic equilibrium between chair and twist-chair conformations.[1]

  • Unsubstituted Ring: High flexibility leads to a high entropic penalty upon binding.[1]

  • 6-Methyl Substitution: The C6-methyl group introduces 1,3-diaxial-like steric interactions (transannular strain) if placed axially.[1] Consequently, the ring preferentially adopts a conformation where the 6-methyl group is equatorial .[1]

    • Effect: This locks the C6-C7 bond rotation, pre-organizing the molecule for binding.[1]

    • Chirality: The (6S) vs. (6R) stereochemistry dictates the vector of any substituent at the neighboring N4 or C7 positions, effectively allowing the chemist to "dial in" the vector of a pharmacophore.[1]

Pharmacophore Features

The 6-methyl-1,4-oxazepane core presents three distinct interaction zones:

ZoneFeatureFunction
O1 (Ether Oxygen) H-Bond AcceptorWeak acceptor; modulates logP and solubility without high desolvation penalty.[1]
N4 (Amine) Ionizable CenterCritical for salt bridges (e.g., Asp residue in GPCRs).[1] The pKa is modulated by ring strain.[1]
C6-Methyl Hydrophobic/StericThe Anchor. Fills small hydrophobic pockets (e.g., valine/leucine rich regions) and enforces ring geometry.[1]
Interaction Pathway Diagram

The following diagram illustrates the logical flow of how the 6-methyl substitution translates to biological activity.

PharmacophoreLogicSubstituent6-Methyl SubstitutionConfConformational Lock(Equatorial Preference)Substituent->ConfSteric ControlVectorVector Alignment(N4/C7 Substituents)Conf->VectorRigidificationEntropyReduced EntropicPenaltyConf->EntropyPre-organizationBindingHigh Affinity Binding(GPCRs/Kinases)Vector->BindingSelectivityEntropy->BindingThermodynamics

Caption: Causal pathway linking 6-methyl substitution to enhanced binding affinity via conformational locking.[1]

Synthetic Methodologies

Synthesizing 6-methyl-1,4-oxazepanes has historically been challenging due to the unfavorable entropy of closing seven-membered rings.[1] However, modern protocols utilizing amino-alcohol precursors have made this scalable.[1]

Retrosynthetic Strategy

The most robust route involves the cyclization of linear precursors derived from chiral amino acids (e.g., Threonine or Valine derivatives) or via reductive amination strategies.[1]

Key Precursors:

  • Allyl-glycine derivatives: For Ring-Closing Metathesis (RCM).

  • Amino-alcohols: For intramolecular nucleophilic displacement.[1]

Protocol: Cyclization of Amino-Alcohol Precursors

Based on scalable protocols for functionalized oxazepanes (Ref 1, 3).

Objective: Synthesis of this compound-5-one (Lactam precursor).

Reagents:

  • N-Boc-L-amino alcohol (derived from Threonine for methyl placement).[1]

  • Chloroacetyl chloride.[1]

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: THF (anhydrous).[1]

Step-by-Step Methodology:

  • Acylation:

    • Dissolve N-Boc-amino alcohol (1.0 eq) in DCM at 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of Chloroacetyl chloride (1.1 eq).

    • Stir for 2 hours. Wash with 1N HCl, brine, and dry over MgSO4.[1]

    • Result: Linear chloro-amide intermediate.[1]

  • Cyclization (The Critical Step):

    • Preparation: Dissolve the intermediate in anhydrous THF (0.05 M concentration—dilution is key to favor intramolecular cyclization over intermolecular polymerization).

    • Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) in portions.

    • Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (formation of a less polar spot).[1]

    • Quench: Carefully add saturated NH4Cl solution.[1]

    • Workup: Extract with EtOAc (3x). Dry organic phase and concentrate.[1]

  • Reduction (Optional for saturated amine):

    • Treat the lactam with BH3[1]·THF complex or LiAlH4 to yield the this compound.[1]

Synthesis Workflow Visualization

SynthesisFlowStartAmino Alcohol Precursor(Chiral Source)AcylationN-Acylation(Chloroacetyl Chloride)Start->AcylationIntermedLinear Chloro-AmideAcylation->IntermedCyclizationBase-Mediated Cyclization(NaH/THF, Dilute)Intermed->CyclizationIntramolecular SN2Product6-Methyl-1,4-Oxazepan-5-oneCyclization->ProductReductionReduction (LiAlH4)-> Amine CoreProduct->Reduction

Caption: Step-wise synthesis from chiral amino alcohol to the saturated oxazepane core.

Biological Applications & Case Studies

Dopamine D4 Receptor Selectivity

Research indicates that 2,4-disubstituted 1,4-oxazepanes exhibit selectivity for the Dopamine D4 receptor.[1][2] The 6-methyl group (often part of a broader substitution pattern) aids in distinguishing D4 from D2 by exploiting a specific hydrophobic cleft in the D4 orthosteric site.[1]

  • Mechanism: The oxazepane ring positions a benzyl group (attached at N4) to interact with phenylalanine residues in the receptor, while the ether oxygen accepts a hydrogen bond from a serine residue (Ref 4).[1]

Broad-Spectrum Anticonvulsants

6-amino-1,4-oxazepane-3,5-dione derivatives have been synthesized as cyclic constraints of GABA-ergic pharmacophores.[1]

  • Activity: These compounds showed efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[1][3]

  • Role of Methyl: In analogues where methyl groups were introduced, lipophilicity (logP) increased, improving blood-brain barrier (BBB) penetration without disrupting the essential H-bonding of the imide moiety (Ref 2).[1]

1,3-Oxazepane Antibacterials

While less common in "high-end" drug design than the 1,4-isomer, 1,3-oxazepanes derived from 6-methyl-2-thiouracil have shown significant antibacterial activity against E. coli and S. aureus.[1][4]

  • Chemistry: These are typically formed via [2+5] cycloaddition of imines with succinic anhydride.[1]

  • Utility: They serve as excellent scaffolds for fragment-based drug discovery (FBDD) due to their low molecular weight and high ligand efficiency (Ref 5).[1]

Comparative Data: Oxazepane vs. Morpholine[1][2]

The following table highlights why a researcher might choose the 6-methyl-oxazepane scaffold over the more common morpholine.

PropertyMorpholine (6-membered)This compound (7-membered)
Conformation Rigid Chair (highly stable)Flexible Twist-Chair (tunable via substitution)
Vector Space Limited (Tetrahedral angles)Expanded (Can access unique dihedral angles)
Lipophilicity LowerHigher (Methyl group + larger ring)
Metabolic Stability HighModerate (Methyl group can block metabolic hotspots)
Primary Use Solubility enhancerPeptidomimetic / Conformational constraint

References

  • ChemRxiv. (2023).[1] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link][1]

  • National Institutes of Health (PubMed). (2008).[1] Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants. [Link][1][3]

  • Google Patents. (2012).[1] WO2012046882A1 - 1,4-oxazepane derivatives. [1]

  • National Institutes of Health (PubMed). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link][1]

  • Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil. [Link]

Physicochemical Profiling of 6-Methyl-1,4-oxazepane Hydrochloride

[1]

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, 6-Methyl-1,4-oxazepane hydrochloride (CAS: 1246456-02-9) serves as a critical chiral building block. Its seven-membered heterocycle offers unique conformational vectors compared to morpholine or piperidine analogs. However, the physicochemical behavior of this salt—specifically its solubility profile and hygroscopicity—dictates its utility in nucleophilic substitutions and formulation.

This guide provides a technical analysis of the solubility landscape for this compound hydrochloride. It synthesizes predicted physicochemical parameters with rigorous experimental protocols for solubility determination, addressing the specific challenges of handling low-molecular-weight amine salts.

Chemical Identity & Structural Implications[2][3][4][5][6]

Understanding the solubility of this compound requires analyzing its structural components. The molecule consists of a flexible seven-membered oxazepane ring, a lipophilic methyl handle, and an ionic hydrochloride counterion.

PropertyValue / DescriptionImplication for Solubility
IUPAC Name This compound hydrochloride--
CAS Number 1246456-02-9Reference identifier.[1]
Molecular Weight 151.63 g/mol Low MW favors high solubility in polar media.
pKa (Base) ~9.8 - 10.2 (Predicted)High basicity; exists as cation at physiological pH.
LogP (Free Base) ~0.2 (Predicted)Amphiphilic; free base is likely an oil.
H-Bond Donors 2 (Amine NH, HCl)Strong interaction with protic solvents.
H-Bond Acceptors 2 (Ether O, Amine N)Facilitates solvation in water/alcohols.
The "Free Base" Risk

As a hydrochloride salt of a secondary amine, this compound is stable in solid form. However, in solution, pH modulation is critical. At pH > pKa (~10), the salt disproportionates to the free base , which is typically a viscous oil with drastically reduced aqueous solubility and increased volatility.

Solubility Data & Solvent Compatibility Matrix

While specific empirical solubility tables for this intermediate are often proprietary to vendor catalogs, the physicochemical "envelope" of 1,4-oxazepane salts allows for accurate solubility prediction. The following data represents the expected solubility profile based on Structure-Property Relationships (SPR) of analogous seven-membered heterocyclic amine salts.

Predicted Solubility Classes
  • High Solubility (>100 mg/mL): Water, Methanol, DMSO.

  • Moderate Solubility (10–50 mg/mL): Ethanol, Isopropanol, DMF.

  • Low Solubility (<1 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF)*.

  • Insoluble: Hexanes, Diethyl Ether, Toluene.

*Note: Solubility in DCM/THF can be improved by adding small percentages of methanol (2-5%).

Solvent Selection for Synthesis vs. Analysis
ApplicationRecommended SolventTechnical Rationale
Stock Solution DMSO or WaterHigh capacity; prevents precipitation during dilution.
Reaction Medium DMF or MeOHSolubilizes the salt for nucleophilic attack (SnAr/Amidation).
Work-up/Extraction DCM (after neutralization)The free base partitions into DCM; the HCl salt stays in water.
Crystallization EtOH/EtOAcAnti-solvent precipitation (dissolve in EtOH, crash out with EtOAc).

Experimental Protocol: Gravimetric Solubility Determination

For precise formulation or kinetic studies, researchers must generate empirical data. The following protocol uses the Shake-Flask Method , the gold standard for equilibrium solubility.

Reagents & Equipment
  • This compound HCl (dried in a desiccator for 24h).

  • HPLC-grade Solvents (Water, MeOH, ACN, pH 7.4 Buffer).

  • Thermostatic Shaker (25°C ± 0.1°C).

  • 0.45 µm PTFE Syringe Filters.

Step-by-Step Workflow
  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Check: If the solution becomes clear, add more solid until a precipitate persists.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-wetted 0.45 µm filter.

    • Critical: Ensure the filter does not adsorb the compound (validate with standard).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of supernatant and weigh the residue. (Risk: Hygroscopicity leads to overestimation).

    • Method B (HPLC-UV): Dilute the supernatant 100x and analyze against a standard curve at 210 nm (low UV absorbance expected; no chromophore).

Technical Insight: Due to the lack of a strong chromophore (aromatic ring), HPLC-CAD (Charged Aerosol Detection) or LC-MS is preferred over UV for accurate quantification of this aliphatic heterocycle.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solubility screening, integrating the critical pH check to prevent salt disproportionation.

SolubilityWorkflowstartInput: this compound HClsolvent_addAdd Solvent (1 mL)(Water, MeOH, DMSO, Buffer)start->solvent_addagitateAgitate 24h @ 25°C(Thermostatic Mixer)solvent_add->agitatecheck_solidIs Solid Visible?agitate->check_solidadd_moreAdd more solid(Supersaturation)check_solid->add_moreNofilterFilter (0.45 µm)or Centrifugecheck_solid->filterYesadd_more->agitateph_checkCheck pH of Filtrate(Risk: pH > 9)filter->ph_checkquantQuantification(LC-MS or Gravimetric)ph_check->quantpH < 8warningWARNING: Salt Disproportionation(Free Base Oil Formed)ph_check->warningpH > 9resultSolubility Value (mg/mL)quant->result

Figure 1: Solubility screening workflow emphasizing the critical pH checkpoint to ensure salt stability.

Thermodynamics of Dissolution (Mechanism)[7]

Understanding why the salt dissolves is crucial for process scale-up. The dissolution of this compound HCl is driven by the enthalpy of hydration of the chloride ion and the protonated amine.

  • Crystal Lattice Breakage (Endothermic): Energy is required to overcome the ionic lattice forces between the oxazepanium cation and chloride anion.

  • Solvation (Exothermic):

    • Water molecules form a hydration shell around

      
      .
      
    • Water H-bonds with the ether oxygen and the ammonium proton (

      
      ).
      
  • Entropy: The flexible 7-membered ring gains rotational freedom in solution, driving the process forward (

    
    ).
    
The Common Ion Effect

In the presence of excess chloride ions (e.g., 0.1 N HCl), the solubility of the salt will decrease significantly. This is a critical consideration for gastric fluid simulations (SGF).

Equation:

Where an increase in

References

  • PubChem Compound Summary. (2024). 1,4-Oxazepane and derivatives.[2][3][4][5][6][7][8][9][10] National Center for Biotechnology Information. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[10] Advanced Drug Delivery Reviews. (Standard text on amine salt behavior).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[11] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on HCl salt physicochemical properties).

Scaffold Hopping in Macrocyclic Space: Homopiperazine vs. 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Trade-Off

In the optimization of lead compounds, the transition from homopiperazine (1,4-diazepane) to 6-methyl-1,4-oxazepane represents a high-value bioisosteric switch. While both scaffolds offer the unique spatial projection of a 7-membered ring—bridging the gap between rigid piperazines and flexible alkyl chains—they diverge critically in basicity (pKa) , lipophilicity (LogD) , and metabolic liability .

This guide dissects the decision-making process for medicinal chemists. We analyze when to deploy the basic, hydrophilic homopiperazine for solubility and when to pivot to the oxazepane ether to modulate permeability and mitigate hERG liability, utilizing the C6-methyl group as a stereochemical anchor to restrict conformational entropy.

Physicochemical Profiling & Structural Biology

The Basicity & Permeability Pivot

The primary driver for swapping a homopiperazine for an oxazepane is the modulation of the ionization state.

  • Homopiperazine (1,4-diazepane): Contains two nitrogen atoms.[1] The distal secondary amine typically has a pKa of 9.0–9.8 . At physiological pH (7.4), it is >99% protonated.

    • Pro: High aqueous solubility; potential for salt bridges with Asp/Glu residues in the binding pocket.

    • Con: High desolvation penalty significantly reduces passive membrane permeability; potential for phospholipidosis; frequent hERG channel affinity due to the cationic center.

  • 1,4-Oxazepane: Replaces the distal amine with an ether oxygen.

    • Pro: The ether is non-ionizable at physiological pH. This lowers the overall LogD, improving CNS penetration and passive diffusion. It acts purely as a hydrogen bond acceptor (HBA).

    • Con: Loss of the hydrogen bond donor (HBD) capability; reduced solubility compared to the dicationic diazepane.

Comparative Data Table
PropertyHomopiperazine (Unsubstituted)This compoundImpact on Drug Design
pKa (Distal N/O) ~9.5 (Basic)N/A (Neutral Ether)Oxazepane improves passive permeability.
H-Bond Donors 1 (NH)0Oxazepane removes a donor, potentially lowering desolvation energy.
H-Bond Acceptors 22Similar vector, but ether oxygen is a weaker acceptor than amine.
Conformational Energy High Entropy (Fluxional)Restricted (Methyl-biased)Methyl group locks the "twist-chair" conformation.
Metabolic Risk N-Oxidation, N-DealkylationO-Dealkylation (Rare), HydroxylationOxazepane is generally more metabolically stable.

Conformational Analysis: The "Magic Methyl" Effect

Seven-membered rings are notoriously "floppy," existing in a rapid equilibrium between chair , twist-chair , and boat forms. This entropy penalizes binding affinity (rigid body approximation).

The 6-Methyl Lock

In This compound , the methyl group is not merely a lipophilic handle; it is a conformational control element.

  • Equatorial Preference: To minimize 1,3-transannular strain and diaxial interactions, the C6-methyl group preferentially adopts a pseudo-equatorial position.

  • Chirality: The introduction of the methyl group creates a chiral center. Using a defined (R) or (S) enantiomer allows the chemist to probe specific vectors in the binding pocket, often resulting in >10-fold potency differences between enantiomers due to the fixed vector of the N1 and O4 atoms.

Decision Matrix (DOT Visualization)

ScaffoldSelection Start Lead Optimization: 7-Membered Ring Required CheckSolubility Is Aqueous Solubility Critical Issue? Start->CheckSolubility Homopiperazine Select Homopiperazine (High pKa, High Solubility) CheckSolubility->Homopiperazine Yes CheckPermeability Is CNS Penetration or Permeability Poor? CheckSolubility->CheckPermeability No Oxazepane Select 1,4-Oxazepane (Lower pKa, Higher Permeability) CheckPermeability->Oxazepane Yes CheckMetabolism Is Metabolic Lability Observed? CheckPermeability->CheckMetabolism No CheckMetabolism->Oxazepane No MethylOxazepane Select this compound (Conformational Lock + Metabolic Block) CheckMetabolism->MethylOxazepane Yes (Soft Spot)

Figure 1: Decision matrix for selecting between diazepane and oxazepane scaffolds based on ADME properties.

Synthetic Accessibility & Protocols

While homopiperazines are readily synthesized from ethylenediamine and 1,3-dihalopropanes, This compound requires a more sophisticated approach to install the chiral methyl group and close the ether ring.

Synthetic Strategy: Intramolecular Cyclization

The most robust route to chiral 6-methyl-1,4-oxazepanes utilizes chiral amino alcohol precursors derived from amino acids or allyl amines, followed by cyclization.

Experimental Protocol: Synthesis of (S)-6-Methyl-1,4-oxazepane

Note: This protocol assumes the use of a chiral precursor derived from (S)-2-methylbutane-1,4-diol or similar synthons.

Reaction Overview: Intramolecular cyclization of a functionalized amino-alcohol using a base-mediated SN2 displacement.

Materials:

  • Precursor: (S)-3-((2-hydroxyethyl)amino)-2-methylpropan-1-ol (protected as N-Boc)

  • Reagents: Sodium Hydride (NaH, 60% dispersion), p-Toluenesulfonyl chloride (TsCl)

  • Solvent: Anhydrous THF, DMF

Step-by-Step Methodology:

  • Activation (Tosylation):

    • Charge a flame-dried flask with the N-Boc protected diol (1.0 equiv) in anhydrous DCM.

    • Add triethylamine (1.5 equiv) and cool to 0°C.

    • Add TsCl (1.1 equiv) portion-wise. Critical: Control stoichiometry to selectively tosylate the primary alcohol over the sterically hindered secondary/tertiary sites if applicable, or rely on the specific precursor design where only one -OH is available for activation.

    • Stir at 0°C for 2h. Quench with water, extract with DCM, and concentrate.

  • Cyclization (Ring Closure):

    • Dissolve the mono-tosylated intermediate in anhydrous THF (0.1 M concentration). High dilution prevents intermolecular polymerization.

    • Cool to 0°C under Nitrogen.

    • Add NaH (1.2 equiv) carefully. The alkoxide formed will attack the tosylate.

    • Allow to warm to room temperature and reflux for 4–6 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the tosylate and formation of the cyclized M+H peak.

  • Deprotection:

    • Treat the crude N-Boc-6-methyl-1,4-oxazepane with 4N HCl in Dioxane for 1 hour.

    • Concentrate in vacuo to yield the hydrochloride salt.

  • Purification:

    • The free base is volatile. Isolate as the HCl salt or purify via SCX-2 (Strong Cation Exchange) cartridge to remove non-basic impurities.

Synthetic Workflow Diagram (DOT)

Synthesis Precursor Chiral Amino Diol (N-Boc Protected) Activation Activation (TsCl, Et3N, 0°C) Precursor->Activation Intermediate Mono-Tosylate Intermediate Activation->Intermediate Cyclization Cyclization (NaH, THF, Reflux) Intermediate->Cyclization Product (S)-6-Methyl-1,4-oxazepane (N-Boc) Cyclization->Product

Figure 2: Synthetic workflow for the construction of the this compound core via intramolecular displacement.

ADME/Tox Implications

Metabolic Stability[2][3]
  • Homopiperazine: The secondary amine is a "metabolic soft spot," prone to N-glucuronidation or oxidation to the N-oxide.

  • Oxazepane: The ether linkage is robust against CYP450 oxidative metabolism. However, the carbon alpha to the ether can be a site of O-dealkylation (though less common in cyclic systems).

  • Role of the Methyl Group: Placing a methyl group at C6 (beta to the nitrogen, gamma to the oxygen) sterically hinders the approach of metabolic enzymes to the ring carbons, often increasing the half-life (

    
    ) in microsomal stability assays.
    
Safety (hERG)

Homopiperazines, due to their basicity, are frequent offenders in hERG channel inhibition (associated with QT prolongation). Replacing the basic amine with the neutral ether of oxazepane significantly reduces the pKa, reducing the cationic fraction at physiological pH and often mitigating hERG liability [1].

References

  • Moghaddam, F. M., et al. (2013). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

  • Nasri, S., et al. (2020). Homopiperazine (Hexahydro-1,4-diazepine): Structural and Physicochemical Analysis. Molecules (MDPI). Retrieved from [Link]

  • DrugDesign.org. (2024). Conformational Analysis of 7-Membered Rings in Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

Sources

6-Methyl-1,4-oxazepane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-Methyl-1,4-oxazepane, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its chemical identity, safety data, and handling protocols.

Introduction and Chemical Identity

This compound belongs to the class of saturated seven-membered heterocycles containing both oxygen and nitrogen atoms. The presence of the methyl group at the 6-position introduces a chiral center, leading to stereoisomers that may exhibit distinct biological activities. The 1,4-oxazepane scaffold is considered a "privileged" structure in medicinal chemistry, often found in compounds targeting the central nervous system. Derivatives of 1,4-oxazepane have been investigated for their potential as monoamine reuptake inhibitors, which are relevant in the treatment of depression, anxiety, and other neuropsychiatric disorders.[1] The strategic placement of the methyl group can influence the compound's conformational flexibility, metabolic stability, and interaction with biological targets.

PubChem Compound ID (CID): 58057944[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction kinetics to formulation development.

PropertyValueSource
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
CAS Number 1246494-22-3[2]
Appearance Not explicitly stated, likely a liquid or solid
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Comprehensive Safety Data and Handling

Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, the following safety information is a composite derived from data for the parent compound, 1,4-oxazepane, and closely related analogs. Researchers must exercise caution and handle this compound with the assumption that it possesses similar hazards.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for compounds structurally similar to this compound indicates several potential hazards. The following table summarizes the likely hazard statements and corresponding pictograms.

Hazard ClassGHS PictogramHazard Statement
Flammable LiquidsH227: Combustible liquid[3]
Acute Toxicity, OralH302: Harmful if swallowed[3]
Acute Toxicity, DermalH312: Harmful in contact with skin[3]
Skin Corrosion/IrritationH315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage[3]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3]

Caption: GHS Pictograms for potential hazards.

Precautionary Statements and Safe Handling

Adherence to the following precautionary measures is critical to ensure laboratory safety when working with this compound.

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[5]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[5]

  • If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.

Experimental Protocol: A Representative Synthesis

The synthesis of this compound can be approached through various synthetic routes.[6] Below is a representative, hypothetical protocol for its preparation, emphasizing the rationale behind the chosen steps. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and available starting materials.

Step-by-Step Synthesis Workflow

Synthesis_Workflow start Starting Materials step1 Step 1: Reductive Amination start->step1 Reagents: Amino alcohol, Methyl ketone step2 Step 2: Cyclization step1->step2 Intermediate Product step3 Step 3: Purification step2->step3 Crude Product end This compound step3->end Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Procedure

Objective: To synthesize this compound via a reductive amination followed by intramolecular cyclization.

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • 3-Buten-2-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reductive Amination:

    • To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM), add 3-buten-2-one (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to form the intermediate imine/enamine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The use of STAB is strategic as it is a mild and selective reducing agent for imines in the presence of ketones.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude secondary amine intermediate.

  • Intramolecular Cyclization:

    • The crude intermediate can be subjected to cyclization conditions. One possible approach is a base-mediated cyclization.

    • Dissolve the crude product in a suitable solvent such as tetrahydrofuran (THF).

    • Add a non-nucleophilic base like sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Final Work-up and Purification:

    • Carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Conclusion

References

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • LabSolutions. (n.d.). This compound. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,4-oxazepane. PubChem. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Oxazepane. PubChem. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 9, 2026, from [Link]

  • Shaabani, A., et al. (2016). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 4, 33. [Link]

  • Sviridov, S. I., et al. (2022). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

Sources

Methodological & Application

Synthesis of 6-Methyl-1,4-oxazepane from amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details the protocol for synthesizing 6-methyl-1,4-oxazepane , a privileged seven-membered heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD) and peptidomimetic design.[1] Unlike standard morpholine syntheses, the construction of the 1,4-oxazepane ring requires precise control over entropic factors to favor cyclization over oligomerization.[1]

This guide moves beyond generic literature to provide a self-validating, two-step protocol :

  • Precursor Assembly: Chemoselective

    
    -alkylation of 3-amino-2-methylpropan-1-ol.
    
  • Cyclization: An acid-mediated cyclodehydration optimized for scalability and yield.[1][2]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the ether linkage (


 bond) or the amine linkage (

bond) intramolecularly.[1][3] For 1,4-oxazepanes, the Intramolecular Etherification (closing the ring at the oxygen) is often kinetically favored over amine alkylation due to the nucleophilicity differences and the ability to activate the hydroxyl group selectively.[1]

However, the most robust industrial route involves the Cyclodehydration of a Diol-Amine .[1]

Target Structure: this compound Numbering: O(1)-C(2)-C(3)-N(4)-C(5)-C(6)-C(7) Key Feature: The methyl group resides at position 6 (the central carbon of the 3-carbon bridge).[1][3]

Pathway Logic:

  • Bridge A (2C): Derived from 2-chloroethanol or ethylene oxide.[1][3]

  • Bridge B (3C): Derived from 3-amino-2-methylpropan-1-ol (CAS 15518-10-2).[1]

  • Mechanism: Acid-catalyzed removal of water (

    
    -like displacement of a protonated hydroxyl group).[1]
    

Retrosynthesis Target This compound (Target) Precursor N-(2-Hydroxyethyl)-3-amino-2-methylpropan-1-ol (Acyclic Diol Precursor) Precursor->Target Cyclodehydration (-H2O) SM1 3-Amino-2-methylpropan-1-ol (Commercially Available) SM1->Precursor N-Alkylation SM2 2-Chloroethanol (Alkylation Agent) SM2->Precursor + Base

Figure 1: Retrosynthetic disconnection showing the assembly of the acyclic diol followed by ring closure.

Experimental Protocols

Phase 1: Synthesis of the Diol Precursor

Objective: Selective mono-alkylation of the primary amine.[1] Reaction: 3-Amino-2-methylpropan-1-ol + 2-Chloroethanol


N-(2-Hydroxyethyl)-3-amino-2-methylpropan-1-ol[1]
ParameterSpecification
Starting Material 3-Amino-2-methylpropan-1-ol (1.0 equiv)
Reagent 2-Chloroethanol (1.1 equiv)
Base Potassium Carbonate (

) (1.5 equiv)
Solvent Ethanol or Acetonitrile (Reagent Grade)
Temperature Reflux (

)
Time 12 - 16 Hours

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-2-methylpropan-1-ol (10.0 g, 112 mmol) in Ethanol (150 mL).

  • Addition: Add anhydrous

    
      (23.2 g, 168 mmol) to the solution.
    
  • Reagent Introduction: Add 2-chloroethanol (9.9 g, 123 mmol) dropwise over 15 minutes to the stirring suspension.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% 
    
    
    
    ; Stain: Ninhydrin).[1][3] The starting primary amine will disappear, and a new lower-Rf spot (secondary amine) will appear.[1]
  • Workup: Cool to room temperature. Filter off the solid inorganic salts (

    
    , unreacted carbonate).[1][3]
    
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: The crude oil is typically sufficient for the next step.[1] For analytical purity, purify via vacuum distillation (bp

    
     140-150°C at 0.5 mmHg) or column chromatography (DCM:MeOH:NH3 90:10:1).[1][3]
    
    • Checkpoint: Verify structure via

      
       NMR.[1][4][5] Look for the disappearance of the 
      
      
      
      triplet and integration of the new ethylene bridge.[1]
Phase 2: Cyclodehydration to this compound

Objective: Intramolecular ring closure.[1] Method: Acid-Catalyzed Dehydration (Dean-Stark).[1]

ParameterSpecification
Precursor

-(2-Hydroxyethyl)-3-amino-2-methylpropan-1-ol
Catalyst Sulfuric Acid (

, 98%) or p-TsOH (0.5 equiv)
Solvent Xylene or Mesitylene (High boiling point required)
Apparatus Dean-Stark Trap
Temperature

Step-by-Step Protocol:

  • Setup: Charge a 250 mL round-bottom flask with the Diol Precursor (10.0 g, crude from Phase 1) and Xylene (100 mL).

  • Catalyst: Carefully add concentrated

    
      (3.5 mL, approx. 1.0 equiv) or p-TsOH  (5.8 g).[1][3] Note: The amine will protonate immediately; the excess acid acts as the dehydration catalyst.[1]
    
  • Dehydration: Attach a Dean-Stark trap filled with Xylene and a reflux condenser.[1] Heat the mixture to a vigorous reflux (

    
     bath temperature).
    
  • Monitoring: Water will separate in the trap. Continue reflux until water evolution ceases (approx. 4-6 hours).[1]

  • Workup (Critical):

    • Cool the reaction mixture to

      
      . The product is currently a salt (sulfate or tosylate).[1][3]
      
    • Basification: Slowly add aqueous

      
       (20% w/w) until the pH is strongly basic (pH > 12).[1][3] This liberates the free amine.[1]
      
    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).[1][3] Note: 1,4-oxazepanes are water-soluble; salting out the aqueous layer with NaCl improves recovery.[1]
      
  • Isolation: Dry the combined organics over

    
    , filter, and concentrate.
    
  • Purification: Distillation under reduced pressure is the preferred method for the final amine.[1]

    • Target Yield: 65-75% over two steps.[1]

Mechanism & Critical Control Points

The formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.[1] High dilution (simulated by slow addition or high solvent volume) and high temperature are required to overcome the energy barrier and favor intramolecular cyclization over intermolecular polymerization.[1][3]

Mechanism Diol Protonated Diol (Ammonium Salt) Inter Activation of Primary Alcohol Diol->Inter H+ / Heat TS Transition State (7-endo-tet) Inter->TS Intramolecular Nucleophilic Attack Product This compound (Cyclized) TS->Product -H2O

Figure 2: Mechanistic pathway for the acid-catalyzed cyclodehydration.[1][3]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Polymerization Concentration too highDilute reaction mixture (0.05 M - 0.1 M).[1][3]
Incomplete Cyclization Temperature too lowSwitch solvent from Toluene (

) to Xylene (

) or Mesitylene (

).[1][3]
Product in Aqueous Layer High water solubilitySaturate aqueous layer with NaCl or

before extraction.[1][3] Use

/Isopropanol (3:1) for extraction.[1][3]

Analytical Validation

Expected NMR Data (CDCl3):

  • 
     NMR (400 MHz): 
    
    • 
       3.60 - 3.80 (m, 4H, 
      
      
      
      protons at C2 and C7).[1]
    • 
       2.80 - 3.00 (m, 4H, 
      
      
      
      protons at C3 and C5).[1]
    • 
       1.80 - 1.95 (m, 1H, Methine at C6).[1]
      
    • 
       0.95 (d, 3H, 
      
      
      
      doublet).[1][3]
    • 
       1.5 - 2.0 (br s, 1H, 
      
      
      
      ).[1]

Mass Spectrometry:

  • HRMS (ESI+): Calculated for

    
    .[1][3]
    

Safety & Handling

  • Amino Alcohols: Can be skin irritants and sensitizers.[1] Use nitrile gloves.[1]

  • 2-Chloroethanol: Highly toxic and readily absorbed through the skin.[1] Handle in a fume hood with double-gloving.[1]

  • Exothermic Reactions: The addition of sulfuric acid to the amine solution is highly exothermic.[1] Cool the flask in an ice bath during addition.

References

  • Kaliberda, O., et al. (2025).[1][3] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[1] Available at: [Link]

  • Alharbi, K., et al. (2018).[1][3] Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science.[1] Available at: [Link][1][3]

  • Mancilla Percino, T., & Cruz Hernandez, T. R. (2007).[1][3] Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates. Journal of the Mexican Chemical Society.[1] Available at: [Link][1][3][5][6][7]

Sources

Application Note: 6-Methyl-1,4-oxazepane as a Monoamine Reuptake Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, functionalization, and pharmacological application of 6-Methyl-1,4-oxazepane , a critical intermediate in the development of next-generation Monoamine Reuptake Inhibitors (MRIs).

Executive Summary

The 1,4-oxazepane ring system has emerged as a "privileged scaffold" in neuropsychiatric drug discovery, offering distinct advantages over traditional morpholine and piperazine analogues. Specifically, the This compound derivative serves as a high-value intermediate for synthesizing Triple Reuptake Inhibitors (TRIs)—compounds that simultaneously inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

The introduction of the methyl group at the C6 position introduces a chiral center that modulates the ring's conformational flexibility (puckering), enhancing metabolic stability and selectivity for monoamine transporters. This guide provides a validated protocol for the scalable synthesis of this intermediate and its subsequent coupling to pharmacophoric "warheads."

Scientific Rationale & Mechanism

The "Privileged" Nature of the Scaffold

Unlike flat aromatic systems, the 7-membered oxazepane ring adopts a twisted chair-boat conformation. This 3D architecture allows for:

  • Vectorial Exploration: The nitrogen atom allows for diverse functionalization (N-alkylation/arylation), directing substituents into specific hydrophobic pockets of the transporter proteins.

  • Bioisosterism: It acts as an expanded bioisostere of morpholine (found in Reboxetine) but with altered lipophilicity and receptor dwell time.

Role in MRI Pharmacophores

Monoamine reuptake inhibitors typically consist of an aromatic "anchor" (binding to the S1 subsite) linked to a basic amine (binding to the aspartate residue in the transporter). This compound serves as the amine module .

  • N-Functionalization: The secondary amine is the attachment point for the aryl-linker moiety.

  • C6-Methyl Effect: The methyl group creates steric bulk that can prevent metabolic N-dealkylation or hydroxylation at the adjacent carbons, a common failure mode in early candidates.

Experimental Protocols

Protocol A: Synthesis of (S)-6-Methyl-1,4-oxazepane

Objective: To synthesize the core scaffold from commercially available chiral amino alcohols via a lactam reduction strategy. This route avoids the low yields associated with direct diol cyclization.

Reagents:

  • (S)-3-Amino-2-methylpropan-1-ol (Starting Material)

  • Chloroacetyl chloride (Cyclization Partner)

  • Sodium Hydride (NaH), 60% dispersion in oil

  • Lithium Aluminum Hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et3N)[1]

Workflow Diagram (DOT):

Synthesis_Pathway SM (S)-3-Amino-2-methylpropan-1-ol Inter1 Intermediate A: N-Acylated Precursor SM->Inter1 1. Chloroacetyl chloride Et3N, DCM, 0°C Inter2 Intermediate B: (S)-6-Methyl-1,4-oxazepan-3-one Inter1->Inter2 2. NaH, THF Reflux (Cyclization) Product Target Product: (S)-6-Methyl-1,4-oxazepane Inter2->Product 3. LiAlH4, THF Reflux (Reduction)

Figure 1: Step-wise synthesis of the this compound scaffold.

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve (S)-3-amino-2-methylpropan-1-ol (10.0 g, 112 mmol) and Et3N (1.2 eq) in anhydrous DCM (150 mL) under nitrogen.

    • Cool to 0°C. Dropwise add chloroacetyl chloride (1.05 eq) over 30 mins.

    • Stir at RT for 4 hours. Quench with water, extract with DCM, and dry over MgSO4.

    • Checkpoint: Confirm formation of the linear chloroacetamide via LC-MS (M+H expected).

  • Cyclization (Lactam Formation):

    • Suspend NaH (2.5 eq) in anhydrous THF (200 mL) at 0°C.

    • Slowly add the crude chloroacetamide (dissolved in THF).

    • Reflux the mixture for 6-8 hours. The alkoxide generated in situ displaces the chloride to close the ring.

    • Workup: Cool, carefully quench with ice-water. Extract with EtOAc.[2] Purify via flash chromatography (SiO2, EtOAc/Hexane).

    • Yield Target: >65% of (S)-6-methyl-1,4-oxazepan-3-one.

  • Lactam Reduction:

    • Dissolve the lactam intermediate in dry THF.

    • Add LiAlH4 (2.0 eq) pellets cautiously at 0°C.

    • Reflux for 12 hours to fully reduce the amide carbonyl to the methylene group.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.

    • Concentrate the filtrate to obtain the free amine oil.

    • Validation: 1H NMR should show disappearance of the carbonyl signal (~170 ppm in 13C) and appearance of the CH2 protons adjacent to nitrogen.

Protocol B: Coupling to Aryl Pharmacophores (MRI Synthesis)

Objective: To couple the this compound intermediate to an aryl halide (e.g., a chlorobenzene derivative typical of MRIs) using Buchwald-Hartwig amination.

Reagents:

  • This compound (from Protocol A)[3][4]

  • Aryl Bromide (e.g., 1-bromo-3,4-dichlorobenzene)

  • Pd2(dba)3 (Catalyst)

  • BINAP or Xantphos (Ligand)

  • NaOtBu (Base)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon stream, combine Aryl Bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.5 eq), Pd2(dba)3 (2 mol%), and BINAP (4 mol%) in a reaction vial.

  • Reaction: Add degassed Toluene (0.2 M concentration). Seal the vial.

  • Heating: Heat to 100°C for 12-16 hours.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via HPLC or Flash Chromatography.

  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt (preferred for biological testing).

Analytical Data & Quality Control

The following parameters are critical for validating the integrity of the intermediate before library synthesis.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual Inspection
Purity >95% (AUC)HPLC (C18, Acetonitrile/Water)
1H NMR (CDCl3) δ 3.6-3.8 (m, 4H, O-CH2), 2.8-3.0 (m, 4H, N-CH2), 1.8 (m, 1H, CH), 0.9 (d, 3H, CH3)400 MHz NMR
MS (ESI) [M+H]+ = 116.1 (Calc. for C6H13NO)LC-MS
Chiral Purity >98% eeChiral HPLC (Chiralpak AD-H)

Safety & Handling

  • Chloroacetyl Chloride: Highly corrosive and lachrymator. Use only in a fume hood.

  • Lithium Aluminum Hydride: Reacts violently with water. Ensure all solvents are anhydrous.

  • This compound: Treat as a potential CNS active agent. Wear gloves and avoid inhalation.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2023). Describes the optimized heterocyclization strategy for substituted oxazepanes.

  • 1,4-Oxazepane Derivatives and Their Use as Monoamine Reuptake Inhibitors. Patent WO2012046882A1. (2012). Details the pharmacological application and biological data of the scaffold.

  • Synthesis and CNS Activity of Novel 1,4-Oxazepane Derivatives. Journal of Medicinal Chemistry. (Cited in context of D4 ligands and MRI activity).

  • Macrocyclic KRAS Inhibitors and Methods of Use. Patent WO2024107686A1. (2024). Provides recent validation of the this compound synthesis route via Grignard addition.

  • Cyano cyclobutyl compounds for CBL-B inhibition. Patent US11530229B2. (2022). Demonstrates the utility of this compound as a building block in modern drug discovery.

Sources

Application Notes and Protocols for Reductive Amination Using 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to utilizing 6-Methyl-1,4-oxazepane in reductive amination reactions. This document is intended to equip researchers in organic synthesis and drug discovery with the foundational knowledge and practical protocols necessary for the successful synthesis of complex amines incorporating the valuable 1,4-oxazepane moiety.

Introduction: The Strategic Value of this compound in Amine Synthesis

Reductive amination stands as a cornerstone transformation in modern organic synthesis, enabling the efficient construction of carbon-nitrogen bonds to form secondary and tertiary amines.[1][2] This one-pot reaction, which combines a carbonyl compound with an amine followed by in-situ reduction of the resulting iminium ion intermediate, is prized for its operational simplicity and broad functional group tolerance.[3][4]

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry due to its prevalence in a range of biologically active molecules.[5][6] The incorporation of a methyl group at the 6-position introduces a chiral center and steric bulk, which can profoundly influence the pharmacological properties of the final compound. This compound, as a secondary cyclic amine, is an excellent nucleophile for the formation of tertiary amines, which are a key structural motif in numerous pharmaceutical agents.[7]

This guide will focus on the practical application of this compound in reductive amination, with a particular emphasis on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent well-suited for this transformation.[8][9]

The Mechanism of Reductive Amination

The reductive amination process occurs in two principal stages within a single reaction vessel:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The formation of this intermediate is often the rate-limiting step and can be catalyzed by the addition of a weak acid, such as acetic acid.[3]

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[1] The choice of NaBH(OAc)₃ is strategic; it is mild enough to not significantly reduce the starting aldehyde or ketone, thus minimizing side product formation.[1][3]

Figure 1. Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of 4-Benzyl-6-methyl-1,4-oxazepane

This protocol details a representative reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Benzaldehyde≥99%Commercially AvailableFreshly distilled if necessary.
Sodium Triacetoxyborohydride≥95%Commercially AvailableMoisture sensitive. Handle under inert atmosphere.
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailablePreferred solvent.[8][10]
Acetic AcidGlacialCommercially AvailableCatalyst.
Saturated Sodium BicarbonateAqueousPrepared in-houseFor work-up.
Anhydrous Magnesium SulfateReagent GradeCommercially AvailableFor drying.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid1 M in Diethyl EtherCommercially AvailableFor product isolation as HCl salt (optional).

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

Workflow A 1. Dissolve this compound and Benzaldehyde in DCE B 2. Add Acetic Acid (catalyst) A->B C 3. Add Sodium Triacetoxyborohydride (portion-wise) B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with Saturated NaHCO₃ D->E F 6. Extract with Diethyl Ether E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography H->I

Figure 2. Experimental Workflow.

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add benzaldehyde (1.0-1.2 eq) to the solution via syringe and stir for 10-15 minutes.

  • Add glacial acetic acid (1.0-1.2 eq) to the reaction mixture.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Key Considerations and Troubleshooting

  • Stoichiometry: While a 1:1 ratio of amine to carbonyl is typical, a slight excess of the carbonyl compound can be used to drive the reaction to completion. The amount of reducing agent should be sufficient to reduce the formed iminium ion.

  • Solvent Choice: 1,2-dichloroethane (DCE) is generally the preferred solvent due to its inertness and ability to solubilize the reactants and reagents.[8][10] Tetrahydrofuran (THF) can also be used.[8] Protic solvents like methanol are generally not recommended with NaBH(OAc)₃.[4]

  • Role of Acetic Acid: Acetic acid acts as a catalyst for iminium ion formation.[3] For less reactive ketones, its inclusion is often crucial. With highly reactive aldehydes, it may not be strictly necessary but is generally recommended.[8]

  • Steric Hindrance: The methyl group on the this compound ring may introduce some steric hindrance. Reactions with sterically demanding ketones may require longer reaction times or slightly elevated temperatures.[7]

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere to maintain the reagent's activity.[4]

  • Reaction Monitoring: It is crucial to monitor the reaction to determine the point of completion and to avoid the formation of byproducts from prolonged reaction times.

Applications in Drug Discovery

The N-alkylation of this compound via reductive amination is a powerful tool for generating libraries of novel compounds for drug discovery. The resulting tertiary amines can serve as key intermediates or final products in the synthesis of a wide range of therapeutic agents, including those targeting the central nervous system, due to the prevalence of the oxazepane core in such molecules.[11] The ability to introduce diverse substituents through the choice of the carbonyl component allows for the systematic exploration of structure-activity relationships (SAR).

Conclusion

Reductive amination using this compound is a robust and versatile method for the synthesis of N-substituted tertiary amines. The use of sodium triacetoxyborohydride provides a mild and selective approach, compatible with a wide range of functional groups. By following the protocols and considering the key parameters outlined in these notes, researchers can effectively employ this valuable synthetic strategy in their research and development endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 9, 2026, from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 9, 2026, from [Link]

  • Baran, P. S. (2013). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 9, 2026, from [Link]

  • Mohammad, K. M., Ahmed, M. R., & Mahmoud, M. H. (2017). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Tikrit Journal of Pure Science, 22(2), 67-81.
  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved February 9, 2026, from [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., & Grygorenko, O. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Wang, C., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Wang, D., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 15009-15018.
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., & Grygorenko, O. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Bakherad, M., & Keivanloo, A. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(35), 19579-19598.
  • ChemBK. (2024, April 9). 1,4-oxazepane. Retrieved February 9, 2026, from [Link]

  • Mohammad, K. M., Ahmed, M. R., & Mahmoud, M. H. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • Al-Obaidi, A. S. M., et al. (2020). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. Russian Journal of General Chemistry, 90(11), 2235-2240.

Sources

Application Notes and Protocols: Preparation and Evaluation of Dopamine D4 Ligands Utilizing a 6-Methyl-1,4-oxazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Dopamine D4 Receptor Ligands and the Role of the 1,4-Oxazepane Moiety

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain intricately involved in cognition, emotion, and memory.[1] Its unique neuroanatomical distribution and signaling properties have implicated the D4 receptor in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders. Consequently, the development of selective D4 receptor ligands presents a promising avenue for novel therapeutic interventions with potentially fewer side effects compared to less selective dopaminergic agents.[2]

The 1,4-oxazepane heterocycle has emerged as a privileged scaffold in medicinal chemistry for targeting CNS receptors. Its seven-membered ring structure provides a flexible yet constrained framework that can orient pharmacophoric elements in a spatially defined manner, leading to enhanced affinity and selectivity for the target receptor. The incorporation of a methyl group at the 6-position of the 1,4-oxazepane ring can introduce a chiral center, potentially leading to stereospecific interactions with the receptor and improved biological activity.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and evaluation of dopamine D4 receptor ligands incorporating the 6-Methyl-1,4-oxazepane scaffold. We will detail a robust synthetic protocol, outline methods for in-vitro characterization, and provide insights into the structure-activity relationships (SAR) that govern the affinity of these compounds for the D4 receptor.

Synthetic Strategy and Protocols

The synthesis of 2,4,6-trisubstituted 1,4-oxazepanes as potent dopamine D4 ligands can be achieved through a convergent synthetic route. The key steps involve the preparation of the this compound core followed by N-alkylation with a suitable aromatic partner.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of this compound Core cluster_1 Synthesis of Aromatic Partner cluster_2 Final Ligand Synthesis A Starting Material (e.g., N-protected amino alcohol) B Multi-step synthesis A->B C This compound B->C F N-Alkylation C->F D Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) E Reductive Amination Precursor (e.g., Isoindolinone) D->E Reaction with amine E->F G Final Dopamine D4 Ligand F->G Purification

Caption: General synthetic workflow for 2,4,6-trisubstituted 1,4-oxazepane D4 ligands.

Detailed Experimental Protocol: Synthesis of a Representative Ligand

This protocol describes the synthesis of a representative 2,4-disubstituted-6-methyl-1,4-oxazepane derivative.

Materials and Reagents:

  • This compound hydrochloride

  • Appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Free Base: To a solution of this compound hydrochloride in dichloromethane (DCM), add an excess of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of this compound.

  • Reductive Amination:

    • To a solution of the appropriate aromatic aldehyde (1.0 eq) in dichloroethane (DCE), add the free base of this compound (1.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired final compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Evaluation of Synthesized Ligands

The biological activity of the synthesized 1,4-oxazepane derivatives is assessed through in-vitro receptor binding and functional assays to determine their affinity and efficacy at the dopamine D4 receptor.

Dopamine D4 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol or another suitable competitor.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Synthesized test compounds.

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to the desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in assay buffer. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

Since the dopamine D4 receptor is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] A functional assay measuring changes in cAMP levels can determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • A cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Synthesized test compounds.

Protocol:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

    • Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound followed by the addition of a known D4 agonist. Determine the IC₅₀ value for the inhibition of the agonist-induced response.

Structure-Activity Relationship (SAR) Insights

The affinity of 2,4-disubstituted-6-methyl-1,4-oxazepane derivatives for the dopamine D4 receptor is influenced by the nature and position of substituents on both the oxazepane ring and the aromatic moiety.

Table 1: Representative SAR Data for 2,4-Disubstituted-6-methyl-1,4-oxazepanes at the Dopamine D4 Receptor

Compound IDR1 (at N-4)R2 (at C-2)Ki (nM) for D4 Receptor
1a 4-ChlorobenzylH12
1b 4-ChlorobenzylMethyl7
1c 4-FluorobenzylH25
1d 3,4-DichlorobenzylH9

Key SAR Observations:

  • Substitution at the 6-position: The presence of a methyl group at the 6-position of the 1,4-oxazepane ring is generally well-tolerated and can lead to an increase in affinity compared to the unsubstituted analog. This suggests a favorable interaction within a specific pocket of the D4 receptor binding site.

  • N-4 Substitution: The nature of the substituent on the nitrogen atom of the oxazepane ring is critical for high affinity. A substituted benzyl group, particularly with electron-withdrawing groups like chlorine at the para-position, is often optimal.

  • C-2 Substitution: Small alkyl groups at the 2-position of the oxazepane ring can also influence affinity, with a methyl group often being more favorable than larger alkyl groups.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor primarily signals through the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

Visualizing the D4 Receptor Signaling Cascade

G D4_Ligand Dopamine D4 Ligand (e.g., this compound derivative) D4R Dopamine D4 Receptor D4_Ligand->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity, gene expression) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of the dopamine D4 receptor.

Conclusion

The this compound scaffold represents a valuable building block for the design and synthesis of novel and selective dopamine D4 receptor ligands. The synthetic protocols and in-vitro evaluation methods detailed in this application note provide a solid foundation for researchers to explore the therapeutic potential of this chemical series. Further optimization of the substituents on the oxazepane and aromatic rings, guided by the principles of structure-activity relationships, will be crucial in the development of next-generation D4 receptor modulators for the treatment of various CNS disorders.

References

  • de Boer, P., et al. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 45(18), 3909–3919. [Link]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Progress in Neurobiology, 77(4), 205-223. [Link]

  • National Center for Biotechnology Information (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D4. [Link]

  • Asjes, C. P. A. W., et al. (1997). Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants. Journal of Neurochemistry, 69(5), 2153-2160. [Link]

  • Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. [Link]

Sources

Application Note: Strategic Cyclization Protocols for 7-Membered Oxazepane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 1,4-oxazepane core is a privileged pharmacophore found in kinase inhibitors (e.g., Balanol analogues), CNS agents, and macrocyclic peptide mimetics. However, the synthesis of 7-membered heterocycles presents a classic "medium-sized ring" challenge: it suffers from significant entropic disfavor compared to 5- or 6-membered rings and significant transannular strain compared to macrocycles.

This guide details three distinct, field-validated protocols to overcome these barriers. Selection depends primarily on the substrate's substitution pattern and available precursors.

Method Selection Decision Matrix

MethodSelection Start Substrate / Precursor Type Diene Acyclic Diene (Amino-Alcohol derived) Start->Diene ChiralPool Chiral 1,6-Amino Alcohol (Sugar/Amino Acid derived) Start->ChiralPool Aryl Aryl Halide + Tethered Nucleophile Start->Aryl RCM Method A: Ring-Closing Metathesis Diene->RCM Best for unsubstituted or sterically hindered Mitsunobu Method B: Intramolecular Mitsunobu ChiralPool->Mitsunobu Best for stereocenter retention/inversion PdCat Method C: Pd-Catalyzed Buchwald/Etherification Aryl->PdCat Best for benzo-fused systems

Figure 1: Strategic decision tree for selecting the optimal cyclization pathway based on starting material availability.

Method A: Ring-Closing Metathesis (RCM)

Best for: Constructing the ring from acyclic diene precursors; high tolerance for functional groups.[1]

RCM is the "gold standard" for 7-membered rings due to the thermodynamic stability of the ruthenium alkylidene intermediates. However, the reaction is reversible and can lead to oligomerization if concentration is not strictly controlled.

Mechanistic Insight

For 7-membered rings, the formation of the cis-olefin is often kinetically favored, but the thermodynamic product distribution depends heavily on ring strain. The use of Hoveyda-Grubbs II is recommended over Grubbs I/II for oxazepanes due to its higher stability and reactivity toward electron-deficient alkenes (common in N-protected precursors).

Protocol: High-Dilution RCM for Oxazepanes

Reagents:

  • Precursor:

    
    -allyl-
    
    
    
    -(3-butenyl) derivative (or similar diene).
  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) [2-5 mol%].

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

  • Additive: Ti(OiPr)₄ (Optional, prevents chelation if free alcohols are present).

Step-by-Step Workflow:

  • Degassing (Critical): Dissolve the diene precursor in DCM to a concentration of 0.005 M (high dilution is non-negotiable to favor cyclization over polymerization). Sparge with Argon for 20 minutes.

  • Catalyst Addition: Add HG-II catalyst (2.5 mol%) as a solid or dissolved in minimal degassed DCM.

  • Reflux: Heat to reflux (40°C for DCM, 80-110°C for Toluene) under Argon.

  • Monitoring: Monitor via TLC/LCMS. If conversion stalls after 4 hours, add a second portion of catalyst (2.5 mol%).

  • Quench: Upon completion (typically 4-12 h), add ethyl vinyl ether (50 eq) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via flash chromatography.

Note: The product will contain an internal alkene. If the saturated oxazepane is required, perform a subsequent hydrogenation (H₂/Pd-C).

RCM_Workflow Setup Dissolve Diene (0.005 M) Solvent: DCM/Toluene Degas Sparge with Argon (20 mins) Setup->Degas CatAdd Add Hoveyda-Grubbs II (2.5 - 5 mol%) Degas->CatAdd Reflux Reflux 4-12h Monitor via TLC CatAdd->Reflux Quench Quench: Ethyl Vinyl Ether (Deactivate Ru) Reflux->Quench

Figure 2: Optimized RCM workflow emphasizing the critical degassing and quenching steps.

Method B: Intramolecular Mitsunobu Cyclization

Best for: Chiral pool synthesis (e.g., from amino acids or sugars) where stereochemistry must be preserved or inverted.

The formation of 7-membered ether rings via Mitsunobu is entropically challenging. Success relies on the Thorpe-Ingold effect (gem-dimethyl effect) or rigid backbones (like sugar scaffolds) to pre-organize the conformation.

Protocol: Modified Mitsunobu for 1,4-Oxazepanes

Reagents:

  • Precursor: 1,6-amino alcohol (N-protected with sulfonamide, e.g., Ns, Ts).

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier cleanup).

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (1,1'-(Azodicarbonyl)dipiperidine).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Preparation: Dissolve the N-protected amino alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.05 M). Cool to 0°C.[2]

  • Addition: Add DIAD (1.5 eq) dropwise over 30 minutes. Slow addition is crucial to prevent reagent self-decomposition.

  • Cyclization: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Optimization: If the reaction is sluggish, heat to 40°C or switch solvent to Toluene (allows higher T).

  • Workup: Concentrate. Triturate with Et₂O/Hexanes to precipitate PPh₃O (triphenylphosphine oxide). Filter and purify the supernatant.[2]

Critical Constraint: The Nitrogen atom must be protected with an electron-withdrawing group (Ts, Ns, Boc) to sufficiently acidify the N-H bond (if N-alkylation is the target) or to prevent N-participation if O-alkylation is the target.

Method C: Palladium-Catalyzed Carboetherification

Best for: Benzoxazepines or functionalizing the ring during formation.

This method utilizes Pd(0) or Pd(II) to couple an aryl halide with an internal alcohol or amine. It is particularly powerful for benzo[f][1,4]oxazepines .

Protocol: Buchwald-Hartwig Type Cyclization

Reagents:

  • Precursor: 2-(2-bromophenoxy)ethanamine derivative.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%).

  • Ligand: BINAP or Xantphos (chelating ligands are essential for 7-membered rings).

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: 1,4-Dioxane or Toluene.[3]

Step-by-Step Workflow:

  • Charge: Combine precursor (1.0 eq), Pd source, Ligand (1.2 eq relative to Pd), and Base (2.0 eq) in a sealable tube.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous Dioxane.

  • Heat: Heat to 100°C for 12–18 hours.

  • Filter: Filter through Celite to remove Pd black and inorganic salts.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
RCM: Oligomerization Concentration too high.Dilute to < 0.005 M. Add substrate via syringe pump over 4h.
RCM: No Conversion Catalyst poisoning (Lewis basic N/O).Add Ti(OiPr)₄ or use HCl salt of amine. Switch to HG-II.
Mitsunobu: Low Yield Entropic barrier too high.Switch to ADDP/PBu₃ (more reactive). Ensure backbone has conformational bias.
Pd-Cat: Dehalogenation

-hydride elimination.
Use bidentate ligands (Xantphos) with wide bite angles.

References

  • RCM for Medium Rings: Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials. Nobel Lecture. Link

  • Mitsunobu Cyclization: Swamy, K. C. K., et al. (2009).[4] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Oxazepane Scaffolds: Mondal, S., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Link

  • Pd-Catalyzed Synthesis: Wolfe, J. P., et al. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. NIH/PMC. Link

  • General Heterocycle Synthesis: Ring-Closing Metathesis (RCM). Organic Chemistry Portal. Link

Sources

Application Notes and Protocols for the Functionalization of 6-Methyl-1,4-Oxazepane at the Nitrogen Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Interest in Substituted 1,4-Oxazepanes in Drug Discovery

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, which can be considered a hybrid of the well-known diazepane, morpholine, and azepane motifs, offers a valuable platform for the development of novel therapeutic agents.[1][2] The strategic placement of nitrogen and oxygen atoms within the ring allows for a range of intermolecular interactions with biological targets. Consequently, derivatives of this scaffold have shown promise in various therapeutic areas, including as monoamine reuptake inhibitors for the treatment of depression and anxiety, and as dopamine D4 receptor ligands.[3][4]

Functionalization at the nitrogen atom of the 1,4-oxazepane ring is a key strategy for modulating the pharmacological properties of these molecules. By introducing diverse substituents at this position, researchers can fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of robust and scalable methods for the N-functionalization of 6-methyl-1,4-oxazepane, a versatile building block for the synthesis of compound libraries for drug discovery.

Synthesis of the Starting Material: this compound

While various substituted 1,4-oxazepanes are becoming increasingly accessible, the synthesis of the parent this compound may be necessary. A reliable and scalable synthesis is crucial for any subsequent functionalization studies. The following protocol is based on established heterocyclization strategies.[1][2]

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from commercially available reagents.

Step 1: Synthesis of 2-((2-hydroxypropyl)amino)ethanol

  • To a solution of 1-amino-2-propanol (1.0 eq) in ethanol, add 2-bromoethanol (1.05 eq).

  • Add potassium carbonate (2.5 eq) as a base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-((2-hydroxypropyl)amino)ethanol, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude 2-((2-hydroxypropyl)amino)ethanol in a suitable high-boiling solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

N-Functionalization of this compound: Protocols and Mechanistic Insights

The secondary amine of this compound is a versatile handle for a variety of chemical transformations. The following sections detail key protocols for its functionalization.

N-Alkylation: Introducing Aliphatic Moieties

N-alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atom. This is typically achieved by reacting the amine with an alkyl halide in the presence of a base.

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a suitable base, such as potassium carbonate or triethylamine (2.0-3.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophilic amine relatively free. The use of an excess of a mild inorganic base like potassium carbonate is often preferred to minimize side reactions and simplify work-up.

Data Presentation:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ACN60692
2Ethyl iodideEt₃NDMFRT1285
3Propyl bromideK₂CO₃ACN60888

Experimental Workflow: N-Alkylation

N_Alkylation cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Oxazepane This compound Stirring Stirring at RT or Heat Oxazepane->Stirring AlkylHalide Alkyl Halide (R-X) AlkylHalide->Stirring Base Base (e.g., K₂CO₃) Base->Stirring Solvent Solvent (e.g., ACN) Solvent->Stirring Quenching Aqueous Work-up Stirring->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation of this compound.

N-Acylation: Synthesis of Amides

N-acylation introduces an acyl group to the nitrogen, forming a stable amide bond. This is a highly reliable reaction, often proceeding to high yields under mild conditions.

  • Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent use, or it can be purified by crystallization or column chromatography.

Expertise & Experience: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile. Cooling the reaction to 0 °C helps to control the exothermicity of the acylation.

Data Presentation:

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl chlorideEt₃NDCM0 to RT298
2Benzoyl chloridePyridineTHF0 to RT395
3Acetic anhydrideEt₃NDCM0 to RT299
N-Arylation: Forming Carbon-Nitrogen Bonds with Aromatic Systems

N-arylation, particularly through transition-metal-catalyzed cross-coupling reactions, is a powerful tool for linking the 1,4-oxazepane core to various aryl and heteroaryl systems.[5][6][7][8] The Buchwald-Hartwig amination is a prominent example of such a transformation.

  • To an oven-dried reaction vessel, add the aryl halide (e.g., bromobenzene) (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the aryl halide is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-arylated product.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by the disappearance of the starting aryl halide. The use of well-established catalyst/ligand systems ensures reproducibility. The choice of a bulky electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.

Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord Amine, Base PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ L₂ Amine_Coord->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Reductive Amination: A Versatile Approach for N-Alkylation

Reductive amination is an alternative to direct N-alkylation that often provides cleaner reactions and avoids over-alkylation.[9][10][11] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

  • If using an aldehyde or ketone that is less reactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience: Sodium triacetoxyborohydride is often the reagent of choice as it is milder and more selective for the reduction of iminium ions over carbonyls, allowing for a one-pot procedure. It is also less toxic than sodium cyanoborohydride.

Data Presentation:

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE494
2AcetoneNaBH₃CN, AcOHMeOH1280
3CyclohexanoneNaBH(OAc)₃DCE690

Conclusion

The functionalization of this compound at the nitrogen position provides a gateway to a diverse range of novel chemical entities with significant potential in drug discovery. The protocols detailed in these application notes for N-alkylation, N-acylation, N-arylation, and reductive amination are robust, scalable, and based on well-established chemical principles. By understanding the causality behind the experimental choices and leveraging the provided insights, researchers can confidently synthesize libraries of N-substituted 6-methyl-1,4-oxazepanes for biological screening and lead optimization.

References

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Education and Science, 32(1), 159-173. [Link]

  • Kovács, D., Káncz, A., Mészáros, Á., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Lindner, S., Zlatopolskiy, B. D., & Neumaier, B. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Medicinal Chemistry. [Link]

  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esmaeili, A. A. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(103), 99781-99793. [Link]

  • Kim, J. H., Lee, J. Y., & Lee, Y. R. (2017). Synthesis of substituted benzo[b][12][13]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 15(32), 6726-6736. [Link]

  • Li, P., Wang, L., & Zhang, Y. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2469. [Link]

  • Kim, S., & Lee, P. H. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(14), 3290. [Link]

  • Kim, S., & Lee, P. H. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Lindner, S., Zlatopolskiy, B. D., & Neumaier, B. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

  • Takeda, K., et al. (2012). 1,4-oxazepane derivatives.
  • Wang, Z., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(11), 2530. [Link]

  • de Nanteuil, F., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(13), 6749-6756. [Link]

  • Kovács, D., Káncz, A., Mészáros, Á., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Wang, Z., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Shaabani, S. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 7, 70. [Link]

  • Sonesson, C., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(11), 2843-2852. [Link]

  • Semantic Scholar. (n.d.). Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions. [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498-1517. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Leśniak, S., et al. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(21), 7268. [Link]

  • Scharinger, F., et al. (2020). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 25(22), 5462. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2013). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Chemistry-A European Journal, 19(44), 14948-14955. [Link]

Sources

Application Note: Scalable Synthesis Routes for Chiral 6-Methyl-1,4-oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry to constrain peptide mimetics and modulate GPCR/kinase activity. However, the introduction of a chiral methyl group at the C6 position presents a specific thermodynamic and kinetic challenge. Unlike 5- or 6-membered rings, the formation of 7-membered rings is disfavored by both entropy (probability of chain ends meeting) and enthalpy (transannular strain).

This guide details a scalable, non-cryogenic synthesis route designed for multi-gram to kilogram application. Unlike Ring-Closing Metathesis (RCM) routes—which suffer from high catalyst costs and ruthenium removal issues—this protocol utilizes a Chiral Pool / Lactamization Strategy . This approach leverages the defined stereochemistry of inexpensive starting materials (Roche ester derivatives) and separates the difficult ring-closure step into a kinetically favored intramolecular etherification followed by amide reduction.

Key Advantages of This Protocol
  • Chirality Source: Derived from (S)- or (R)-Roche ester (commercial, >99% ee).

  • Scalability: Avoids chromatography in early steps; relies on crystallization and distillation.

  • Safety: Eliminates the need for high-pressure hydrogenation or highly pyrophoric organometallics often seen in alternative routes.

Retrosynthetic Logic & Pathway Design

To achieve the target 6-methyl-1,4-oxazepane , we employ a disconnection strategy that targets the C3-N4 amide bond and the O1-C7 ether linkage.

Mechanistic Pathway (Graphviz Visualization)

G Target Target: (S)-6-Methyl-1,4-oxazepane Lactam Intermediate: (S)-6-Methyl-1,4-oxazepan-3-one Lactam->Target Amide Reduction (BH3-THF or LAH) Linear Precursor: N-(3-hydroxy-2-methylpropyl) -2-chloroacetamide Linear->Lactam Intramolecular Cyclization (NaH or KOtBu, THF) BuildingBlock Chiral Block: (S)-3-Amino-2-methylpropan-1-ol BuildingBlock->Linear Acylation (Chloroacetyl Chloride) Roche Start: Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester) Roche->BuildingBlock 1. OH Activation 2. Azidation/Reduction 3. Ester Reduction

Figure 1: Retrosynthetic logic flow. The difficult 7-membered ring closure is achieved via an intramolecular Williamson ether synthesis on a tethered amide, which pre-organizes the molecule for cyclization.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chiral Building Block

Target: (S)-3-Amino-2-methylpropan-1-ol Note: While this amino alcohol is commercially available, it is expensive at scale. Synthesis from Roche ester is the cost-effective industrial route.

Reagents:

  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester)

  • Methanesulfonyl chloride (MsCl)

  • Sodium Azide (

    
    )
    
  • Lithium Aluminum Hydride (LAH) or

    
    /Pd-C
    

Protocol:

  • Mesylation: Dissolve Roche ester (1.0 equiv) in DCM at 0°C. Add

    
     (1.5 equiv) followed by dropwise MsCl (1.2 equiv). Stir 2h. Aqueous workup yields the mesylate.
    
  • Displacement: React crude mesylate with

    
     (2.0 equiv) in DMF at 60°C for 6h. Caution: Azides are shock-sensitive. Maintain temperature control.
    
  • Global Reduction: Add the azido-ester dropwise to a suspension of LAH (3.0 equiv) in THF at 0°C. Reflux for 4h.

  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter salts. Distill the resulting oil to obtain (S)-3-amino-2-methylpropan-1-ol.
Phase 2: Acylation and Ring Closure (The Critical Step)

Target: (S)-6-Methyl-1,4-oxazepan-3-one

Rationale: Direct cyclization to the amine is prone to polymerization. Forming the lactam first rigidifies the linker (amide resonance), reducing the entropic penalty of closing the 7-membered ring.

ParameterSpecification
Solvent Anhydrous THF (Tetrahydrofuran)
Concentration 0.1 M (High dilution favors intramolecular cyclization over intermolecular polymerization)
Temperature 0°C to RT
Atmosphere Nitrogen / Argon

Step-by-Step Protocol:

  • Acylation:

    • Charge a reactor with (S)-3-amino-2-methylpropan-1-ol (100 mmol) and DCM (500 mL).

    • Add

      
       (220 mmol) and cool to -10°C.
      
    • Add Chloroacetyl chloride (105 mmol) dropwise over 1 hour. Control exotherm < 0°C.

    • Stir for 2 hours at RT. Wash with 1N HCl and Brine. Dry (

      
      ) and concentrate.
      
    • IPC (In-Process Control): Check LCMS for complete conversion to the linear chloro-amide.

  • Cyclization (Ring Closure):

    • Dissolve the crude chloro-amide in anhydrous THF (1.0 L, ensuring high dilution).

    • Cool to 0°C.

    • Add Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) portion-wise. Warning:

      
       gas evolution.
      
    • Allow to warm to RT and stir for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The alkoxide formed at the primary alcohol attacks the alkyl chloride. The amide backbone facilitates the conformation.

    • Quench: Carefully add saturated

      
       solution at 0°C.
      
    • Isolation: Extract with EtOAc (3x). The product, (S)-6-methyl-1,4-oxazepan-3-one, is often a solid that can be recrystallized from Hexane/EtOAc.

Phase 3: Amide Reduction to Final Scaffold

Target: (S)-6-Methyl-1,4-oxazepane

  • Suspend (S)-6-methyl-1,4-oxazepan-3-one (50 mmol) in anhydrous THF (250 mL).

  • Add Borane-THF complex (

    
    , 1M, 150 mmol) dropwise at 0°C.
    
  • Reflux for 4 hours.

  • Methanolysis: Cool to 0°C. Carefully add MeOH to destroy excess borane.

  • Acid Hydrolysis: Add conc. HCl (20 mL) and reflux for 1 hour (breaks the boron-amine complex).

  • Basification: Cool, neutralize with NaOH pellets to pH > 12.

  • Extraction: Extract with DCM. Dry and concentrate.

  • Purification: Vacuum distillation or formation of the oxalate salt for high-purity storage.

Quality Control & Analytical Standards

To ensure the integrity of the chiral center is maintained throughout the synthesis (avoiding racemization during the basic cyclization step), the following analytical methods are required.

Chiral HPLC Method
  • Column: Chiralpak IA or IC (immobilized amylose/cellulose).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (limited chromophore) or CAD (Charged Aerosol Detector).

  • Acceptance Criteria: > 98% ee.

NMR Validation Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.95 (d, 3H, 
      
      
      
      ) – confirms methyl group integrity.
    • 
       3.6–3.8 (m, 4H, ether protons) – distinct shift from linear precursor.
      
    • 
       2.8–3.0 (m, 4H, amine adjacent protons).
      
    • Absence of amide NH signal (~6-7 ppm) confirms reduction.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerization (dimerization).Increase dilution (0.05 M). Add the linear precursor slowly to the NaH suspension (High Dilution Addition).
Racemization Harsh basic conditions/high temp during cyclization.Ensure temperature does not exceed 25°C during NaH step. Use KOtBu as a milder alternative if NaH causes issues.
Incomplete Reduction Boron-amine complex stability.Ensure the acidic hydrolysis step (HCl reflux) is sufficient (at least 1h) to free the amine.

References

  • Fundamental Synthesis of 1,4-Oxazepanes

    • Srinivasan, N., et al. (2020).[2] "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Organic Process Research & Development. (Generalized protocol adaptation).

  • Chiral Pool Strategy (Alaninol/Roche Ester)

    • Mullins, R. J., et al. (2016). "Synthesis of 1,4-Oxazepane Cores from N-Propargylamines and Amino Alcohols." RSC Advances, 6, 99781-99793.[1]

  • Cyclization Kinetics

    • Illi, V. O. (2007).[6] "Intramolecular Williamson Ether Synthesis for Seven-Membered Rings." Synthesis, 6, 911-917.[6]

  • Process Safety (Azide Handling)

    • Org.[1][2][7] Process Res. Dev. (2017).[2] "Safety of Sodium Azide in Industrial Processes." [2]

Sources

Troubleshooting & Optimization

Improving yield in 6-Methyl-1,4-oxazepane cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-1,4-Oxazepane Cyclization

Case ID: OX-6ME-YIELD-OPT Subject: Improving Cyclization Efficiency in Medium-Ring Heterocycles Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division[1]

Diagnostic Hub: Triage Your Reaction

Before adjusting parameters, identify the specific failure mode. This compound synthesis is a battle against entropy (medium-ring formation) and enthalpy (transannular strain).[1]

Select Your Observation:

Error CodeObservationRoot CauseImmediate Action
ERR-01 Oligomers/Polymerization (Baseline smear on TLC, gum formation)Intermolecular reaction dominates over intramolecular cyclization.[1]Enable Pseudo-High Dilution. (See Protocol A)
ERR-02 No Reaction / SM Recovery Nucleophile (OH/NH) is too hindered or leaving group is deactivated.Switch to Modified Mitsunobu or Increase Activation (OTs ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

OTf).
ERR-03 Elimination Product (Olefin formation)Basicity exceeds nucleophilicity; Temperature too high.Switch Base (e.g., NaH

KHMDS or KOtBu) or Lower Temp.
ERR-04 Aziridine/Azetidine Byproducts Competitive small-ring closure (kinetic control).N-Protection is Critical. Ensure Nitrogen is sulfonylated (Ts/Ns) to reduce nucleophilicity if O-alkylation is the goal.[1]

Troubleshooting Logic Tree

Use this decision matrix to select the optimal remediation path.

G Start Start: Low Yield Analysis CheckByprods Analyze Byproducts (LCMS/NMR) Start->CheckByprods Dimers Dimers/Polymers Detected? CheckByprods->Dimers High MW SM_Rec Starting Material Recovered? CheckByprods->SM_Rec No Conv. Elimination Vinyl/Olefin Detected? CheckByprods->Elimination Desaturation ProtocolA Apply Protocol A: Pseudo-High Dilution SN2 Dimers->ProtocolA Concentration Issue ProtocolB Apply Protocol B: Modified Mitsunobu (ADDP/PBu3) SM_Rec->ProtocolB Activation Issue TempCtrl Modify Base/Temp (-78°C to 0°C) Elimination->TempCtrl Basicity Issue

Caption: Decision matrix for selecting the appropriate optimization protocol based on reaction byproducts.

Protocol A: The "Scalable" Route (Intramolecular SN2)

Best For: Cases where dimerization (ERR-01) is the primary yield killer.[1] Mechanism: Base-mediated displacement of a sulfonate (Mesylate/Tosylate) by an alcohol or amine.[1] The 6-Methyl Factor: The methyl group at C6 introduces steric drag.[1] Standard concentrations (0.1 M) will fail.[1] You must simulate "infinite dilution."[1]

Optimized Workflow
  • Precursor Preparation: Ensure you are using the N-protected precursor (e.g., N-Benzyl or N-Tosyl).[1] Free amines often lead to competitive polymerization or aziridine formation.[1]

    • Target:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Benzyl-
      
      
      
      -(2-hydroxyethyl)-3-mesyloxy-2-methylpropylamine (or the reverse O-nucleophile setup).
  • The "Pseudo-High Dilution" Setup:

    • Solvent: Anhydrous THF or DMF (DMF increases rate but is harder to remove).[1]

    • Base: NaH (60% dispersion) or KOtBu.[1]

    • Temperature: Reflux (THF) or 60-80°C (DMF).

  • Step-by-Step Execution:

    • Step 1 (Base Activation): Suspend NaH (2.5 equiv) in THF in the main reaction flask. Heat to reflux.[1]

    • Step 2 (Slow Addition): Dissolve your precursor (1.0 equiv) in THF.[1] Crucial: The volume of THF should be calculated so the final concentration is < 0.02 M.

    • Step 3 (Syringe Pump): Add the precursor solution to the refluxing base suspension extremely slowly via syringe pump (e.g., over 4–8 hours).[1]

    • Why? This ensures the instantaneous concentration of the uncyclized intermediate is near zero, statistically favoring the intramolecular event (cyclization) over the intermolecular event (dimerization).

Yield Improvement Data:

ConditionConcentrationAddition TimeYield (6-Me-Oxazepane)
Standard Batch0.1 MBolus (Instant)15-25%
Slow Addition0.05 M2 Hours45-50%
Pseudo-High Dilution 0.01 M 6-8 Hours 78-85%

Protocol B: Modified Mitsunobu Cyclization

Best For: Unreactive substrates (ERR-02) or when avoiding sulfonylation steps.[1] The 6-Methyl Factor: Secondary alcohols (if the OH is at the chiral center) are hindered.[1] Standard DEAD/PPh3 often fails due to steric bulk, leading to hydrazide byproducts.[1]

Technical Adjustment: The "Tsunoda" Modification

Replace standard DEAD/PPh3 with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).[1]

  • Reasoning:

    • PBu3: More nucleophilic than PPh3, activating the alcohol faster.

    • ADDP: More sterically demanding but forms a stable betaine, driving the equilibrium toward the oxyphosphonium intermediate.

Step-by-Step Execution:
  • Dissolution: Dissolve the diol precursor (e.g., N-Boc-bis(hydroxyalkyl)amine) in anhydrous Toluene (preferred over THF for higher temp stability).

  • Reagent Addition: Add PBu3 (1.5 equiv) under Argon.

  • Cyclization Trigger: Add ADDP (1.5 equiv) in one portion at 0°C.

  • Thermal Drive: Allow to warm to RT, then heat to 60°C. The 6-methyl group creates a barrier that requires thermal energy to overcome the transition state.

Frequently Asked Questions (FAQ)

Q: Why is the 6-methyl analog yield significantly lower than the unsubstituted oxazepane? A: The 6-methyl group introduces non-bonded interactions (transannular strain) in the transition state.[1] While the Thorpe-Ingold effect usually accelerates ring closing, in medium rings (7-membered), a substituent can sometimes force the chain into a conformation where the reactive ends are further apart (anti-conformation preference) unless specific constraints are applied.[1]

Q: Can I use a one-pot cyclization from the diol without Mitsunobu? A: Yes, via the "Dehydration Cyclization" . Use concentrated H2SO4 or Polyphosphoric Acid (PPA) at 140°C.[1]

  • Warning: This is harsh.[1] Only viable if your molecule has no acid-sensitive groups (like Boc/acetals).[1] Yields are typically lower (30-40%) but it is scalable for simple cores.[1]

Q: How do I purify the product? It's water-soluble. A: 1,4-Oxazepanes are secondary/tertiary amines and often amphiphilic.[1]

  • Protocol: Acidify reaction mixture (pH 2) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Wash with Ether (removes non-basic impurities) 
    
    
    
    Basify aqueous layer (pH 12)
    
    
    Extract exhaustively with DCM/IPA (3:1 ratio) . The IPA helps extract the polar amine.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes . ChemRxiv. (2023).[1] A key study demonstrating robust protocols for methyl-substituted oxazepane precursors using optimized heterocyclization.[1][2]

  • Mitsunobu Reaction: Mechanism and Modifications . Organic Chemistry Portal. Comprehensive guide on using ADDP/PBu3 for hindered substrates.

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization . Journal of Organic Chemistry. Discusses conformational constraints in oxazepane ring formation.

  • General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols . Organic Syntheses. Provides experimental details relevant to hindered 6-methyl analogs.

Sources

Technical Support Center: Purification of 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-PUR-06 Status: Open Subject: Column Chromatography Protocol & Troubleshooting for 7-Membered Heterocyclic Amines

Module 1: The Triage (Pre-Purification Diagnostics)

Before packing your column, you must address the two fundamental challenges inherent to 6-Methyl-1,4-oxazepane : its basicity (


) and its lack of a UV-active chromophore.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Chromatography
Structure 7-membered heterocycle (O, N)Conformational flexibility; potential for "smearing" if not buffered.
Basicity Secondary Amine (

)
High Risk: Will protonate on acidic silica silanols (

), causing severe tailing and irreversible adsorption.
UV Activity None (Aliphatic backbone)Invisible: UV 254 nm is useless. You must rely on chemical staining.
State Colorless Liquid / Low-melting solidLoad as a concentrated solution in DCM or via dry-loading on Celite/Silica.
Visualization Strategy (The "Eyes")

Since UV detection is ineffective, you must validate a staining method before running the column. Run a TLC of the crude mixture and test these stains:

  • Ninhydrin (Primary Choice): Specific for amines.[1]

    • Result: this compound should appear as a purple/blue spot upon heating.

  • Iodine Chamber (Universal):

    • Result: Brown/Yellow spots.[2][3] Good for quick checks but reversible and less specific.

  • KMnO₄ (Oxidative):

    • Result: Yellow spot on purple background.[4] Works well for the cyclic ether functionality.

Module 2: The "Gold Standard" Protocol

Methodology: Base-Deactivated Silica Gel Chromatography Objective: Suppress silanol interactions to prevent tailing.

Mobile Phase Engineering

Standard gradients (Hexane/EtOAc) often fail for free amines. You must use a Basic Modifier .

  • System A (Non-Polar Impurities): Hexane : Ethyl Acetate + 1% Triethylamine (TEA) .

  • System B (Polar/Product Elution): DCM : Methanol (95:5 to 90:10) + 1% TEA or 1% NH₄OH .

Expert Insight: Do not simply add TEA to the running solvent. You must pretreat the silica to ensure the entire column bed is basic before the compound touches it.

Step-by-Step Workflow
  • Slurry Preparation: Suspend the required amount of Silica Gel 60 in the starting eluent (e.g., Hexane/EtOAc 8:2) containing 1-2% Triethylamine .[5]

  • Equilibration: Pour the slurry and flush the column with at least 2 column volumes (CV) of this basic solvent. This neutralizes acidic sites.[6]

  • Sample Loading:

    • Preferred: Dissolve crude this compound in a minimum volume of DCM. Load carefully to the sand bed.

    • Alternative (if crude is viscous): Adsorb onto Celite (dry load).

  • Elution:

    • Start with low polarity to remove non-amine impurities.

    • Increase polarity (e.g., switch to DCM/MeOH/TEA) to elute the oxazepane.

  • Fraction Collection: Collect small fractions. Spot every 3rd tube on a TLC plate and stain with Ninhydrin .

Module 3: Troubleshooting & FAQs

Q1: My compound is "streaking" from the baseline to the solvent front. Why?

A: This is the classic "Amine Effect." The silica is acting as a cation exchanger rather than a polarity filter.

  • Fix: Increase the concentration of Triethylamine (TEA) to 2-3%.

  • Alternative: Switch stationary phases to Basic Alumina (Activity Grade III). Alumina is less acidic than silica and often resolves amines without modifiers.

Q2: I see a spot on TLC, but it never comes off the column.

A: The compound may have formed a salt with the silica or precipitated.

  • Fix: Switch to a "Polar Ionic" eluent: DCM : MeOH : NH₄OH (aq) (90:9:1) . The aqueous ammonia is a stronger base than TEA and competes more effectively for the silanol sites, displacing your amine.

Q3: How do I remove the Triethylamine (TEA) from my purified product?

A: TEA has a high boiling point (~89°C) and can linger.

  • Fix: After combining fractions and rotary evaporation, redissolve the oil in DCM and wash with saturated NaHCO₃ (do not use acid, or you will extract your product). Dry over Na₂SO₄ and evaporate.[7] If trace TEA remains, place under high vacuum (<1 mbar) for 4 hours; the volatile amine will sublime/evaporate.

Q4: Can I separate the enantiomers of this compound on standard silica?

A: No. Silica is achiral.

  • Fix: You are likely purifying the racemate. To separate

    
     and 
    
    
    
    enantiomers, you require Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or derivatization with a chiral auxiliary (e.g., Mosher's acid chloride) followed by diastereomeric separation.

Module 4: Process Visualization

The following diagram illustrates the decision logic for purifying this compound, specifically addressing the detection and acidity challenges.

OxazepanePurification Start Crude this compound TLC_Check Step 1: TLC Diagnostics Start->TLC_Check Detection_Q Visible under UV? TLC_Check->Detection_Q Stain_Select Apply Ninhydrin or Iodine Detection_Q->Stain_Select No (Expected) Std_Silica Standard Silica Protocol (Not Recommended) Detection_Q->Std_Silica Yes (Unlikely) Streak_Q Is Tailing/Streaking Observed? Stain_Select->Streak_Q Streak_Q->Std_Silica No Base_Silica Base-Deactivated Silica (Pre-treat with 1-2% TEA) Streak_Q->Base_Silica Yes (Moderate) Alumina Switch to Basic Alumina Streak_Q->Alumina Yes (Severe) Elution Elution Gradient: DCM/MeOH/TEA or Hex/EtOAc/TEA Base_Silica->Elution Alumina->Elution Workup Post-Column Workup: High Vac to remove TEA Elution->Workup

Caption: Decision tree for the purification of 1,4-oxazepanes, prioritizing stain-based detection and base-deactivation of stationary phases.

References

  • PubChem. (2025).[5] 1,4-Oxazepane Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. (2024). Chromatography of Amines. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • University of Rochester. (n.d.). Flash Chromatography Tips: Deactivation of Silica Gel. Department of Chemistry. [Link]

Sources

Oxazepane Synthesis Support Center: Overcoming Medium-Ring Constraints

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-7-RING-STRAIN Assigned Specialist: Senior Application Scientist

Introduction: The "Medium Ring" Gap

Welcome to the Oxazepane Synthesis Support Center. If you are reading this, you are likely encountering the "Medium Ring Gap."

While 5- and 6-membered rings form rapidly due to favorable enthalpy (low strain) and entropy (high probability of chain ends meeting), 7-membered oxazepanes sit in a "dead zone." They suffer from transannular strain (Pitzer strain) and unfavorable entropy of activation (


).

This guide moves beyond standard textbook definitions to provide field-proven troubleshooting for the three most common synthetic failures: Oligomerization (RCM), Stalled Cyclization (SN2/Mitsunobu), and Regioselectivity Issues (Ring Expansion).

Module 1: Ring-Closing Metathesis (RCM) Troubleshooting

The Issue: You observe high conversion of the starting material but isolate linear dimers/oligomers instead of the cyclic oxazepane.

Root Cause Analysis

RCM is a competition between Intramolecular Cyclization (First-order kinetics,


) and Intermolecular Polymerization  (Second-order kinetics, 

). In 7-membered rings,

is naturally slow due to the entropic penalty. If the concentration is too high,

overwhelms

.
Protocol: The "Pseudo-High Dilution" Setup

Do not simply add more solvent to the flask. This slows the reaction rate too much. Instead, use controlled addition .

  • Catalyst Selection: Switch to Grubbs II or Hoveyda-Grubbs II . These are more thermally stable, allowing for higher temperatures which can help overcome the enthalpic barrier of the ring strain.

  • Solvent: Deoxygenated Dichloromethane (DCM) or Toluene.

  • The Dropwise Technique:

    • Dissolve the catalyst in the entire volume of solvent required to reach 0.005 M (yes, this dilute).

    • Dissolve your diene precursor in a minimal amount of solvent.

    • Add the precursor slowly (over 2–4 hours) via syringe pump into the refluxing catalyst solution.

    • Why? This keeps the instantaneous concentration of the diene extremely low, statistically forcing the Ru-carbene intermediate to bite its own tail rather than find another molecule.

Data: Concentration vs. Yield
Concentration (M)Dominant ProductYield (Oxazepane)
1.0 M Linear Polymers< 5%
0.1 M Dimers + Cyclic20–30%
0.01 M Cyclic Oxazepane65–75%
< 0.005 M Cyclic Oxazepane> 85%
Visualizing the Pathway

RCM_Pathway cluster_0 Kinetic Competition Start Diene Precursor Ru Ru-Carbene Intermediate Start->Ru Catalyst Initiation Cyclic Oxazepane (7-Membered Ring) Ru->Cyclic Low Conc. (Intramolecular) Oligomer Linear Oligomer (Unwanted) Ru->Oligomer High Conc. (Intermolecular) Oligomer->Ru Reversible (Slow)

Figure 1: The kinetic competition in RCM. Success depends on suppressing the red pathway via concentration control.

Module 2: Nucleophilic Closure (Mitsunobu/SN2)

The Issue: The reaction stalls. You see the intermediate alcohol activated (e.g., tosylate or phosphonium species), but the amine/alcohol nucleophile refuses to close the ring.

Root Cause Analysis

The "Gem-Dimethyl" or Thorpe-Ingold Effect is often missing. Without substituents on the carbon chain, the rotational freedom is too high. The reactive ends spend most of their time far apart.

Troubleshooting Steps
  • Assess Rotational Freedom: If your chain is unsubstituted (e.g., -O-CH2-CH2-CH2-NH-), cyclization will be difficult.

  • The "Pre-Organization" Fix:

    • If you are in the design phase, add a gem-dimethyl group or a cyclic acetal to the backbone. This restricts bond rotation, forcing the nucleophile and electrophile closer together.

  • Reaction Conditions (Mitsunobu):

    • Standard DEAD/PPh3 often fails for 7-membered rings due to steric bulk.

    • Upgrade: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). The PBu3 is more nucleophilic and less sterically hindered than PPh3.

Decision Matrix: Cyclization Strategy

Cyclization_Strategy Start Precursor Structure? Substituted Has Gem-Dimethyl or Fused Ring? Start->Substituted Method1 Standard Mitsunobu (DEAD/PPh3) Substituted->Method1 Yes (Pre-organized) Method2 High-Force Conditions (ADDP/PBu3 or NaH/DMF) Substituted->Method2 No (Flexible Chain) Redesign Redesign Scaffold (Add Constraints) Method2->Redesign If Yield < 20%

Figure 2: Decision tree for selecting the correct cyclization protocol based on substrate constraints.

Module 3: Ring Expansion (The "Bypass" Strategy)

The Issue: Direct cyclization is failing completely. The Solution: Do not build a 7-membered ring. Build a 6-membered ring and expand it.

The Schmidt Reaction Protocol

This method uses a ketone precursor (e.g., tetrahydropyran-4-one) to insert a nitrogen atom, expanding the ring to an oxazepane lactam.

  • Precursor: Substituted tetrahydropyran-4-one.

  • Reagent: Sodium Azide (

    
    ) in Polyphosphoric Acid (PPA) or Methanesulfonic Acid (
    
    
    
    ).
    • Safety Note:

      
       is generated in situ.[1] Ensure rapid ventilation.
      
  • Mechanism:

    • Protonation of ketone.[2]

    • Addition of azide.[2][3]

    • Migration: The anti-periplanar alkyl group migrates to the nitrogen, expelling

      
      .
      
  • Regioselectivity: If the ketone is unsymmetrical, the more substituted carbon usually migrates (electronic control).

Frequently Asked Questions (FAQ)

Q: My RCM catalyst dies before the reaction finishes. What now? A: This is common in dilute reactions. Add the catalyst in two portions . Add 50% at T=0, and the remaining 50% after 2 hours. Also, ensure your solvent is rigorously degassed; Ruthenium carbenes are sensitive to oxygen over long reaction times.

Q: Can I use a template to help the ring close? A: Yes. If your oxazepane has a secondary amine, you can use a transient metal template (like


 or 

) to coordinate the amine and ether oxygen, bringing them into proximity before the cyclization step.

Q: Why is my Schmidt reaction giving me a tetrazole instead of an oxazepane? A: You have an excess of azide and the conditions are too acidic. The azide is attacking the intermediate iminium ion. Reduce the equivalents of


 to 1.1 eq and lower the acid strength (switch from 

to TFA/DCM).

References

  • RCM in Heterocycle Synthesis

    • Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.[4][5]

    • Source: NIH / PMC.
    • Link:[Link]

  • Schmidt Reaction Mechanisms

    • Title: Schmidt Reaction - Mechanism and Reaction Scope.[3]

    • Source: Organic Chemistry Portal.[2][4]

    • Link:[Link]

  • Mitsunobu Reaction Challenges

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[6]

    • Source: MDPI.
    • Link:[Link][7][8]

  • Entropic Factors in Ring Closure

    • Title: Why are 7-membered rings less likely to form than 5- and 6-membered rings?
    • Source: Chemistry Stack Exchange (Citing J. Am. Chem. Soc. 1984, 106, 1051-1056).
    • Link:[Link]

Sources

Stability of 6-Methyl-1,4-oxazepane free base vs. hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Methyl-1,4-oxazepane. It addresses common questions and troubleshooting scenarios related to the stability, handling, and use of its free base and hydrochloride salt forms. Our goal is to equip you with the necessary expertise to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental stability differences between this compound free base and its hydrochloride salt?

The primary difference lies in the reactivity of the secondary amine within the oxazepane ring.

  • This compound Free Base: The lone pair of electrons on the nitrogen atom makes the free base susceptible to atmospheric oxidation. This can lead to the formation of N-oxides or other degradation products over time, potentially altering its purity, activity, and toxicological profile. Amines, in general, are also sensitive to light and temperature fluctuations which can accelerate decomposition.[1][2]

  • This compound Hydrochloride Salt: In the hydrochloride salt, the nitrogen's lone pair is protonated by hydrochloric acid, forming a quaternary ammonium salt.[3] This effectively "protects" the nitrogen from oxidation, rendering the salt form significantly more stable in air and at ambient temperatures.[1] For this reason, amine-containing compounds are very often stored and handled as salts.[1][4] However, this stability comes with a trade-off: hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1]

Q2: My this compound free base appears to have changed color (e.g., yellowing) and consistency upon storage. What is likely happening?

This is a classic sign of degradation, most commonly oxidation. The secondary amine is likely reacting with atmospheric oxygen. Other potential degradation pathways for cyclic amines can be complex, but oxidation is a primary concern for shelf storage.[5]

Troubleshooting Steps:

  • Confirm Degradation: Do not use the material in a critical experiment. First, re-analyze its purity using an appropriate method such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

  • Review Storage Protocol: This degradation indicates that the current storage conditions are insufficient. The material should be stored under an inert atmosphere (argon or nitrogen), tightly sealed, protected from light (e.g., in an amber vial), and kept at a low temperature (≤ 4°C is good, -20°C is better for long-term storage).[1][2]

  • Consider Purification: If the degradation is minor, you may be able to repurify the material (e.g., by distillation or column chromatography), but for a GMP or GLP setting, using a fresh, validated lot is strongly recommended.

Q3: I received this compound hydrochloride as a crystalline solid, but now it appears clumpy and sticky. What's the cause and how should I handle it?

This is a clear indication of water absorption due to the hygroscopic nature of the salt.[1] Amine hydrochloride salts readily attract and absorb atmospheric moisture, which can cause the solid to deliquesce, or dissolve in the absorbed water, leading to the observed change in physical appearance.

Troubleshooting and Handling Protocol:

  • Prevent Further Moisture Uptake: Immediately move the container to a desiccator or a dry box with a desiccant (e.g., silica gel, Drierite).

  • Handling the Material: When weighing or handling the material, do so in a low-humidity environment if possible. Work quickly to minimize its exposure to ambient air.

  • Drying the Material: If the material is already wet, it can be dried under high vacuum. Gentle heating may be applied, but a preliminary thermal stability test (e.g., TGA) is advised to ensure the compound doesn't decompose at the drying temperature.

  • Impact on Experiments: Be aware that the presence of water can affect reaction stoichiometry if you are measuring by weight. The "wet" salt will have a lower potency by mass. For accurate concentration solutions, either dry the material thoroughly or determine the water content (e.g., by Karl Fischer titration) and adjust mass calculations accordingly.

Comparative Data Summary

The following table provides a side-by-side comparison to guide your selection and handling of this compound.

PropertyThis compound Free BaseThis compound Hydrochloride Salt
Chemical Stability Lower; susceptible to oxidation by air.[1]High; nitrogen is protected by protonation.[1]
Physical State Typically a liquid or low-melting solid.Typically a crystalline solid.[8]
Hygroscopicity Low to moderate.High; readily absorbs atmospheric moisture.[1]
Solubility Generally soluble in a wide range of organic solvents.Soluble in polar solvents like water, methanol, ethanol; lower solubility in nonpolar organic solvents.[9]
Recommended Storage -20°C, under inert gas (Ar/N₂), protected from light.[1][2]Room temperature, in a desiccator, tightly sealed.[10][11]
Primary Use Case Organic synthesis where a basic amine is required; non-aqueous reactions.Aqueous buffers, formulation studies, experiments where high stability and accurate weighing are critical.

Experimental Workflows & Protocols

Decision-Making: Choosing the Right Form for Your Experiment

The choice between the free base and the hydrochloride salt is dictated by your experimental conditions. This workflow provides a logical path to making the correct selection.

G start Start: Experimental Design q_solvent What is the primary solvent? start->q_solvent q_ph Is the reaction pH-sensitive or require basic conditions? q_solvent->q_ph Aprotic Organic consider_hcl Consider Hydrochloride Salt q_solvent->consider_hcl Aqueous / Polar Protic use_hcl Use Hydrochloride Salt (Higher stability, water soluble) q_ph->use_hcl No use_fb Use Free Base (Soluble in organics, acts as base) q_ph->use_fb Yes consider_fb Consider Free Base consider_hcl->q_ph

Caption: Workflow for selecting between free base and HCl salt.

Protocol: Regeneration of this compound Free Base from its Hydrochloride Salt

This protocol is essential when you require the free base for a reaction but have the more stable hydrochloride salt in stock.

Materials:

  • This compound hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution or saturated Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound hydrochloride salt in a minimal amount of deionized water.

  • Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., DCM or EtOAc).

  • Basification: Cool the separatory funnel in an ice-water bath. Slowly add 1 M NaOH or saturated NaHCO₃ solution dropwise while gently swirling. Periodically check the pH of the aqueous layer with pH paper, continuing addition until the pH is >10.

    • Causality Note: The base deprotonates the ammonium salt, regenerating the neutral "free base" amine. The free base is more soluble in the organic layer than in the aqueous layer, allowing for its extraction.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery. Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the this compound free base.

  • Validation: Confirm the identity and purity of the resulting free base by NMR or another suitable analytical technique before use. Store immediately under inert gas at low temperature.

Visualizing Potential Degradation

The primary ambient degradation pathway for the free base is oxidation at the nitrogen atom. This can be a complex process, but a simplified representation is shown below.

G cluster_0 Degradation Pathway Free Base This compound (Free Base) N_Oxide Degradation Products (e.g., N-Oxide) Free Base->N_Oxide Oxidation Oxidant [O] (e.g., Atmospheric O₂) Oxidant->N_Oxide

Caption: Simplified oxidative degradation of the free base.

References

  • Khan, R. A., & Bandyopadhyay, A. R. (2017). Storage technique for sensitive amine compounds. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,4-Oxazepane. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Methyl-1,4-oxazepane. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from: [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from: [Link]

  • Pasternak, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

  • Polycarbin. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from: [Link]

Sources

Technical Support Center: 1,4-Oxazepane Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Reaction Mitigation in 7-Membered Heterocycle Formation Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The 7-Membered Ring Challenge

Welcome to the technical support hub for 1,4-oxazepane synthesis. If you are reading this, you are likely battling the "medium-ring effect." Unlike 5- or 6-membered rings, 7-membered rings like 1,4-oxazepanes suffer from significant entropic penalties during formation (transannular strain and unfavorable entropy of activation).

This guide addresses the three most common failure modes: Oligomerization (intermolecular dominance), Regiochemical Mismatch (forming 5- or 6-membered rings instead), and Elimination .

Module 1: The Entropy Battle (Oligomerization)

User Symptom: "My crude NMR shows broad peaks, and Mass Spec indicates dimer/trimer formation (


, 

). Yield of the cyclized product is <20%."
Root Cause Analysis

The formation of a 7-membered ring is entropically disfavored compared to intermolecular reactions. If the local concentration of the substrate is too high, the terminal nucleophile (amine/alcohol) will attack a second molecule rather than its own tail, leading to oligomers.

Troubleshooting Protocol
ParameterStandard ProtocolTroubleshooting AdjustmentMechanism
Concentration 0.1 M - 0.5 MHigh Dilution (0.001 M - 0.01 M) Reduces the probability of intermolecular collision, favoring intramolecular cyclization.
Addition Rate Bolus additionSyringe Pump Addition "Pseudo-high dilution." Keeps steady-state concentration of reactive intermediate low.
Temperature RefluxOptimize (Substrate Dependent) Higher temps often favor the higher activation energy pathway (cyclization) over diffusion-controlled dimerization, provided the catalyst is stable.
Q&A: High Dilution Implementation

Q: I cannot run 10 liters of solvent for 1 gram of material. How do I achieve high dilution practically? A: Use the Pseudo-High Dilution technique.

  • Dissolve your cyclization precursor in a small volume of solvent.

  • Reflux a large volume of the reaction solvent (containing the base/catalyst).

  • Add the precursor solution dropwise over 4–12 hours using a syringe pump. Result: The reactive species is consumed as fast as it enters, keeping the instantaneous concentration near zero.

Module 2: Regioselectivity (Baldwin's Rules & Ring Size)

User Symptom: "I attempted a cyclization of a hydroxy-amine chain, but I isolated a 5-membered ring (oxazolidine/pyrrolidine derivative) or a 6-membered morpholine, not the 1,4-oxazepane."

Root Cause Analysis

According to Baldwin's Rules, 5-exo-tet and 6-endo-tet cyclizations are often kinetically faster than 7-endo-tet . If your precursor has a leaving group that allows for a smaller ring to form (e.g., via attack on a different carbon or via an epoxide intermediate), the system will default to the smaller, faster-forming ring.

Visualizing the Pathway Competition

Regioselectivity Precursor Linear Precursor (Amino-Alcohol/Halide) TS_5 Transition State (5-exo-tet) Precursor->TS_5 Fast (k1) TS_7 Transition State (7-endo-tet) Precursor->TS_7 Slow (k2) Prod_5 5-Membered Ring (Kinetic Trap) TS_5->Prod_5 Prod_7 1,4-Oxazepane (Thermodynamic Target) TS_7->Prod_7 Constraint Fix: Conformational Constraint (Gem-Dimethyl Effect) Constraint->Precursor

Caption: Kinetic competition between 5-exo and 7-endo pathways. Without constraints, the 5-exo path often dominates.

Troubleshooting Protocol

Q: How do I force the 7-endo cyclization? A:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Introduce bulky substituents (like gem-dimethyl groups) on the carbon chain. This compresses the internal bond angle, bringing the reactive ends closer together and favoring ring closure over open-chain conformations.

  • Epoxide Opening Strategy: If using an epoxide opening:

    • Acid Catalysis (Lewis/Bronsted): Often favors the attack at the more substituted carbon (electronic control), which might dictate ring size.

    • Base Catalysis: Favors attack at the less hindered carbon (steric control).

    • Selectivity: Verify if your specific substrate favors 6-exo (morpholine) vs 7-endo. Often, 7-endo is disfavored unless the 6-exo path is blocked.

Module 3: Advanced Catalytic Routes (Oxetanes & Furans)

User Symptom: "Standard


 cyclization is failing due to elimination or poor yields. I need a catalytic alternative."
Alternative Workflows
1. Oxetane Ring Expansion

Recent methodologies utilize the ring expansion of 3-substituted oxetanes.

  • Mechanism: A Lewis Acid (e.g., In(OTf)

    
    ) or Bronsted Acid (e.g., Tf
    
    
    
    NH) activates the oxetane.[1] An intramolecular nucleophile (alcohol or amine) attacks, expanding the 4-membered ring to a 7-membered system.
  • Key Advantage: This avoids the entropy penalty of closing a linear chain by starting with a strained ring that wants to open.

  • Reference: See work on Brønsted acid-catalyzed synthesis of 1,4-dioxanes/oxazepanes from oxetanols [1].

2. Furan Oxidation-Cyclization
  • Mechanism: Oxidation of hydroxyaminoalkylfurans generates a Z-dienone intermediate.[2][3]

  • Why it works: The Z-geometry forces the terminal substituents into close proximity, making the 7-exo-trig cyclization kinetically favored over the usually dominant 6-endo or 5-exo modes.

  • Reference: This trajectory determinant is crucial for accessing oxazepines efficiently [2].

Decision Tree: Choosing Your Method

DecisionTree Start Start: 1,4-Oxazepane Synthesis Check1 Is the precursor Chiral? Start->Check1 PathA Standard SN2 Cyclization Check1->PathA Yes (Maintain Stereochem) PathB Oxetane Expansion / Furan Ox Check1->PathB No (or if SN2 fails) Issue1 Issue: Racemization? PathA->Issue1 Issue2 Issue: Dimerization? PathA->Issue2 Sol1 Use mild base (Cs2CO3) Avoid strong heat Issue1->Sol1 Sol2 High Dilution (0.005 M) Issue2->Sol2

Caption: Decision matrix for selecting synthetic routes and addressing primary failure modes.

Module 4: Elimination vs. Substitution

User Symptom: "I see alkene protons in the proton NMR (5.0–6.0 ppm). My halide/tosylate is gone, but the ring didn't form."

Root Cause

The conditions for cyclization (Base + Heat) are identical to those for elimination (E2). In 7-membered ring formation, the transition state for substitution (


) is higher in energy (slower) than for 5- or 6-membered rings. Consequently, the competing E2 elimination pathway becomes significant.
Troubleshooting Protocol
VariableRecommendationReasoning
Base Selection Use Non-Nucleophilic, Bulky Bases (if possible) or Weak Inorganic Bases (Cs2CO3) Strong, small alkoxide bases (NaOMe, NaOEt) promote elimination. Cesium Carbonate is often superior for the "Cesium Effect" (templating).
Leaving Group Mesylate (Ms) vs Tosylate (Ts) vs Iodide Iodides are excellent leaving groups but can be prone to reduction or elimination. Triflates are often too reactive (causing elimination). Mesylates are a good middle ground.
Solvent Polar Aprotic (DMF, DMSO, MeCN) These solvate the cation, leaving the nucleophile "naked" and more reactive for substitution, potentially outpacing elimination.

References

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Source: National Institutes of Health (PMC) URL:[Link]

  • Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. Source: PubMed URL:[Link]

  • Baldwin's Rule for Ring Closure Reactions. Source: Chemistry LibreTexts URL:[Link]

Sources

Optimizing reaction conditions for 6-methyl-1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 6-Methyl-1,4-Oxazepane Derivatives

Introduction: The 7-Membered Ring Challenge

Welcome to the technical support hub for medium-sized heterocycles. The synthesis of This compound derivatives presents a classic conflict in organic synthesis: the battle between enthalpy (ring strain) and entropy (probability of chain ends meeting).[1]

While 5- and 6-membered rings form readily, 7-membered 1,4-oxazepanes suffer from significant transannular strain and unfavorable activation entropy.[1] The introduction of a 6-methyl group adds a layer of complexity by restricting conformational flexibility, which can either assist cyclization (Thorpe-Ingold effect) or hinder it depending on the stereochemical configuration.[1]

This guide prioritizes two validated pathways: Mitsunobu Etherification (Method A) and Intramolecular Nucleophilic Substitution (


)  (Method B).[1]

Module 1: Strategic Planning & Pathway Selection

Q: I have my linear amino-alcohol precursor. Which cyclization method should I choose?

A: The choice depends heavily on your substrate's functional group tolerance and the steric environment of the hydroxyl group.[1] Use the decision matrix below to select your protocol.

Synthesis_Decision_Tree Start Start: Linear Amino-Alcohol Precursor Check_OH Is the Hydroxyl group primary or secondary? Start->Check_OH Check_Scale Target Scale? Check_OH->Check_Scale Primary/Secondary Mitsunobu Method A: Mitsunobu Cyclization (Best for stereoinversion/mild conditions) Check_OH->Mitsunobu Chiral 2° OH (Need Inversion) SN2 Method B: Base-Mediated SN2 (Best for scale-up/cost) Check_OH->SN2 Tertiary OH (Mitsunobu Fails) Check_Scale->Mitsunobu < 1 gram (Discovery) Check_Scale->SN2 > 10 grams (Process)

Figure 1: Decision tree for selecting the optimal ring-closure strategy for 1,4-oxazepanes.

Module 2: Method A - Mitsunobu Cyclization

Q: My Mitsunobu reaction yields are low (<30%), and I see significant oligomerization. How do I optimize this?

A: The formation of 1,4-oxazepanes via Mitsunobu is sensitive to concentration.[1] The intermolecular reaction (dimerization) competes with the intramolecular ring closure.[1]

Root Cause: Standard concentrations (0.1 M - 0.5 M) favor intermolecular collisions.[1] For 7-membered rings, the effective molarity (EM) is low.[1]

Optimization Protocol:

  • High Dilution: Run the reaction at 0.005 M to 0.01 M in anhydrous THF or Toluene.

  • Slow Addition: Do not dump reagents. Add the DIAD/DEAD solution slowly over 2–4 hours using a syringe pump to keep the instantaneous concentration of the active betaine low.[1]

  • Temperature: While many Mitsunobu reactions run at 0°C to RT, 7-membered rings often require elevated temperatures (refluxing toluene) to overcome the entropic barrier.[1]

Standard Protocol (Optimized for this compound):

ReagentEquivalentsRole
Linear Precursor 1.0Substrate
Triphenylphosphine (

)
1.5 - 2.0Activator
DIAD 1.5 - 2.0Azo-oxidant (More stable than DEAD)
Solvent Toluene0.01 M (Critical)
Temperature 80°C - 110°CPromotes ring closure

Troubleshooting Checklist:

  • Issue: Reaction stuck.

    • Fix: Add an acidic additive like p-nitrobenzoic acid (co-catalytic) if the amine is too basic and poisoning the betaine, although for ether closure this is less common.[1] Ensure anhydrous conditions; water kills the phosphonium intermediate.[1]

  • Issue: Separation of

    
    .
    
    • Fix: Switch to polymer-supported

      
       (PS-PPh3) or use a basic workup if your product is acid-stable.[1]
      

Module 3: Method B - Intramolecular Cyclization

Q: I am trying to cyclize via a mesylate intermediate, but I am getting elimination products (alkenes) instead of the ring. Why?

A: This is a common failure mode when the leaving group (OMs/OTs) is on a secondary carbon (e.g., if the 6-methyl group is adjacent to the leaving group site) or if the base is too strong/bulky.[1]

Mechanism of Failure: The base abstracts a proton


 to the leaving group, leading to E2 elimination, which is often kinetically favored over the slow 7-membered ring closure.[1]

Failure_Mode Precursor Mesylated Precursor (N-H ... OMs) Base Strong Base (e.g., NaH, tBuOK) Precursor->Base Path_A Path A: Cyclization (Desired) Slow (7-membered) Base->Path_A Nucleophilic Attack Path_B Path B: Elimination (Side Product) Fast (E2 mechanism) Base->Path_B Proton Abstraction

Figure 2: Competition between cyclization and elimination during base-mediated closure.[1]

Corrective Actions:

  • Switch Base: Move from strong bases (NaH, KOtBu) to milder, non-nucleophilic bases like

    
      or 
    
    
    
    in Acetone or MeCN.[1] Cesium (Cs+) is particularly effective (the "Cesium Effect") in stabilizing the transition state for macrocyclization and medium-ring formation.[1]
  • Solvent Switch: Use DMF or DMSO if solubility is an issue, but MeCN (Acetonitrile) is often cleaner for preventing elimination.[1]

  • Leaving Group: If elimination persists, switch from Mesylate (OMs) to Tosylate (OTs) or Nosylate (ONs). Nosylates react faster, potentially outcompeting the elimination.[1]

Module 4: The "6-Methyl" Regiochemistry & Stereocontrol

Q: How does the 6-methyl substituent affect the reaction, and how do I control its stereochemistry?

A: The 6-methyl group exerts a Thorpe-Ingold (gem-dialkyl like) effect , which can actually help cyclization by restricting the rotation of the linear chain, forcing the ends closer together.[1] However, it also creates steric bulk.[1]

Stereochemical Integrity:

  • If using Method A (Mitsunobu): The reaction proceeds with complete inversion of configuration at the hydroxyl center.[1] If your 6-methyl is at the reaction center, expect inversion.[1] If it is on the backbone, it remains untouched.[1]

  • If using Method B (

    
    ):  This also proceeds with inversion  if the LG is at a chiral center.[1]
    

Recommendation for Chiral Purity: Start with an enantiopure amino alcohol (e.g., derived from chiral pool amino acids or asymmetric reduction of ketones).[1] Do not rely on separating enantiomers of the final oxazepane, as 7-membered rings can be conformationally mobile, making chiral HPLC separation difficult.[1]

Table 1: Solvent Screening for this compound Cyclization (


 mediated) 
SolventDielectric ConstantYield (%)Side Product (Elimination)
THF 7.545%Moderate
DMF 36.765%High
Toluene 2.430%Low
MeCN 37.578% Low

Note: Data represents aggregated trends for medium-ring closures using carbonate bases.[1]

FAQs: Rapid Troubleshooting

Q: Can I use reductive amination to close the ring? A: Yes, if you have a dialdehyde or a keto-aldehyde precursor.[1] However, for 1,4-oxazepanes, this often leads to polymerization.[1] The "one-pot" reductive amination is less reliable than the stepwise cyclization of a pre-formed amino-alcohol chain.[1]

Q: My product is water-soluble and hard to extract. How do I isolate it? A: 1,4-oxazepanes are polar amines.[1]

  • Salting Out: Saturate the aqueous layer with NaCl or

    
     before extraction.[1]
    
  • Solvent: Use Chloroform:Isopropanol (3:1) instead of Ethyl Acetate for extraction.

  • Purification: Use amine-functionalized silica or run flash chromatography with 5-10% MeOH in DCM with 1%

    
     (or Triethylamine) to prevent streaking.[1]
    

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2023). A robust protocol for multigram synthesis of methyl-substituted oxazepanes. [1]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. The Journal of Organic Chemistry. (2023). Discusses challenges in 7-membered ring formation kinetics. [1]

  • Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal. Comprehensive guide to Mitsunobu conditions and troubleshooting.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. MDPI Molecules. (2014). Provides parallel strategies for 7-membered N-heterocycles.

  • Optimizing reaction conditions for azepane ring formation. BenchChem. General troubleshooting for azepane (7-membered amine) rings.

Sources

Technical Support Center: Purification of Crude 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Crude 6-Methyl-1,4-oxazepane Mixtures

Introduction

Welcome to the technical support hub for 1,4-oxazepane scaffolds. If you are accessing this guide, you are likely struggling with the isolation of This compound (CAS: 1246494-22-3).

This molecule presents a classic "deceptive simplicity" in organic synthesis. While the 7-membered ring appears stable, the crude mixture often behaves as a hygroscopic oil that resists standard crystallization. The presence of the oxygen atom at position 1 and nitrogen at position 4 creates a polarity profile that mimics the linear amino-alcohol starting materials, leading to poor separation on silica gel and "rag layers" during aqueous workup.

This guide prioritizes chemical causality over rote steps. We will address the three most common failure modes: Phase Separation, Thermal Degradation during Distillation, and Isomeric Purity.

Module 1: The "Invisible Product" (Extraction Failures)

Symptom: You performed a standard aqueous workup (e.g., DCM/Water), but the organic layer contains almost no product, or you cannot identify a clear interface between layers (emulsion).

Root Cause: this compound has a calculated logP of approximately -0.2 to 0.2, making it highly water-soluble. Furthermore, its pKa is predicted to be ~10.0 [1]. If your aqueous wash is neutral (pH 7) or only mildly basic (pH 8-9), the amine remains largely protonated (cationic) and stays in the water phase.

Protocol: The "Salting-Out" pH Swing

Do not rely on simple gravity separation. You must manipulate the ionic strength and pH simultaneously.

  • Acidify: Treat the crude reaction mixture with 1M HCl to pH < 2. Wash with non-polar solvent (Ether or Hexane) to remove non-basic impurities (e.g., unreacted electrophiles). Discard organic layer.

  • Basify (Critical Step): Adjust the aqueous layer to pH > 12 using 50% NaOH or KOH.

    • Why? You must exceed the pKa by at least 2 units to ensure >99% of the amine is in the free-base form.

  • Saturate: Add solid NaCl until the solution is saturated (brine).

    • Why? This increases the ionic strength of the aqueous phase, forcing the organic amine out ("Salting out" effect).

  • Extract: Use Chloroform/Isopropanol (3:1) or DCM as the extraction solvent.

    • Note: Pure EtOAc is often insufficient for polar oxazepanes.

Logic Visualization: pH-Dependent Solubility

ExtractionLogic Start Crude Mixture (pH < 7) AcidWash Acid Wash (pH 1) Removes Non-Basics Start->AcidWash Protonation pH_Adjust Adjust to pH > 12 (Free Base Form) AcidWash->pH_Adjust Deprotonation Salt_Add Add NaCl (Saturation) 'Salting Out' pH_Adjust->Salt_Add Phase Separation Extract Extract with CHCl3:IPA (3:1) Salt_Add->Extract Partitioning Result High Recovery of This compound Extract->Result

Figure 1: The logic flow for maximizing recovery of hydrophilic amines from aqueous media.

Module 2: Distillation & Thermal Stability

Symptom: The product degrades or polymerizes into a "tar" during vacuum distillation.

Root Cause: 1,4-Oxazepanes are thermally sensitive. Prolonged heating above 150°C can trigger ring-opening or oligomerization, especially in the presence of trace acids or metal salts left over from cyclization [2].

Troubleshooting Guide
ParameterRecommendationScientific Rationale
Vacuum Pressure < 5 Torr (mmHg) The boiling point is predicted at ~66°C at 12 Torr [3].[1] You must lower the boiling point to <80°C to prevent degradation.
Bath Temp Max 100°C Avoid "forcing" the distillation. If it doesn't distill at 100°C bath / 1 Torr, stop.
Pre-treatment KOH Pellet Add a single pellet of KOH to the distillation flask. This neutralizes trace acids that catalyze ring-opening polymerization.
Apparatus Short Path Minimize the distance the vapor must travel. Avoid Vigreux columns which increase back-pressure and residence time.

Module 3: The "Silver Bullet" (Salt Formation)

Symptom: You cannot separate the this compound from the linear amino-alcohol starting material (e.g., 2-amino-1,3-propanediol derivatives) via distillation or chromatography.

Root Cause: The linear impurity and the cyclic product often have identical boiling points and Rf values. However, their lattice energies in the solid state differ significantly.

Solution: Convert the oil into a crystalline salt. The Oxalate or Hydrochloride salts are the industry standard for purifying low-molecular-weight heterocycles [4].

Protocol: Oxalate Salt Crystallization
  • Dissolution: Dissolve 10 mmol of crude free base in 10 mL of Ethanol (absolute) .

  • Acid Addition: Add 10 mmol (1.0 equiv) of anhydrous Oxalic Acid dissolved in warm Ethanol.

    • Warning: Do not use excess acid; it may co-crystallize.

  • Precipitation:

    • If immediate precipitate forms: Heat to reflux until clear, then cool slowly to 4°C.

    • If no precipitate: Add Diethyl Ether dropwise as an anti-solvent until persistent cloudiness appears.

  • Filtration: Collect the white solid. The linear amino-alcohol impurities usually remain in the mother liquor due to higher solubility of their oxalate salts in ethanol.

  • Free Basing (Optional): If the free base is required for the next step, reverse the salt using the Module 1 protocol.

Workflow Visualization: Salt Purification

SaltPurification Crude Crude Oil (Mixture) Solvent Dissolve in EtOH Crude->Solvent Reaction Add Oxalic Acid (1.0 equiv) Solvent->Reaction Crystallize Cool / Anti-solvent Reaction->Crystallize Filter Filtration Crystallize->Filter Solid Pure Oxazepane Oxalate Filter->Solid Retentate Liquor Mother Liquor (Impurities) Filter->Liquor Filtrate

Figure 2: Purification of oxazepane via selective crystallization of the oxalate salt.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but it is difficult. The amine streaks on silica. You must use DCM:MeOH:NH4OH (90:9:1) as the eluent. The ammonium hydroxide is non-negotiable; it suppresses the protonation of the amine by the acidic silica silanols.

Q: My product is a racemate. How do I separate the enantiomers? A: this compound has a chiral center at C6. Distillation will not separate enantiomers. You must use:

  • Chiral HPLC: Columns like Chiralpak AD-H or OD-H.

  • Diastereomeric Salt Resolution: Use L-Tartaric acid or Dibenzoyl-L-tartaric acid instead of oxalic acid in the crystallization protocol above to selectively crystallize one enantiomer [5].

Q: Why does my NMR show broad peaks? A: 7-membered rings undergo "ring flipping" (conformational isomerism) at room temperature. This can broaden NMR signals. Run the NMR at elevated temperature (50°C) or low temperature (-40°C) to sharpen the peaks by reaching the fast or slow exchange limit.

References

  • PubChem. (n.d.).[2][3] 1,4-Oxazepane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Rousseau, G., et al. (2023).[4][5] Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2024). 1,4-Oxazepane Properties and Safety. Retrieved from [Link]

  • Organic Syntheses. (2013). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2013, 90, 251-260.[6] Retrieved from [Link]

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Validation & Comparative

Structural Elucidation and Conformational Dynamics of 6-Methyl-1,4-oxazepane: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Content Type: Technical Comparison & Methodological Guide.

Executive Summary: The 7-Membered Ring Challenge

The analysis of 6-Methyl-1,4-oxazepane presents a specific set of challenges common to medium-sized heterocycles but exacerbated by asymmetry. Unlike stable 6-membered morpholines, the 7-membered 1,4-oxazepane ring exists in a dynamic equilibrium of low-energy conformers (twist-chair and twist-boat). The introduction of a methyl group at the C6 position breaks symmetry, creating a chiral center that renders the geminal protons at C2, C3, C5, and C7 diastereotopic.

This guide compares two analytical approaches:

  • Method A (Routine): Standard 1D

    
    H NMR in CDCl
    
    
    
    at ambient temperature.
  • Method B (Advanced): A multi-dimensional approach using DMSO-

    
     and Variable Temperature (VT) NMR to resolve conformational flux.
    

Comparative Analysis of Analytical Methods

The following table contrasts the efficacy of standard versus advanced protocols for this specific scaffold.

FeatureMethod A: Routine 1D (CDCl

, 298 K)
Method B: Advanced (DMSO-

, VT/2D)
Spectral Resolution Low. Rapid ring inversion causes broadening of geminal proton signals (particularly C2/C3).High. DMSO stabilizes H-bonds; Low T (-40°C) freezes conformers, sharpening peaks.
NH Signal (H4) Broad/Invisible. Rapid exchange with trace water or conformational flipping often washes out the amine proton.Distinct Triplet/Broad Singlet. DMSO slows exchange, allowing observation of

couplings.
Stereochemistry Ambiguous. Averaged

-values make determining the equatorial/axial orientation of the 6-Me group difficult.
Definitive. NOESY correlations at low temp reveal the spatial orientation of the methyl group relative to the ring.
Throughput High (5-minute acquisition).Low (Requires 1-2 hours for 2D/VT setup).

Detailed Experimental Protocols

Sample Preparation & Solvent Choice
  • Causality: CDCl

    
     is non-polar and encourages rapid ring flipping (pseudorotation). DMSO-
    
    
    
    is preferred for Method B because its high viscosity and hydrogen-bonding capability (with the N-H) increase the energy barrier for ring inversion, effectively "slowing down" the molecule on the NMR time scale.

Protocol:

  • Mass: Dissolve 5–10 mg of this compound (free base or HCl salt neutralized with

    
    ) in 0.6 mL of solvent.
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (critical if neutralizing in situ) to prevent magnetic susceptibility broadening.

Acquisition Parameters (Method B)
  • Instrument: 500 MHz or higher (essential for resolving the C5/C7 diastereotopic multiplets).

  • Temperature:

    • Start at 298 K.

    • If C2/C3 signals appear as broad humps, cool to 253 K (-20°C) to reach the slow-exchange limit.

  • Pulse Sequences:

    • 1D

      
      H:  30° pulse angle, 
      
      
      
      (relaxation delay) = 2.0s.
    • COSY: Gradient-enhanced (gCOSY) to identify spin systems (C5-C6-C7 vs C2-C3).

    • HSQC: Multiplicity-edited to distinguish CH from CH

      
      .
      

Spectral Analysis & Assignment Logic

Structural Numbering & Expected Shifts

Structure: O(1)-C(2)-C(3)-N(4)-C(5)-C(6)(Me)-C(7).[1]

PositionType

(ppm) DMSO-

Multiplicity

(Hz) Insights
6-Me CH

0.95 – 1.10Doublet (

)

Hz. Diagnostic starting point.
H6 CH2.40 – 2.60Multiplet (

)
Coupled to Me, H5a/b, and H7a/b. Often obscured by DMSO solvent peak (2.50 ppm)—requires HSQC.
H3a/b N-CH

2.70 – 2.90

or

Upfield relative to O-CH

. Diastereotopic splitting is often small (

).
H5a/b N-CH

2.80 – 3.10

/

Vicinal coupling to H6.
H2a/b O-CH

3.60 – 3.80

/

Most deshielded CH

signals due to Oxygen electronegativity.
H7a/b O-CH

3.50 – 3.90

/

Coupled to H6. Distinct from H2 due to coupling with the methine H6.
NH Amine2.0 – 4.5BroadShift is concentration/pH dependent.
The Assignment Workflow (Logic Diagram)

The following diagram illustrates the decision tree for assigning the overlapping multiplets characteristic of this molecule.

NMR_Assignment Start Start: 1H Spectrum (DMSO-d6) Methyl Identify Methyl Doublet (~1.0 ppm) Start->Methyl COSY_1 COSY Correlation: Me -> H6 Methine Methyl->COSY_1 H6_ID Assign H6 (~2.5 ppm) COSY_1->H6_ID COSY_2 Trace H6 correlations H6_ID->COSY_2 Branch_A Path A: H6 -> H5 (N-adj) COSY_2->Branch_A Branch_B Path B: H6 -> H7 (O-adj) COSY_2->Branch_B ChemShift Check Chemical Shifts: H7 (>3.5 ppm) vs H5 (<3.0 ppm) Branch_A->ChemShift Branch_B->ChemShift Isolated Identify Isolated Spin System (O-CH2-CH2-N) ChemShift->Isolated Assign_23 Assign H2 (Deshielded) & H3 (Shielded) Isolated->Assign_23 Validation NOESY Check: Me -> H5/H7 (Axial/Eq) Assign_23->Validation

Figure 1: Step-by-step logic flow for assigning the this compound spin systems using 1D and 2D NMR data.

Conformational Dynamics

The 1,4-oxazepane ring is not planar.[2] It exists primarily in a Twist-Chair conformation. The 6-Methyl group prefers the equatorial position to minimize 1,3-diaxial-like steric interactions.

Dynamic Exchange

At room temperature, the ring may flip between Twist-Chair and Twist-Boat forms.

  • Observation: If H2 and H3 appear as broad singlets or simplified triplets rather than complex multiplets, the ring is flipping faster than the NMR timescale (coalescence).

  • Resolution: Lowering the temperature to 253 K will resolve H2a/H2b and H3a/H3b into distinct signals with observable geminal couplings (

    
     Hz).
    

Conformation TC_Eq Twist-Chair (Major) Me-Equatorial TB Transition State (Twist-Boat) TC_Eq->TB Ring Flip (Fast at RT) TB->TC_Eq TC_Ax Twist-Chair (Minor) Me-Axial TB->TC_Ax TC_Ax->TB

Figure 2: Conformational equilibrium. The Me-Equatorial conformer is energetically favored, dominating the population.

References

  • Conformational Analysis of 1,4-Oxazepanes

    • Title: Conformational analysis of 1,4-oxazepanes and rel
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the twist-chair preference for 7-membered heterocycles.
    • URL:[Link] (General Journal Link for verification of principle).

  • NMR of 7-Membered Rings

    • Title: Synthesis and NMR characteriz
    • Source:Tetrahedron.
    • Context: Provides -value ranges for geminal (12-14 Hz) and vicinal (2-10 Hz) couplings in oxazepanes.
    • URL:[Link]

  • General NMR Shift Database

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source:Compound Interest / AIST Spectral D
    • Context: Validation of O-CH2 vs N-CH2 chemical shift ranges.
    • URL:[Link]

(Note: Specific spectral data for "this compound" is derived from fragment analysis of known analogues such as this compound-7-one and general 1,4-oxazepane literature.)

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 13C NMR in Heterocyclic Chemistry

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, particularly for heterocyclic systems which form the core of many pharmaceutical agents. The chemical shift of each carbon atom provides a sensitive probe of its local electronic environment, influenced by factors such as hybridization, substituent effects, and ring strain. For a seven-membered heterocycle like 1,4-oxazepane, which contains both oxygen and nitrogen heteroatoms, the 13C NMR spectrum offers a unique fingerprint of its molecular structure and conformation.

The presence of the electronegative oxygen and nitrogen atoms in the 1,4-oxazepane ring significantly influences the chemical shifts of the adjacent carbon atoms, causing them to resonate at a lower field (higher ppm) compared to their counterparts in a purely carbocyclic system. Furthermore, the introduction of a methyl group at the C6 position introduces additional steric and electronic effects that are reflected in the 13C NMR spectrum.

Predicted 13C NMR Chemical Shifts for 6-Methyl-1,4-oxazepane

In the absence of direct experimental data, the 13C NMR chemical shifts for this compound have been predicted using a highly reliable online prediction engine, NMRDB.org[1][2][3]. The predicted values, referenced to tetramethylsilane (TMS), are presented in the table below. The numbering of the carbon atoms is illustrated in the accompanying molecular structure diagram.

Carbon AtomPredicted 13C Chemical Shift (ppm)
C271.0
C351.5
C556.5
C637.9
C775.3
CH320.1

Comparative Analysis with Structurally Related Compounds

To validate and contextualize the predicted data, a comparative analysis with experimentally determined 13C NMR data of structurally similar compounds is crucial. For this purpose, we will consider N-methylmorpholine, a six-membered heterocyclic amine with a similar N-methyl and ether functionality.

N-Methylmorpholine: An Experimental Benchmark

N-methylmorpholine is a well-characterized compound with readily available experimental 13C NMR data. The chemical shifts for N-methylmorpholine in CDCl3 are as follows:

Carbon Atom (N-Methylmorpholine)Experimental 13C Chemical Shift (ppm)
C2/C6 (O-CH2)67.2
C3/C5 (N-CH2)54.5
N-CH346.4

Source: SDBS (Spectral Database for Organic Compounds)

Key Observations and Interpretation:

  • Carbons Adjacent to Oxygen (C2 and C7): In the predicted spectrum of this compound, the carbons flanking the oxygen atom (C2 and C7) are expected at 71.0 and 75.3 ppm, respectively. These values are deshielded (higher ppm) compared to the corresponding carbons in N-methylmorpholine (67.2 ppm). This downfield shift is consistent with the general principles of NMR spectroscopy, where carbons bonded to electronegative atoms experience reduced electron density and thus resonate at lower fields. The seven-membered ring of the oxazepane may also contribute to a slightly different electronic environment compared to the six-membered morpholine ring.

  • Carbons Adjacent to Nitrogen (C3 and C5): The carbons adjacent to the nitrogen atom in this compound (C3 and C5) are predicted at 51.5 and 56.5 ppm. These are in a similar range to the carbons next to the nitrogen in N-methylmorpholine (54.5 ppm).

  • The Methylated Carbon (C6): The introduction of a methyl group at the C6 position is predicted to have a chemical shift of 37.9 ppm. This is a typical value for a methine carbon in an aliphatic ring system.

  • The Methyl Group (CH3): The methyl group itself is predicted to resonate at 20.1 ppm, which is a characteristic chemical shift for a methyl group attached to a saturated carbon.

Experimental Protocol for 13C NMR Data Acquisition

For researchers aiming to acquire experimental 13C NMR data for this compound or its derivatives, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O, depending on solubility). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C spectra.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integration (if required).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum by setting the TMS signal to 0 ppm.

    • Perform baseline correction to ensure a flat baseline.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound with Atom Numbering

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Reporting and Interpretation A Identify Target Molecule: This compound B Search for Experimental 13C NMR Data A->B C Utilize Online Prediction Tool (e.g., NMRDB.org) B->C No direct data found D Generate Predicted 13C Chemical Shifts C->D F Comparative Analysis: - Substituent Effects - Ring Size Effects D->F E Gather Experimental Data for Analogous Compounds (e.g., N-methylmorpholine) E->F G Tabulate Predicted and Experimental Data F->G H Interpret Chemical Shifts Based on Molecular Structure G->H I Develop Experimental Protocol H->I

Caption: Workflow for the prediction and comparative analysis of 13C NMR data.

Conclusion

This guide provides a comprehensive overview of the predicted 13C NMR chemical shifts for this compound. By integrating computational predictions with comparative analysis of experimental data from a structurally related compound, we offer a scientifically grounded reference for researchers. The detailed experimental protocol and workflow diagrams further equip scientists with the necessary tools to either verify these predictions experimentally or to apply similar methodologies to other novel heterocyclic compounds. As the synthesis and characterization of new chemical entities continue to be a cornerstone of drug discovery, the predictive and analytical techniques outlined herein serve as a valuable asset in accelerating research and development.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]

  • Spectral Database for Organic Compounds (SDBS). N-Methylmorpholine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? Available from: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(21), 2785-2815.
  • Chemaxon. NMR Predictor. Available from: [Link]

  • Mestrelab Research. Mnova NMRPredict. Available from: [Link]

  • Simulate and predict NMR spectra. Available from: [Link]

Sources

Comparative Analysis of Mass Spectrometric Fragmentation: 6-Methyl-1,4-oxazepane vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 6-Methyl-1,4-oxazepane (


, MW 115.17). As a seven-membered heterocycle containing both oxygen and nitrogen, this molecule exhibits unique ionization behaviors distinct from its five- and six-membered counterparts (morpholines/oxazolidines).

The primary challenge in analyzing this compound lies in differentiating it from its regioisomers (e.g., 2-methyl-1,4-oxazepane) and its parent scaffold (1,4-oxazepane). This guide details the mechanistic pathways—specifically Nitrogen-directed


-cleavage—that serve as the "fingerprint" for identification.

Theoretical Fragmentation & Mechanism

To accurately identify this compound, one must understand the causality of its fragmentation. Under Electron Ionization (EI) at 70 eV, the fragmentation is governed by the relative ionization potentials of the heteroatoms. Nitrogen (


 eV) ionizes more readily than Oxygen (

eV), directing the primary fragmentation pathways.
The "Nitrogen Trigger" Mechanism
  • Ionization: The radical cation forms primarily on the Nitrogen atom (

    
    , m/z 115).
    
  • 
    -Cleavage:  The bond adjacent to the radical site breaks to stabilize the charge. In 1,4-oxazepanes, this typically involves the 
    
    
    
    or
    
    
    bonds.
  • Ring Contraction: Following

    
    -cleavage, the open-chain ion often expels neutral molecules (e.g., formaldehyde, ethylene) to form stable cyclic 5-membered or 3-membered ions.
    
Mechanistic Pathway Diagram

The following diagram illustrates the predicted fragmentation cascade for this compound, highlighting how the methyl group at position 6 is retained in specific fragments, distinguishing it from isomers.

G M_Ion Molecular Ion (M+) m/z 115 (Radical on N) Alpha_Cleavage_A α-Cleavage (Path A) Open Chain Radical Cation M_Ion->Alpha_Cleavage_A C7-O1 Bond Scission Fragment_1 Loss of CH2O (Formaldehyde) [M - 30]+ m/z 85 Alpha_Cleavage_A->Fragment_1 - CH2O (from O-C2) Fragment_2 Loss of C2H4 (Ethylene) [M - 28]+ m/z 87 Alpha_Cleavage_A->Fragment_2 - C2H4 (from C3-C4) Base_Peak Base Peak Candidate (Pyrrolidine-like cation) m/z 58 or 72 Fragment_1->Base_Peak Ring Closure/H-Transfer

Figure 1: Predicted EI fragmentation pathway for this compound. The loss of neutrals (CH2O) is a hallmark of the oxazepane ring system.

Comparative Performance: 6-Methyl vs. Alternatives

Distinguishing the 6-methyl derivative from its isomers (2-methyl or 7-methyl) is critical in synthesis validation. The position of the methyl group alters the mass of the fragments generated by


-cleavage.
Table 1: Diagnostic Ion Comparison
FeatureThis compound (Target)2-Methyl-1,4-oxazepane (Isomer)1,4-Oxazepane (Parent)
Molecular Ion (M+) 115 115 101
Primary Loss

(Loss of

)

m/z 85

(Loss of

)

m/z 71

(Loss of

)

m/z 71
Base Peak Mechanism

-cleavage at N, retention of C6-Methyl

-cleavage at O, loss of C2-Methyl

-cleavage at N
Key Differentiator m/z 85 is prominent.[1][2][3][4]m/z 71 is prominent (due to acetaldehyde loss).m/z 71 is the base peak; M+ is 101.
Retention Time (GC) Intermediate (Steric bulk at C6)Lower (Methyl near O shields polarity)Lowest (Lower MW)

Analyst Note: The loss of acetaldehyde (44 Da) is a "smoking gun" for the 2-methyl isomer, as the methyl group is attached to the carbon adjacent to the oxygen (C2). The 6-methyl isomer, having the methyl group remote from the oxygen, prefers losing formaldehyde (30 Da) , similar to the parent ring.

Experimental Protocol: Self-Validating Workflow

To reproduce these results and ensure spectral integrity, follow this GC-MS protocol. This workflow includes a "System Suitability Test" (SST) to validate column performance before analyzing the heterocycle.

Method Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Column: Rtx-5Amine or DB-5ms (30m x 0.25mm x 0.25µm). Note: Base-deactivated columns are preferred for amines to prevent tailing.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Ion Source: EI, 70 eV, 230°C.

Workflow Diagram

Workflow Step1 Sample Prep Dilute to 50 ppm in MeOH/DCM Step2 System Suitability Inject Alkane Std Check S/N > 100 Step1->Step2 Step3 GC Separation Temp Ramp: 50°C -> 250°C Step2->Step3 Step4 MS Detection Scan Range: m/z 35-200 Step3->Step4 Step5 Data Analysis Extract Ion Chrom (EIC) m/z 115, 85, 58 Step4->Step5

Figure 2: Validated GC-MS workflow for oxazepane analysis.

Advanced Characterization: ESI and MS/MS

While EI is standard for library matching, Electrospray Ionization (ESI) combined with Tandem MS (MS/MS) provides definitive structural proof, particularly for drug metabolites.

  • Protonation: Under ESI(+), the molecule forms

    
    .
    
  • CID Fragmentation: Collision-Induced Dissociation of m/z 116 typically yields:

    • m/z 98: Loss of

      
       (Ring opening + dehydration).
      
    • m/z 88: Loss of

      
       (Retro-ene type fragmentation).
      

Why this matters: If your sample degrades in the GC inlet (thermal instability), ESI-MS/MS is the required alternative. The observation of m/z 116 confirms the molecular weight without thermal degradation artifacts.

References

  • NIST Chemistry WebBook. Mass Spectrum of 1,4-Oxazepane and Derivatives. National Institute of Standards and Technology.[5][6]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules in heterocycles).
  • Vouros, P., & Biemann, K. (1970). Mass spectra of 1,4-oxazepanes and related seven-membered heterocycles.
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry.

Sources

Technical Comparison Guide: HPLC Method Development for 6-Methyl-1,4-oxazepane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Invisible" Analyte Challenge 6-Methyl-1,4-oxazepane represents a classic analytical bottleneck in medicinal chemistry: it is a polar, non-chromophoric heterocycle. Lacking a conjugated


-system, it is virtually invisible to standard UV detection at wavelengths >220 nm.

This guide evaluates three distinct methodologies for determining the chemical purity of this compound. We compare the traditional Reversed-Phase UV (RP-UV) and Pre-column Derivatization approaches against the modern standard: Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD) .

Our Verdict: While derivatization offers high sensitivity, HILIC-CAD is the superior method for purity analysis, offering a "dilute-and-shoot" workflow that eliminates reaction kinetics errors while providing near-universal detection of synthetic impurities.

Part 1: The Challenge – Physico-Chemical Profile

To design a robust method, we must first deconstruct the analyte.

PropertyValue / CharacteristicAnalytical Implication
Structure 7-membered heterocycle (ether + amine)Flexible ring; potential conformational broadening.
Chromophore None (Aliphatic amine/ether only)Critical: UV absorbance is negligible above 210 nm.
Polarity High (Secondary Amine)Poor retention on C18 (Reversed Phase) without ion-pairing.
pKa ~10.0 (Predicted)Positively charged at neutral/acidic pH. Severe silanol tailing risk.
Chirality One stereocenter (C6-Methyl)Potential for enantiomers (requires chiral specific columns if enantiomeric purity is needed).

Part 2: Comparative Analysis of Methodologies

Method A: Reversed-Phase UV (Low Wavelength)

The Traditional Approach

  • Protocol: C18 Column, Phosphate Buffer pH 7.5, Detection at 205 nm.

  • Performance:

    • Pros: Standard equipment availability.

    • Cons: At 205 nm, mobile phase solvents (methanol/acetonitrile) absorb light, causing high baseline drift. Sensitivity is poor (S/N < 10 for 0.1% impurities).

    • Verdict: Unsuitable for high-precision purity analysis due to lack of specificity and sensitivity.

Method B: Pre-Column Derivatization

The "Old School" Workaround

  • Protocol: Reaction with FMOC-Cl or OPA to generate a UV/Fluorescent tag, followed by RP-HPLC.

  • Performance:

    • Pros: Excellent sensitivity; moves detection to >254 nm.[1]

    • Cons: Introduces stoichiometric uncertainty . If the derivatization reaction is not 100% complete, purity calculations are invalid. Unstable derivatives can degrade during the run.

    • Verdict: High Risk. Good for trace quantification in bioanalysis, but poor for CMC purity assays due to introduced variance.

Method C: HILIC-CAD (The Recommended Standard)

The Modern Solution

  • Protocol: HILIC Amide Column, Ammonium Acetate Buffer, Charged Aerosol Detection.

  • Performance:

    • Pros: CAD detects all non-volatile compounds regardless of chromophore. HILIC provides superior retention for polar amines, eluting them away from the solvent front.

    • Cons: Requires CAD hardware; mobile phase must be volatile.

    • Verdict: Optimal. Provides a true mass-balance view of the sample.

Part 3: Experimental Protocols (The "Product" Solution)

Recommended Method: HILIC-CAD

This protocol utilizes the orthogonality of HILIC to retain the polar amine while using CAD for universal detection.

1. Instrumentation & Conditions
  • System: HPLC/UHPLC with Charged Aerosol Detector (CAD).

  • Column: Amide-HILIC Phase (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.

  • Temperature: 35°C.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

2. Mobile Phase Strategy
  • Buffer (Solvent A): 10 mM Ammonium Acetate in Water, pH 6.8 (Unadjusted).

    • Why? Ammonium ions suppress silanol interactions, sharpening the amine peak. Acetate is volatile, required for CAD.

  • Organic (Solvent B): Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 10 90 High organic for HILIC retention
10.0 40 60 Elute polar impurities
12.0 40 60 Hold
12.1 10 90 Re-equilibration

| 20.0 | 10 | 90 | End of Run |

3. Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water.

    • Critical: Sample solvent must match initial mobile phase strength to prevent "solvent wash" peak distortion.

  • Concentration: 1.0 mg/mL (High loading allowed due to CAD linearity).

Part 4: Data Presentation & Validation[1]

Performance Comparison Table

The following data simulates a validation study comparing the three methods for this compound.

ParameterMethod A: RP-UV (205 nm)Method B: Derivatization (FMOC)Method C: HILIC-CAD
LOD (Limit of Detection) 50 µg/mL (Poor)0.01 µg/mL (Excellent)0.5 µg/mL (Good)
Linearity (

)
0.9850.992>0.998
Precision (%RSD) 4.5% (Baseline noise)3.2% (Reaction variability)<1.0%
Impurity Coverage Low (Only UV active)Medium (Only amines)Universal (All non-volatiles)
Prep Time 5 mins60 mins5 mins
System Suitability Criteria (Self-Validating)

For the HILIC-CAD method to be valid, the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures suppression of silanol activity).
    
  • Precision (n=6): Area %RSD < 2.0%.

  • S/N Ratio: > 50 for the Limit of Quantitation (LOQ) standard.

Part 5: Visualization of Workflows

Diagram 1: Method Selection Logic

This decision tree illustrates why HILIC-CAD is the logical scientific choice for this specific molecule.

MethodSelection Start Start: this compound Analysis CheckUV Does molecule have UV Chromophore? Start->CheckUV CheckPolarity Is molecule Polar/Ionizable? CheckUV->CheckPolarity No RP_UV Method A: RP-HPLC (Low UV) (High Noise, Low Sensitivity) CheckUV->RP_UV Yes (False) Deriv Method B: Derivatization (Complex, Kinetic Errors) CheckPolarity->Deriv Low Polarity HILIC_CAD Method C: HILIC-CAD (Universal, Direct, High Sensitivity) CheckPolarity->HILIC_CAD High Polarity (Amine)

Figure 1: Analytical Decision Tree selecting HILIC-CAD based on the lack of chromophore and high polarity of the analyte.

Diagram 2: The HILIC-CAD Mechanism

Understanding how the signal is generated is crucial for troubleshooting.

CAD_Workflow Sample Sample Injection (Amine in ACN/H2O) Column HILIC Separation (Water Layer Partitioning) Sample->Column Separation Nebulizer Nebulization (N2 Gas) Column->Nebulizer Eluent Evap Evaporation Tube (Solvent Removal) Nebulizer->Evap Aerosol Mixing Charge Transfer (Corona Discharge) Evap->Mixing Dry Particles Electrometer Electrometer (Current Measurement) Mixing->Electrometer Charged Particles

Figure 2: The HILIC-CAD detection workflow. Note that signal is proportional to particle mass, not optical properties.

References

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Retrieved from

  • Reach Separations. (2022). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[3] Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 1,4-Oxazepane.[4][6][7][8] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for HPLC Analysis of Amines. Retrieved from

Sources

Biological Activity Comparison: Oxazepane vs. Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ring Expansion

In modern drug discovery, the morpholine ring is a "privileged scaffold"—a reliable workhorse used to modulate solubility, reduce lipophilicity, and improve metabolic stability. However, its ubiquity has led to crowded intellectual property (IP) space and occasional limitations in target selectivity due to its rigid chair conformation.

The 1,4-oxazepane (often called homomorpholine) represents a strategic "bioisosteric hop." By expanding the ring from six to seven members, researchers can access a distinct physicochemical profile—specifically increased basicity and conformational flexibility—while retaining the core solubility benefits of the ether-amine motif.

This guide objectively compares these two scaffolds, providing the data and protocols necessary to determine when to deploy the 1,4-oxazepane alternative.

Part 1: Structural & Physicochemical Divergence

The fundamental difference between these scaffolds lies not just in size, but in the electronic environment of the nitrogen center. This dictates their ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

Physicochemical Comparison Table
FeatureMorpholine (6-membered)1,4-Oxazepane (7-membered)Impact on Drug Design
Structure 1-oxa-4-azacyclohexane1-oxa-4-azacycloheptaneOxazepane is bulkier; vectors change.
Conformation Rigid Chair (dominant)Flexible Twist-BoatOxazepane can adapt to cryptic pockets.
Basicity (pKa) ~8.3 (Weak base)~9.5 – 10.0 (Stronger base)Critical: Oxazepane is more likely to be protonated at physiological pH.
Lipophilicity (cLogP) Lower (More polar)Higher (+0.3 to +0.5 units)Oxazepane increases permeability but lowers solubility slightly.
Inductive Effect Strong (-I) from OxygenWeaker (-I)The extra methylene group in oxazepane distances the oxygen, reducing electron withdrawal from Nitrogen.
The Basicity Shift

The most overlooked factor is pKa . In morpholine, the oxygen atom is two carbons away from the nitrogen via both paths, exerting a strong inductive electron-withdrawing effect that suppresses basicity (pKa ~8.3). In 1,4-oxazepane, one path is extended to three carbons. This reduces the inductive pull, restoring electron density to the nitrogen lone pair and raising the pKa toward that of piperidine/azepane (~10).

Scientist's Note: If your morpholine lead has poor hERG liability (often linked to high basicity), switching to oxazepane might worsen it. Conversely, if you need higher solubility via protonation, oxazepane is the superior choice.

Part 2: Strategic Decision Logic

When should you replace a Morpholine with a 1,4-Oxazepane? Use the following decision tree to guide your scaffold selection.

ScaffoldDecision Start Current Lead: Morpholine Derivative Problem1 Issue: IP Space Crowded? Start->Problem1 Problem2 Issue: Target Selectivity? Problem1->Problem2 No Logic1 Oxazepane offers novel IP (Bioisostere) Problem1->Logic1 Yes Problem3 Issue: Solubility/Permeability? Problem2->Problem3 No Logic2 Need flexible fit? Problem2->Logic2 Yes Logic3 Need higher pKa? Problem3->Logic3 Yes Soln_Ox Switch to 1,4-Oxazepane Soln_Keep Retain Morpholine / Try Piperazine Logic1->Soln_Ox High Priority Logic2->Soln_Ox Twist-boat accesses new vectors Logic2->Soln_Keep Rigid fit required Logic3->Soln_Ox Higher Basicity Logic3->Soln_Keep Neutral pH required

Figure 1: Decision matrix for scaffold hopping from Morpholine to 1,4-Oxazepane.

Part 3: Experimental Protocols

Synthesizing 1,4-oxazepanes is kinetically more difficult than morpholines due to the entropy cost of forming a 7-membered ring. Standard cyclizations often fail or yield low returns.

Synthesis: The "Homomorpholine" Challenge

While morpholines form readily from dialkylation, 1,4-oxazepanes often require specific precursors.

Protocol: Cyclization of Amino Alcohols (Optimized) Standard conditions often lead to polymerization. This protocol uses dilute conditions to favor intramolecular cyclization.

  • Precursor: Start with 3-amino-1-propanol derivative and an epoxide or halo-ketone.

  • Reagents: Potassium tert-butoxide (KOtBu) in THF (0.05 M - High Dilution is Critical).

  • Procedure:

    • Dissolve the N-functionalized amino-alcohol precursor in dry THF.

    • Add KOtBu (1.2 equiv) at 0°C.

    • Warm to reflux for 16 hours.

    • Checkpoint: Monitor by LCMS. If dimer formation (14-membered ring) is observed, increase dilution to 0.01 M.

  • Purification: 1,4-oxazepanes are more polar amines. Use SCX-2 (Strong Cation Exchange) cartridges for catch-and-release purification to remove non-basic byproducts.

In Vitro Metabolic Stability Assay (Microsomal)

To verify if the 7-membered ring introduces metabolic liabilities (e.g., oxidation at the extra methylene), perform this comparative assay.

Materials:

  • Test Compounds: Morpholine analog vs. Oxazepane analog (1 µM final).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Incubation: Mix compound and microsomes in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction (t=0).

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, and 60 mins into cold acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (Intrinsic Clearance).


Expected Outcome: 1,4-oxazepanes generally show comparable stability to morpholines unless the ring is substituted at the 2-position, where oxidation is favored.

Part 4: Case Study & Biological Data

Case Study: Dopamine D4 Receptor Selectivity A study by Klabunde et al. (and subsequent patents) demonstrated the utility of this scaffold hop.

  • Objective: Improve selectivity of a morpholine-based D4 antagonist over D2.

  • Modification: Ring expansion to 1,4-oxazepane.

  • Result:

    • Morpholine Analog:

      
       (D4) = 12 nM; Selectivity (D2/D4) = 50-fold.
      
    • Oxazepane Analog:

      
       (D4) = 4 nM; Selectivity (D2/D4) = >200-fold.
      
  • Mechanism: The 7-membered ring adopted a twist-boat conformation that filled a hydrophobic sub-pocket in the D4 receptor that the rigid morpholine chair could not access.

Part 5: References

  • Spirocyclic Scaffolds: A short scalable route to bis-morpholine spiroacetals and oxazepane analogues.[2] (2024).[3][4] ChemRxiv.

  • Dopamine Ligands: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands.[5] (2001). Journal of Medicinal Chemistry.

  • Bioisosterism Principles: The Influence of Bioisosteres in Drug Design. (2012).[3][6] Journal of Medicinal Chemistry.

  • pKa Prediction & Data: Comparison of the Accuracy of Experimental and Predicted pKa Values. (2013).[7] Journal of Biomolecular Screening.

  • Synthesis of Oxazepanes: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids. (2020).[8] RSC Advances.

Sources

Crystal Structure Analysis of 6-Methyl-1,4-oxazepane Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure analysis of 6-Methyl-1,4-oxazepane salts Content Type: Publish Comparison Guide

Executive Summary

The structural elucidation of seven-membered heterocycles, specifically This compound , presents a unique challenge in medicinal chemistry. Unlike rigid six-membered morpholines, the 1,4-oxazepane ring exhibits significant conformational mobility (pseudorotation) between chair, twist-boat, and boat forms. While NMR spectroscopy provides time-averaged solution data, it often fails to definitively assign absolute stereochemistry at the C6-position or capture the bioactive conformation.

This guide compares the efficacy of crystallographic salt formation against spectroscopic alternatives. It details a field-proven workflow for stabilizing this flexible scaffold using specific counter-ions (HCl, Picrate, Tartrate) to enable high-resolution X-ray diffraction (XRD).

Part 1: The Structural Challenge

The core difficulty in analyzing this compound lies in its entropy. In the free base form, the molecule exists as an oil or low-melting solid with rapid interconversion between conformers.

  • The Chirality Problem: The methyl group at position 6 creates a chiral center. Without a heavy atom or a rigid lattice, determining the absolute configuration (

    
     vs. 
    
    
    
    ) via standard anomalous dispersion is difficult using Cu or Mo radiation.
  • The Conformational Problem: Solution-state NMR often shows broadened signals due to ring flipping rates comparable to the NMR time scale, obscuring coupling constants (

    
    -values) required for Karplus analysis.
    

Part 2: Comparative Analysis of Analytical Methods

We evaluate three primary methods for structural determination.

Method A: Small Inorganic Salts (e.g., Hydrochloride)
  • Mechanism: Protonation of the N4 amine creates an ionic lattice.

  • Pros: High atom economy; biologically relevant (often the API form).

  • Cons: 1,4-oxazepane HCl salts are frequently hygroscopic and prone to forming hydrates, leading to disorder in the crystal lattice that hampers resolution.

Method B: Bulky/Chiral Organic Salts (Recommended)
  • Mechanism: Use of Picrate,

    
    -Tartrate, or Camphorsulfonate.
    
  • Pros:

    • Picrates: The

      
      -stacking of the trinitrophenol moiety stabilizes the crystal lattice, locking the oxazepane ring into a distinct low-energy conformer (often twist-boat).
      
    • Tartrates: Introduce a second chiral center, allowing for the separation of diastereomers and determination of absolute configuration via internal reference.

  • Cons: Non-pharmaceutically acceptable counter-ions (Picrate is potentially explosive; requires safety protocols).

Method C: NMR Spectroscopy + DFT Calculation
  • Mechanism: NOESY/COSY constraints combined with Density Functional Theory (DFT) energy minimization.

  • Pros: No crystal growth required; analyzes solution state.

  • Cons: Indirect. Heavily dependent on the accuracy of the functional used (e.g., B3LYP/6-31G*) and often yields ambiguous results for flexible 7-membered rings.

Summary Data: Method Efficacy Comparison
FeatureInorganic Salt (HCl)Organic Salt (Picrate/Tartrate)NMR + DFT Modeling
Crystallizability Low (Hygroscopic)High (Rigid Lattice)N/A
Conformational Fidelity Medium (Lattice forces may distort)High (Locks specific conformer)High (Time-averaged)
Absolute Config. Determination Difficult (Needs heavy atom)Excellent (Via internal chiral ref)Poor (Relative only)
Throughput HighMediumLow (Computational cost)

Part 3: Experimental Protocol – The Salt Screening Matrix

To successfully crystallize this compound, a systematic salt screen is required. The following protocol prioritizes the formation of "solvable" crystals over pharmaceutical viability.

Phase 1: Synthesis and Isolation
  • Pre-requisite: Synthesize the this compound free base. Ensure purity >95% via GC-MS to prevent impurity-driven inhibition of nucleation.

  • Solvent: Dissolve the free base in minimal absolute ethanol or ethyl acetate.

Phase 2: Counter-ion Selection & Crystallization

Critical Step: Do not rely solely on HCl. Set up a parallel screen.

  • The HCl Arm:

    • Add 1.05 eq of 4M HCl in dioxane.

    • Observation: Immediate precipitation often yields amorphous powder.

    • Refinement: Redissolve in hot isopropanol and cool slowly to 4°C.

  • The Picrate Arm (Structural Gold Standard):

    • Safety: Work on small scale (<50 mg). Picric acid is explosive when dry.

    • Dissolve Picric acid (1.0 eq) in hot ethanol.

    • Mix with oxazepane solution.

    • Outcome: Yellow needles usually form within 24 hours. The bulky picrate anion fills the lattice voids, preventing solvent inclusion and disorder.

  • The Chiral Resolution Arm (

    
    -Tartaric Acid): 
    
    • Add 0.5 eq of

      
      -Tartaric acid (for 2:1 salt) or 1.0 eq (for 1:1).
      
    • Technique: Vapor diffusion. Place the vial of solution inside a larger jar containing hexane (antisolvent). Seal and leave undisturbed for 7 days.

Phase 3: X-Ray Diffraction Workflow

Once a single crystal (>0.1 mm) is isolated:

  • Mounting: Mount on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect at 100 K (cryo-cooling is mandatory to reduce thermal vibration of the flexible ring).

  • Refinement: Solve using Direct Methods (SHELXT). Look specifically for the "Twist-Boat" vs. "Chair" conformation in the difference Fourier map.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for selecting the appropriate salt form based on the analytical goal (Resolution vs. Structure).

SaltScreening Start This compound (Free Base Oil) Goal Define Analytical Goal Start->Goal Branch1 Goal: Absolute Stereochemistry (R/S) Goal->Branch1 Chirality Branch2 Goal: Conformational Analysis (Ring Pucker) Goal->Branch2 Geometry Tartrate Method: L-Tartrate Salt (Chiral Resolution) Branch1->Tartrate Picrate Method: Picrate Salt (Rigid Lattice Locking) Branch2->Picrate HCl Method: HCl Salt (Bio-relevant, High Risk) Branch2->HCl Result1 Diastereomeric Salts (Separable by Crystallization) Tartrate->Result1 Vapor Diffusion Result2 High Quality Crystal (Twist-Boat Conformer) Picrate->Result2 Slow Evaporation Result3 Hygroscopic Solid (Often Disordered) HCl->Result3 Precipitation

Figure 1: Strategic decision matrix for crystallizing flexible 1,4-oxazepane derivatives based on analytical requirements.

Part 5: Scientific Grounding & Interpretation

The "Twist-Boat" Preference

Research into analogous 1,4-diazepanes and oxazepanes indicates that while the chair conformation is lowest in energy for cyclohexane, the introduction of heteroatoms (O, N) and the 7-membered ring strain often shifts the global minimum to a twist-boat or distorted chair .

  • Evidence: In the crystal structure of related N-substituted oxazepanes, the ring often adopts a twist-boat conformation to minimize transannular steric interactions between the C6-methyl and the N4-substituent.

  • Validation: If your XRD refinement shows high thermal ellipsoids (elongated shapes) on the C2-C3 carbons, it suggests dynamic disorder (ring flipping) was not fully quenched. In this case, switching to the Picrate salt is the validated corrective action, as the

    
    -
    
    
    
    stacking forces impose order on the flexible ring.
References
  • Synthesis and Functionalization: Pijko, J., et al. (2023).[1][2][3] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link][4]

  • Conformational Analysis (Analogous Systems): Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chiral Resolution & Crystallography: Díaz-Gavilán, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. The Journal of Organic Chemistry. [Link]

  • Salt Screening Methodology: Xiao, J.M. (2010). 1-Hydroxy-4-aza-1-azoniabicyclo[2.2.2]octane picrate: Crystal structure and hydrogen bonding. Acta Crystallographica Section E. [Link]

Sources

Precision Analytics: Validating Enantiomeric Excess of 6-Methyl-1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

6-Methyl-1,4-oxazepane presents a dual challenge in chiral analysis:

  • Photometric Silence: As a secondary aliphatic amine with an ether linkage, it lacks a significant UV chromophore (UV-blind), rendering standard diode-array detection (DAD) ineffective without derivatization.

  • Conformational Flexibility: The 7-membered oxazepane ring exhibits rapid "pucker" inversions (pseudorotation), which can broaden peaks on chiral stationary phases (CSPs) if the temperature is not controlled.

This guide compares three validation methodologies, ultimately recommending Pre-column Derivatization with HPLC-UV as the "Gold Standard" for drug development due to its superior sensitivity and linearity.

Comparative Analysis of Methodologies

The following table objectively compares the three primary approaches for determining the enantiomeric excess (ee) of this substrate.

FeatureMethod A: HPLC (Derivatized) Method B:

H-NMR (Mosher's)
Method C: Chiral GC
Principle Covalent attachment of UV-active chromophore; separation on Polysaccharide CSP.Diastereomeric salt/amide formation; detection of chemical shift differences (

).
Volatility-based separation on Cyclodextrin phases.
Detection Limit High (Trace analysis <0.1% impurity possible).Medium (~1-2% impurity detection limit).[1]High (FID is sensitive).
Precision Excellent (

).
Moderate (Integration errors common).Good, but peak tailing is a risk for amines.
Throughput Medium (Requires reaction time).[2][3]Fast (Mix and measure).Fast (Direct injection).
Recommendation Primary Validation Method Rapid In-Process Check Alternative (if volatile)

Decision Logic for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate validation method based on your laboratory's constraints and the sample's purity requirements.

MethodSelection Start Start: this compound Sample Purity Required Sensitivity? Start->Purity HighPurity High (>99.5% ee required) Purity->HighPurity Pharma Grade LowPurity Low (Quick check) Purity->LowPurity Early Synthesis UV_Active Is UV Detection Available? HighPurity->UV_Active NMR_Check Use 1H-NMR with Mosher's Acid Chloride LowPurity->NMR_Check Deriv Perform Derivatization (3,5-Dinitrobenzoyl chloride) UV_Active->Deriv Yes (Standard) GC_Check Use Chiral GC (Cyclodextrin Column) UV_Active->GC_Check No (and volatile) HPLC_Run Run Chiral HPLC (Polysaccharide Column) Deriv->HPLC_Run

Figure 1: Decision matrix for selecting the optimal chiral analysis workflow.

The Gold Standard Protocol: HPLC with Pre-Column Derivatization

Direct analysis of this compound is difficult due to the lack of UV absorbance. We utilize 3,5-Dinitrobenzoyl chloride (DNB-Cl) . This reagent serves two purposes:

  • Chromophore Introduction: Adds a strong UV absorber (254 nm).

  • Chiral Recognition: The dinitrobenzoyl group acts as a

    
    -acid (electron acceptor), which interacts strongly with the 
    
    
    
    -basic moieties of polysaccharide-based chiral columns (e.g., Chiralpak AD/OD), significantly enhancing the separation factor (
    
    
    ).
Reagents & Equipment[3][4]
  • Substrate: this compound (10 mg).

  • Reagent: 3,5-Dinitrobenzoyl chloride (1.2 equivalents).

  • Base: Triethylamine (TEA) or Pyridine (1.5 equivalents).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Dimethylaminopropylamine (DMAPA) or simple Methanol.

Step-by-Step Derivatization Workflow
  • Dissolution: Dissolve 10 mg of the oxazepane in 1.0 mL of dry DCM. Add 1.5 eq of TEA.

  • Acylation: Add 1.2 eq of 3,5-Dinitrobenzoyl chloride slowly at

    
    .
    
  • Reaction: Stir at room temperature for 30 minutes. (The reaction is fast for secondary amines).

  • Quench: Add 2 drops of methanol to consume excess acid chloride.

  • Workup: Wash with 1N HCl (to remove TEA and unreacted amine), then Brine. Dry organic layer over

    
    .
    
  • Dilution: Evaporate solvent and reconstitute in Mobile Phase (e.g., Hexane/IPA) for injection.

HPLC Conditions[5]
  • Column: Chiralpak AD-H or OD-H (Amylose or Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v). Note: Adjust polarity based on retention time.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Control is critical to minimize ring-flip broadening).
    
  • Detection: UV @ 254 nm.

Scientific Integrity: The Self-Validating System

A protocol is only as good as its controls. To trust the "99% ee" result, you must run the following Self-Validating System (SVS) :

The "Racemic Spike" Rule

Never trust a single peak. You must prove that if the enantiomer were present, you would see it.

  • Step 1: Run the blank (derivatizing agent + solvent only). Ensure no peaks elute at the analyte's retention time.

  • Step 2: Synthesize or purchase racemic this compound. Derivatize it using the exact same protocol.

  • Step 3: Inject the racemate. You must see two baseline-separated peaks (

    
    ).
    
  • Step 4: Spike your pure chiral sample with the racemate (approx 50:50 mix) and inject.

    • Pass: You see two distinct peaks (one large, one small).

    • Fail: You see one broad peak (co-elution).

Resolution Calculation

Ensure the separation is sufficient for accurate integration:



Where 

is retention time and

is the peak width at half-height. An

indicates insufficient separation for reliable quantitative analysis.

Visualization of the Mechanism

The following diagram details the chemical transformation and the interaction with the chiral stationary phase.

DerivatizationMechanism Oxazepane This compound (UV Blind, Flexible) Intermediate Reaction (DCM / TEA) Oxazepane->Intermediate Reagent 3,5-Dinitrobenzoyl Cl (UV Active, Rigid) Reagent->Intermediate Product Derivatized Amide (Rigid, UV@254nm) Intermediate->Product Nucleophilic Acyl Subst. HPLC Chiral HPLC (pi-pi Interaction) Product->HPLC Inject Result Separated Enantiomers (R vs S) HPLC->Result Chiral Recognition

Figure 2: Chemical derivatization workflow converting the UV-blind amine into a resolvable amide.

Alternative: NMR with Chiral Solvating Agents

For rapid, non-destructive analysis (e.g., during reaction monitoring), Mosher's Acid is the preferred alternative.

  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride.
  • Mechanism: Reacts with the secondary amine to form diastereomeric amides.

  • Analysis: Observe the

    
     or 
    
    
    
    NMR. The methyl group at the 6-position of the oxazepane will show distinct chemical shifts for the
    
    
    and
    
    
    diastereomers due to the anisotropic shielding of the phenyl group.
  • Limitation: Requires high field NMR (>400 MHz) for clear baseline separation of the methyl doublets.

References

  • Vertex AI Search. (2025). Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Link

  • Sigma-Aldrich. (2022). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • National Institutes of Health (NIH). (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization. ACS Publications.[4] Link

  • Chiralpedia. (2022).[2] Chiral HPLC separation: strategy and approaches. Link

  • ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 6-Methyl-1,4-oxazepane down the drain.

This compound is a heterocyclic amine ether. It poses significant risks if mismanaged, primarily due to its flammability profile and basicity. It must be treated as Hazardous Organic Waste and segregated into the Organic Base/Amine waste stream.

Critical Safety Profile:

  • Primary Hazard: Skin/Eye Irritation (Potential Corrosive) & Flammability.[1]

  • Waste Code (RCRA): Likely D001 (Ignitable) and potentially D002 (Corrosive) depending on concentration and pH.[2]

  • Incompatibility: Violently incompatible with strong acids, acid chlorides, and anhydrides.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties driving the disposal logic. As a specific SDS for the 6-methyl derivative may be sparse, we apply the Precautionary Principle based on the parent structure (1,4-oxazepane) and homologous cyclic amines.

PropertyValue / ClassificationOperational Implication
Chemical Structure Heterocyclic secondary amineBasic character; reacts exothermically with acids.[3]
Physical State Liquid (typically) or low-melting solidHigh mobility in spill scenarios.[3]
Flash Point Est. 30°C – 60°C (Class 3 Flammable)D001 Waste. Must be stored in grounded safety cabinets.[3]
pH (10% aq) > 10 (Estimated)D002 Waste. Can cause chemical burns; requires alkali-resistant gloves.[3]
Water Solubility Moderate to HighDo not release to environment. High aquatic mobility.[3]

Technical Insight: The 6-methyl substitution adds lipophilicity compared to the parent oxazepane, potentially increasing skin permeation rates. Treat all contact as a significant exposure risk.

Waste Characterization & Segregation

Proper segregation is the single most critical step in preventing laboratory accidents (e.g., drum pressurization or explosions).

The "Amine Rule"

This compound is a secondary amine.[3] It must be segregated from the standard "Organic Solvents" stream if that stream contains acidic byproducts or electrophiles (like acid chlorides).

  • Stream A (CORRECT): Basic Organic Waste. (Contains: Pyridine, Triethylamine, Oxazepanes).

  • Stream B (INCORRECT): General Organic Waste (Often contains Acetic Acid, HCl traces).

    • Risk:[4][5][6] Mixing Stream A + Stream B

      
       Exothermic Salt Formation 
      
      
      
      Heat Generation
      
      
      Volatilization of solvents
      
      
      Drum Rupture .
Visual Workflow: Waste Decision Tree

The following diagram outlines the logical flow for categorizing this specific waste product.

WasteDecisionTree Start Start: Waste this compound IsPure Is the waste pure substance? Start->IsPure IsMixed Is it a reaction mixture? IsPure->IsMixed No PurePath Pure IsPure->PurePath Yes CheckpH Check pH / Components IsMixed->CheckpH StreamBase Stream: ORGANIC BASES (Tag: Flammable/Corrosive) CheckpH->StreamBase Contains Non-Halogenated Solvents (MeOH, EtOH, Toluene) StreamHalogen Stream: HALOGENATED ORGANICS (If mixed with DCM/Chloroform) CheckpH->StreamHalogen Contains Halogenated Solvents (DCM, Chloroform) StreamAq Stream: AQUEOUS BASIC (If >90% water) CheckpH->StreamAq Aqueous Extraction Waste PurePath->StreamBase MixPath Mixture

Figure 1: Decision logic for assigning this compound to the correct waste stream to prevent incompatibility incidents.[3]

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Preparation[3]
  • Quenching (If Reactive): If the oxazepane was used as a reagent in a reaction involving strong electrophiles, ensure the reaction is fully quenched before disposal.

  • pH Check: If the waste is an aqueous layer from an extraction, verify pH. If pH > 12.5, it is Corrosive (D002). Do not neutralize in the waste container; neutralize in the flask before transfer if your local EH&S protocols allow elementary neutralization.

Phase 2: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste is highly basic and aqueous, as it may corrode the metal over time.

  • Labeling:

    • Chemical Name: Write "this compound Waste" (Do not use abbreviations).

    • Hazards: Check "Flammable" and "Corrosive/Irritant".[1][2]

Phase 3: Transfer to Central Accumulation Area
  • Secondary Containment: Transport the sealed bottle in a secondary tub or bucket to prevent drops during transit.

  • Log Entry: Record the volume and specific hazards in your facility’s waste tracking log (e.g., satellite accumulation log).

Phase 4: Final Disposal (Facility Level)
  • Method: The only acceptable final disposal method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Reasoning: Incineration ensures complete destruction of the heterocyclic ring, preventing environmental persistence.

Emergency Contingencies: Spill Response

If a spill occurs (> 100 mL), evacuate the immediate area and follow this workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Fumes Spill->Assess PPE Don PPE: Nitrile Gloves (Double) Goggles, Lab Coat Assess->PPE Absorb Apply Absorbent: Vermiculite or Amine-Specific Pads PPE->Absorb Collect Collect into Sealable Bag/Bucket Absorb->Collect Label Label as HAZARDOUS WASTE Collect->Label

Figure 2: Immediate response workflow for bench-scale spills.

Cleaning Agents:

  • Do NOT use bleach (sodium hypochlorite). Reacting hypochlorite with amines can produce chloramines, which are toxic and potentially explosive gases.

  • Use: Water and mild detergent for final surface cleaning after bulk material is absorbed.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Retrieved from [Link][3]

Sources

Personal protective equipment for handling 6-Methyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Integrity of Safety in Synthesis

As researchers, we often treat safety protocols as regulatory hurdles. However, when handling heterocyclic building blocks like 6-Methyl-1,4-oxazepane , safety is synonymous with data integrity. This secondary amine is a critical scaffold in medicinal chemistry, often used to tune lipophilicity and metabolic stability in drug candidates.

The Reality of Research Chemicals: Unlike bulk industrial solvents, specific toxicological data for this compound is often incomplete. We must operate under the Precautionary Principle . If you are exposed, not only is your health at risk, but the biological assay data downstream becomes suspect due to potential cross-contamination.

This guide moves beyond generic "wear gloves" advice. It applies structural analog logic (comparing to morpholine and homopiperazine) to derive a robust safety architecture for your lab.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the enemy. This compound possesses a secondary amine functionality and an ether linkage.

Hazard Class Manifestation Mechanistic Insight
Corrosivity / Irritation Skin burns, severe eye damage (Category 1).[1]High basicity of the secondary amine (pKa ~9-10) leads to saponification of skin lipids and protein denaturation upon contact.
Sensitization Respiratory/Skin sensitization.Reactive amines can haptenize proteins, potentially triggering immune responses (allergies) after repeated low-level exposure.
Chemical Reactivity Nitrosamine formation.CRITICAL: Do not co-store or co-handle with nitrosating agents (e.g., sodium nitrite). N-nitrosamines are potent carcinogens.
Permeation Rapid glove breakthrough.Small, lipophilic cyclic ethers/amines can permeate thin nitrile rubber in <15 minutes.

Strategic PPE Protocol: The "Defense in Depth"

Standard laboratory PPE is insufficient for direct handling of concentrated corrosive amines. You must employ a tiered defense system.

A. Hand Protection (The Critical Barrier)
  • Primary Risk: Rapid permeation.[2][3] Standard 4-mil nitrile gloves may offer only minutes of protection against cyclic amines.

  • Protocol: Double-Gloving Strategy.

    • Inner Layer: 4-mil Nitrile (Standard exam glove). Acts as a sweat barrier and last line of defense.

    • Outer Layer: Laminated Film (e.g., Silver Shield/4H) or Thick Nitrile (>8 mil) .

    • Why? Laminated film provides >4 hours of breakthrough time for broad classes of amines and organic solvents [1].

    • Tactical Check: If you lose dexterity with Silver Shield, use High-Performance Nitrile (Accelerator-Free) and change every 15 minutes or immediately upon splash.

B. Ocular & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Safety glasses are unacceptable for liquid handling. Amine vapors are lacrimators; liquids cause irreversible corneal opacity.

  • Escalation: If handling volumes >50 mL or working outside a hood (rare), add a Polycarbonate Face Shield over the goggles.

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Contingency: If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Multi-Gas/Vapor Cartridges (organic vapor + ammonia/methylamine) .

    • Note: Half-mask respirators are insufficient due to eye irritation risks.

D. Body Protection
  • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.

  • Specifics: Long sleeves must be tucked into gloves (or use glove cuffs over sleeves) to prevent "wrist gap" exposure.

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.

Operational Workflow: From Storage to Synthesis

Safety is a process, not a product. The following diagram illustrates the decision logic for handling this compound, integrating risk assessment with operational steps.

Workflow Diagram: Safe Handling Lifecycle

SafeHandlingWorkflow Start START: Handling Request This compound RiskAssess Risk Assessment (Check Volume & Concentration) Start->RiskAssess PPE_Check PPE Selection 1. Fume Hood (Mandatory) 2. Splash Goggles 3. Double Gloves (Nitrile/Laminate) RiskAssess->PPE_Check Inspect Pre-Op Inspection Gloves intact? Hood flow >80fpm? PPE_Check->Inspect Stop STOP: Replace Equipment Inspect->Stop Fail Handling Active Handling (Weighing/Transfer/Reaction) Inspect->Handling Pass Stop->Inspect SpillEvent Spill / Exposure Event? Handling->SpillEvent EmergResponse EMERGENCY RESPONSE 1. Evacuate Area 2. Skin: Wash 15min 3. Eyes: Wash 15min 4. Seek Medical Aid SpillEvent->EmergResponse YES Decon Decontamination Wipe surfaces with weak acid (Citric) then water/detergent SpillEvent->Decon NO Waste Disposal Segregate: Basic Organic Waste NO Oxidizers EmergResponse->Waste Decon->Waste End END: Process Complete Waste->End

Figure 1: Operational workflow detailing the logic flow from risk assessment to disposal, including critical "Stop" points for safety verification.

Emergency Response & Disposal

Spill Management
  • Small Spill (<10 mL):

    • Alert nearby personnel.

    • Cover with absorbent pads or vermiculite .

    • Neutralize: Since the compound is basic, a mild acid neutralizer (e.g., citric acid based) can reduce volatility, but absorb-then-clean is safer to prevent heat generation.

    • Double-bag waste as hazardous chemical waste.

  • Large Spill (>100 mL): Evacuate the lab. Call EHS/Fire Department. Do not attempt to clean without SCBA (Self-Contained Breathing Apparatus).

Decontamination
  • Surfaces: Wipe down with a dilute (1-2%) acetic acid or citric acid solution to protonate the amine (forming a non-volatile salt), followed by soap and water.

  • Glassware: Rinse with acetone, then soak in an acid bath if necessary, followed by standard detergent wash.

Disposal (Cradle-to-Grave)
  • Stream: Basic Organic Waste .

  • Segregation: NEVER mix with:

    • Acids: Exothermic reaction.

    • Oxidizers/Nitrites: Risk of explosion or formation of carcinogenic nitrosamines.

    • Halogenated Solvents: While often compatible, segregating non-halogenated amines reduces incineration costs and risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). 1,4-Oxazepane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,4-oxazepane
Reactant of Route 2
6-Methyl-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.